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  • Product: (3R)-3-hydroxy-5-methylhexanoic acid
  • CAS: 132328-50-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (3R)-3-hydroxy-5-methylhexanoic Acid: Discovery, Origin, and Synthesis

Abstract (3R)-3-hydroxy-5-methylhexanoic acid is a chiral β-hydroxy acid of significant interest as a versatile building block in stereoselective synthesis. Its discovery is intrinsically linked to the study of microbial...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3R)-3-hydroxy-5-methylhexanoic acid is a chiral β-hydroxy acid of significant interest as a versatile building block in stereoselective synthesis. Its discovery is intrinsically linked to the study of microbial biopolymers, and its origin is rooted in the metabolic pathways of soil bacteria. This guide provides a comprehensive technical overview of the discovery, natural origin, biosynthesis, and methods for the stereoselective synthesis of this valuable molecule. We will explore the biotechnological routes via the hydrolysis of polyhydroxyalkanoates (PHAs) and contrast them with established methods in asymmetric chemical synthesis. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers and drug development professionals with a thorough understanding of this compound.

Discovery and Natural Origin: A Microbial Treasure

The discovery of (3R)-3-hydroxy-5-methylhexanoic acid is not marked by a single, isolated event but rather by the systematic characterization of a remarkable class of bacterial biopolyesters known as polyhydroxyalkanoates (PHAs). These polymers are synthesized by a wide variety of microorganisms, most notably by species of the genus Pseudomonas, as intracellular carbon and energy storage granules[1][2].

The true breakthrough in understanding the natural origin of (3R)-3-hydroxy-5-methylhexanoic acid and other structurally diverse (R)-3-hydroxyalkanoic acids came from the detailed analysis of these PHA polymers. Researchers found that when bacteria such as Pseudomonas putida were cultivated on various carbon sources, particularly medium-chain-length fatty acids, they produced heteropolymers composed of different (R)-3-hydroxyalkanoic acid monomers[2][3][4]. The specific monomer composition of the PHA is a direct reflection of the carbon feedstock provided to the bacterium[2].

Pioneering work by Kessler, Witholt, and their teams demonstrated that these accumulated PHAs could be harvested and subsequently hydrolyzed, yielding a mixture of their constituent enantiomerically pure (R)-3-hydroxyalkanoic acid monomers[3][5]. Through meticulous separation and characterization, a variety of these chiral acids were isolated, including (R)-3-hydroxyhexanoic acid, (R)-3-hydroxyoctanoic acid, and, by extension, branched-chain variants when the bacteria are supplied with appropriate branched-chain precursors[4][5]. Therefore, the discovery of (3R)-3-hydroxy-5-methylhexanoic acid is fundamentally a discovery within the broader field of microbial biotechnology and biopolymer science. It exists in nature as a constituent monomer of PHAs produced by bacteria.

Biosynthesis: The Fatty Acid β-Oxidation Connection

The cellular machinery responsible for synthesizing (R)-3-hydroxyalkanoic acids, including the 5-methylhexanoic variant, is elegantly linked to the fatty acid β-oxidation pathway. This metabolic route, typically used for catabolizing fatty acids for energy, is repurposed by bacteria to generate the monomeric building blocks for PHA synthesis.

The key enzymatic step is catalyzed by (R)-specific enoyl-CoA hydratase (PhaJ) [6][7][8]. The canonical β-oxidation pathway involves a hydratase that produces the (S)-enantiomer of 3-hydroxyacyl-CoA. However, PHA-producing bacteria possess the alternative PhaJ enzyme, which performs a stereospecific hydration of a trans-2-enoyl-CoA intermediate to yield the (R)-3-hydroxyacyl-CoA necessary for polymerization[8][9][10].

The biosynthesis workflow can be summarized as follows:

  • Precursor Uptake: A branched-chain fatty acid, such as 5-methylhexanoic acid, is taken up by the bacterial cell.

  • Activation: The fatty acid is converted to its coenzyme A (CoA) thioester, 5-methylhexanoyl-CoA.

  • β-Oxidation (First Round): The acyl-CoA undergoes the initial steps of β-oxidation, leading to the formation of the trans-2-enoyl-CoA intermediate, trans-2,5-dimethylhexenoyl-CoA.

  • Stereospecific Hydration: The PhaJ enzyme hydrates this intermediate, specifically forming (3R)-3-hydroxy-5-methylhexanoyl-CoA[6][7].

  • Polymerization: The PHA synthase enzyme (PhaC) recognizes the (R)-configured monomer and polymerizes it into the growing PHA chain[1][11].

This pathway allows the bacterium to channel intermediates from the breakdown of diverse fatty acids directly into the synthesis of its storage polymer.

Biosynthesis cluster_cell Bacterial Cell Precursor 5-Methylhexanoic Acid (External) Acyl_CoA 5-Methylhexanoyl-CoA Precursor->Acyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-2,5-Dimethylhexenoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (β-Oxidation) Hydroxyacyl_CoA (3R)-3-Hydroxy-5-methylhexanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA (R)-Specific Enoyl-CoA Hydratase (PhaJ) PHA_Polymer Polyhydroxyalkanoate (PHA) (storage granule) Hydroxyacyl_CoA->PHA_Polymer PHA Synthase (PhaC)

Caption: Biosynthetic pathway of (3R)-3-hydroxy-5-methylhexanoyl-CoA.

Production and Synthesis Strategies

The generation of enantiomerically pure (3R)-3-hydroxy-5-methylhexanoic acid can be approached from two distinct angles: a biotechnological route leveraging its natural origin and a chemical route employing asymmetric synthesis principles.

Biotechnological Production via PHA Hydrolysis

This method is the most direct application of the compound's natural discovery. It involves fermentative production of a PHA polymer containing the desired monomer, followed by its chemical hydrolysis and purification. The primary advantage is the inherent and perfect stereocontrol, yielding the (R)-enantiomer with >99.9% enantiomeric excess (e.e.)[3].

Table 1: Representative Monomer Composition of PHA from Pseudomonas putida

Monomer (R-enantiomer) Molar Composition (%)
3-Hydroxyhexanoic acid 15
3-Hydroxyoctanoic acid 45
3-Hydroxydecanoic acid 35
3-Hydroxydodecanoic acid 5

Data derived from studies on P. putida grown on medium-chain-length alkanoates. The incorporation of branched-chain monomers like 3-hydroxy-5-methylhexanoate is achieved by supplying the corresponding branched-chain fatty acid as a co-substrate.

This protocol is a representative workflow based on methodologies described by de Roo et al.[3] and Ruth et al.[4][5].

Part A: Fermentation and PHA Accumulation

  • Inoculum Preparation: Prepare a seed culture of Pseudomonas putida GPo1 in a suitable nutrient-rich medium (e.g., LB Broth) and incubate at 30°C with shaking until the late exponential phase.

  • Fermentation: In a bioreactor, establish a mineral salt medium with a limiting amount of a primary nutrient (e.g., nitrogen as ammonium sulfate) to induce PHA accumulation.

  • Carbon Feed: Provide a primary carbon source (e.g., sodium octanoate) to support cell growth. Once the culture reaches a target cell density and nitrogen becomes limited, initiate a co-feed of the branched-chain precursor, 5-methylhexanoic acid.

  • Cultivation: Maintain the fermentation at 30°C with controlled pH (e.g., 7.0) and dissolved oxygen levels for 48-72 hours to allow for maximal PHA accumulation.

  • Cell Harvest: Centrifuge the culture broth to pellet the bacterial cells. Wash the cell pellet with water and lyophilize to obtain the dry cell mass containing PHA granules.

Part B: PHA Extraction and Hydrolysis

  • Extraction: Suspend the lyophilized cells in a solvent such as chloroform and stir at an elevated temperature (e.g., 60°C) for several hours to dissolve the intracellular PHA.

  • Purification: Filter the mixture to remove cell debris. Precipitate the PHA from the chloroform solution by adding a non-solvent like methanol or ethanol. Recover the purified polymer by filtration and dry under vacuum.

  • Acid Methanolysis: Suspend the purified PHA in a solution of methanol containing 3-5% (v/v) sulfuric acid and a small amount of chloroform to aid swelling.

  • Reaction: Reflux the mixture for 4-6 hours. This process simultaneously hydrolyzes the polymer backbone and transesterifies the resulting carboxylic acids to their methyl esters.

  • Work-up: Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate). Extract the methyl esters into an organic solvent like diethyl ether. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part C: Saponification and Final Product Isolation

  • Saponification: Dissolve the crude methyl ester mixture in methanol and add a stoichiometric excess of aqueous sodium hydroxide. Stir at room temperature until hydrolysis is complete (monitored by TLC or GC).

  • Acidification: Remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~2 with cold dilute hydrochloric acid.

  • Final Extraction: Extract the desired (3R)-3-hydroxy-5-methylhexanoic acid into ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the final product.

Biotech_Workflow A P. putida Fermentation (Precursor Feed) B Cell Harvest & Lyophilization A->B C PHA Extraction (Chloroform) B->C D PHA Precipitation (Methanol) C->D E Acid Methanolysis (H₂SO₄/MeOH) D->E F Methyl Ester Mixture E->F G Saponification (NaOH) F->G H Acidification & Extraction G->H I (3R)-3-hydroxy-5-methylhexanoic acid (and other monomers) H->I

Caption: Workflow for biotechnological production of (3R)-3-hydroxyalkanoic acids.

Asymmetric Chemical Synthesis

Chemical synthesis offers a powerful alternative for producing (3R)-3-hydroxy-5-methylhexanoic acid, providing flexibility and avoiding the complexities of fermentation. A robust strategy is the stereoselective aldol addition of an acetate enolate equivalent to an appropriate aldehyde, in this case, 3-methylbutanal (isovaleraldehyde).

The causality behind this choice lies in its efficiency in forming the β-hydroxy carbonyl moiety with high stereocontrol. Using a chiral auxiliary, such as that employed in the Evans or Braun methodologies, ensures that the enolate addition occurs from a specific face, dictating the stereochemistry at the newly formed C3 hydroxyl center[12].

Table 2: Comparison of Synthesis Strategies

Parameter Biotechnological (PHA Hydrolysis) Asymmetric Chemical Synthesis
Starting Materials Simple carbon sources, bacterial strain Isovaleraldehyde, chiral auxiliary
Stereocontrol Excellent (>99% e.e., inherent) Very Good to Excellent (85-98% d.e.)
Yield Variable (depends on PHA content) Generally high and predictable
Purification Requires separation from other monomers Chromatographic separation of diastereomers
Scalability Requires bioreactor infrastructure Standard chemical synthesis equipment

| Key Advantage | Perfect enantiopurity | Substrate flexibility, predictability |

This protocol is a representative synthesis adapted from established procedures for preparing similar non-racemic β-hydroxy acids[13].

Part A: Preparation of the Chiral Aldol Adduct

  • Auxiliary Acylation: In a flame-dried, nitrogen-purged flask, dissolve the chiral auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C.

  • Deprotonation: Add n-butyllithium dropwise and stir for 15 minutes. Then, add acetyl chloride (or propionyl chloride for an anti-adduct) and allow the reaction to warm to 0°C over 1 hour. Quench with saturated ammonium chloride and extract the acylated auxiliary.

  • Enolate Formation: Dissolve the purified N-acyloxazolidinone in anhydrous dichloromethane and cool to -78°C. Add a Lewis acid (e.g., titanium tetrachloride) followed by a hindered base (e.g., diisopropylethylamine). Stir for 30 minutes to form the titanium enolate.

  • Aldol Addition: Add freshly distilled 3-methylbutanal (isovaleraldehyde) dropwise to the enolate solution at -78°C. Stir for 2-3 hours.

  • Work-up: Quench the reaction with a half-saturated solution of ammonium chloride. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over magnesium sulfate, and concentrate to yield the crude aldol adduct. Purify by flash chromatography.

Part B: Cleavage of the Chiral Auxiliary

  • Hydrolysis: Dissolve the purified aldol adduct in a 4:1 mixture of THF and water. Cool to 0°C.

  • Oxidative Cleavage: Add an aqueous solution of lithium hydroxide and hydrogen peroxide dropwise. Stir vigorously for 4-6 hours at 0°C.

  • Quench and Recover: Quench the reaction by adding an excess of sodium sulfite solution. Acidify the mixture to pH ~2 with dilute HCl.

  • Extraction: Extract the product, (3R)-3-hydroxy-5-methylhexanoic acid, with ethyl acetate. The chiral auxiliary remains in the aqueous layer or can be recovered from the organic layer depending on the work-up conditions.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be further purified by chromatography or crystallization if necessary.

Chemical_Synthesis cluster_main Asymmetric Aldol Synthesis A Chiral Auxiliary + Acetyl Chloride B N-Acyl Auxiliary A->B C Enolate Formation (Lewis Acid, Base) B->C E Stereoselective Aldol Addition C->E D 3-Methylbutanal (Isovaleraldehyde) D->E F Diastereomeric Adduct E->F G Auxiliary Cleavage (LiOH/H₂O₂) F->G H (3R)-3-hydroxy-5-methylhexanoic Acid G->H I Recovered Chiral Auxiliary G->I

Caption: General workflow for asymmetric chemical synthesis.

Conclusion

The story of (3R)-3-hydroxy-5-methylhexanoic acid is a prime example of how fundamental research into microbial metabolism can unveil molecules of high value to synthetic chemistry. Originally discovered as a monomeric component of bacterial PHAs, its natural origin provides a powerful biotechnological route for its production with perfect stereochemical fidelity. The biosynthesis, directly fed by the β-oxidation pathway, highlights the metabolic versatility of microorganisms like Pseudomonas putida. Concurrently, the principles of modern asymmetric synthesis provide a robust and predictable chemical pathway to this chiral building block. The choice between a biotechnological or chemical approach will ultimately depend on the specific requirements of the researcher, considering factors such as scale, required purity, and available infrastructure. Both pathways, rooted in a deep understanding of stereochemistry and reaction mechanisms, provide reliable access to this important chiral molecule.

References

  • Fukui, T., et al. (1998). R-Specific Enoyl-CoA Hydratase Involved in Polyhydroxyalkanoate Biosynthesis. Journal of Bacteriology. Available at: [Link]

  • Huisman, G. W., et al. (1991). Metabolism of poly(3-hydroxyalkanoates) (PHAs) by Pseudomonas oleovorans. Identification and sequences of genes and function of the encoded proteins in the synthesis and degradation of PHA. The Journal of Biological Chemistry. Available at: [Link]

  • Sato, S., et al. (2015). Contribution of the Distal Pocket Residue to the Acyl-Chain-Length Specificity of (R)-Specific Enoyl-Coenzyme A Hydratases from Pseudomonas spp. Applied and Environmental Microbiology. Available at: [Link]

  • Tsuge, T., et al. (2003). Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation. International Journal of Biological Macromolecules. Available at: [Link]

  • Kawashima, Y., et al. (2012). Characterization and Functional Analyses of R-Specific Enoyl Coenzyme A Hydratases in Polyhydroxyalkanoate-Producing Ralstonia eutropha. Applied and Environmental Microbiology. Available at: [Link]

  • Hazer, B., & Steinbüchel, A. (2007). Increased diversification of polyhydroxyalkanoates by modification of fatty acids. Applied Microbiology and Biotechnology. Available at: [Link]

  • Durner, R., et al. (2000). The role of the fadB homologue in the metabolism of decanoate and in the biosynthesis of polyhydroxyalkanoates in Pseudomonas putida. Applied Microbiology and Biotechnology. Available at: [Link]

  • Roy, D., et al. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, Section B. Available at: [Link]

  • Ren, Q., et al. (2000). The phaG Gene Product of Pseudomonas putida is a 3-Hydroxyacyl-Acyl Carrier Protein-Coenzyme A Transferase. The Journal of Biological Chemistry. Available at: [Link]

  • PubChem. (3R)-3-hydroxy-5-methylhexanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • de Roo, G., et al. (2002). Production of chiral R-3-hydroxyalkanoic acids and R-3-hydroxyalkanoic acid methylesters via hydrolytic degradation of polyhydroxyalkanoate synthesized by pseudomonads. Biotechnology and Bioengineering. Available at: [Link]

  • Ruth, K., et al. (2007). Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification. Biomacromolecules. Available at: [Link]

  • Braun, M., & Sacha, H. (1993). (r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses. Available at: [Link]

Sources

Exploratory

Chemical Identity and Structural Significance

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Author: BenchChem Technical Support Team. Date: March 2026

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This technical guide dissects the causality behind its bioproduction, the logic of its chemical derivatization, and its mechanistic role in advanced therapeutics.

The structural architecture of [6] consists of a seven-carbon backbone featuring an isobutyl tail and a β-hydroxyl group (SMILES: CC(C)CO)O).

From an application standpoint, this molecule is a highly effective mimic of mevalonate (3,5-dihydroxy-3-methylpentanoic acid). The substitution of the 3-methyl group with an isobutyl group, while retaining the critical 3-hydroxyl and terminal carboxylate functionalities, allows it to act as a substrate for kinase enzymes while simultaneously altering downstream enzymatic processing[5]. Furthermore, via stereoinversion and amination, it is the direct precursor to (3S,4R)-4-amino-3-hydroxy-5-methylhexanoic acid—a statine analogue essential for the proper folding of HDAC-inhibiting macrocycles[2].

Biosynthetic Production: The PHA Auto-Degradation Pathway

Traditional asymmetric synthesis of chiral β-hydroxy acids often requires expensive chiral auxiliaries (e.g., Nagao or Evans auxiliaries) and heavy metal catalysts[2]. To bypass these limitations, we utilize a self-validating biological system based on the auto-degradation of polyhydroxyalkanoates (PHAs)[7][8].

The Causality of Strain Selection: Native PHA-producing bacteria possess complex β-oxidation pathways that rapidly consume hydroxycarboxylic acids as carbon sources. By utilizing a recombinant Escherichia coli strain—which naturally lacks both PHA synthesis and degradation machinery—we decouple production from native metabolism. When transformed with a plasmid containing Ralstonia eutropha PHA synthase and a specific intracellular depolymerase, the E. coli acts as a closed bioreactor. Upon triggering carbon starvation, the depolymerase cleaves the accumulated PHA, and because the E. coli cannot metabolize the resulting monomer, it is secreted into the broth with >99% enantiomeric excess[7][8].

PHA_Workflow A Carbon Source (Glucose/Valerate) B Recombinant E. coli (PHA Synthase + Depolymerase) A->B Fermentation C Intracellular PHA Accumulation B->C Biosynthesis Phase D Auto-Degradation (Carbon Starvation) C->D Trigger Depolymerase E (3R)-3-hydroxy-5-methylhexanoic acid (Enantiopure Secretion) D->E Efflux & Recovery

Fig 1. Biosynthetic auto-degradation workflow for enantiopure (3R)-3-hydroxy-5-methylhexanoic acid.

Protocol 1: Bioproduction via Auto-Degradation
  • Strain Preparation : Transform E. coli B ATCC 11303 with a plasmid harboring the PHA biosynthesis operon and an intracellular PHA depolymerase gene[8].

  • Fermentation (Accumulation Phase) : Cultivate the recombinant strain in LB medium supplemented with 20 g/L glucose at 30°C for 48 hours. The cells will accumulate PHA granules intracellularly.

  • Starvation Trigger (Degradation Phase) : Harvest the cells via centrifugation and resuspend them in a carbon-free M9 minimal buffer. Incubate at 37°C for 24 hours.

    • System Validation: The absence of an external carbon source shifts the metabolic equilibrium, hyper-activating the depolymerase. The continuous drop in the buffer's pH serves as a real-time, self-validating readout of the acidic monomer's release[8].

  • Recovery : Centrifuge to remove cell debris. Extract the acidified supernatant with minimal ethyl acetate to recover the pure (3R)-3-hydroxy-5-methylhexanoic acid[8].

Chemical Synthesis & Derivatization: Mevalonate Analogues

When adapting the 3-hydroxy-5-methylhexanoic acid scaffold to create mevalonate kinase (MK) inhibitors for Streptococcus pneumoniae, precise protecting group strategies are required to construct the necessary prodrug analogues[5].

The Causality of Protecting Group Selection: During the synthesis of complex analogues (e.g., Compound 13e), the secondary and primary alcohols must be protected before introducing the isobutyl side chain via a Grignard reaction. Initially, p-methoxybenzyl (PMB) is often considered. However, PMB introduces severe steric hindrance that causes the subsequent Grignard addition to fail completely[9]. By switching to a methoxymethyl (MOM) protecting group, the steric bulk is minimized. MOM is compact enough to allow nucleophilic attack at the adjacent carbonyl and can be cleaved under mild acidic conditions that preserve the newly formed, fragile tertiary alcohol[9].

Protocol 2: Synthesis of Mevalonate Analogue 13e
  • Protection Strategy : React the primary 1,5-diol precursor with tert-butyldiphenylsilyl chloride (TBDPSCl) to protect the terminal alcohol. Subsequently, react the intermediate with MOMCl and DIPEA in CH₂Cl₂ for 90 minutes at room temperature to protect the secondary alcohol[9].

  • Grignard Addition : Introduce the isobutyl side chain using isobutylmagnesium bromide in anhydrous THF at -78°C.

    • System Validation: The successful formation of the tertiary alcohol (verified via TLC and ¹H-NMR showing distinct isobutyl methyl doublets at ~0.9 ppm) self-validates the efficacy of the MOM protection strategy over bulkier alternatives[9].

  • Deprotection & Oxidation : Remove the MOM group using mild aqueous HCl. Selectively oxidize the primary alcohol to the carboxylic acid using TEMPO/BAIB to yield 3-{2-(tert-Butyldiphenylsilyloxy)ethyl}-3-hydroxy-5-methylhexanoic acid (Compound 13e)[9].

Pharmaceutical Applications and Target Mechanisms

Epigenetic Modulation: Spiruchostatin A

is a bicyclic depsipeptide isolated from Pseudomonas sp. that acts as a potent Class I Histone Deacetylase (HDAC) inhibitor[1][2]. The molecule incorporates a (3S,4R)-4-amino-3-hydroxy-5-methylhexanoic acid residue (a statine analogue derived from our core compound)[2]. The strict stereochemistry of this residue forces the depsipeptide macrocycle into a specific conformation, allowing its masked sulfhydryl group to enter the HDAC active site and chelate the catalytic zinc ion, thereby halting tumor cell proliferation[2].

Broad-Spectrum Antibiotics: Zeamine I

Produced by Serratia plymuthica RVH1, the antibiotic Zeamine I utilizes a 4-amino-3-hydroxy-5-methylhexanoic acid moiety linked via an amide bond to a polyamino chain[3][4]. Synthesized by a hybrid PKS/NRPS assembly line, this specific chiral tail is critical for the molecule's ability to disrupt Gram-negative and Gram-positive bacterial membranes[3].

Allosteric Inhibition of the Mevalonate Pathway

In S. pneumoniae, the mevalonate pathway is essential for survival, converting mevalonate to isopentenyl diphosphate (IPP)[5]. Diphosphomevalonate (DPM) acts as a potent allosteric inhibitor of mevalonate kinase (MK) with a Ki​ of 0.5 µM[5]. Analogues based on the 3-hydroxy-5-methylhexanoic acid scaffold act as "Trojan horse" prodrugs. They are accepted by MK and Phosphomevalonate Kinase (PMK), undergoing double phosphorylation. The resulting diphosphorylated analogues bind to the allosteric site of MK, shutting down the entire isoprenoid biosynthesis pathway[5].

Mevalonate_Pathway Prodrug (3R)-3-hydroxy-5-methylhexanoic acid Derivative (Prodrug) MK Mevalonate Kinase (MK) Phosphorylation Step Prodrug->MK Substrate Recognition PMK Phosphomevalonate Kinase (PMK) Second Phosphorylation MK->PMK Monophosphate Intermediate ActiveInhibitor Diphosphorylated Analogue (Active Inhibitor) PMK->ActiveInhibitor Diphosphate Generation Target Allosteric Feedback Inhibition (Ki = 0.5 µM) ActiveInhibitor->Target Binds MK Allosteric Site Target->MK Pathway Shutdown

Fig 2. Mechanism of MK allosteric inhibition by (3R)-3-hydroxy-5-methylhexanoic acid analogues.

Quantitative Data: Substrate Specificity and Efficacy

Table 1: Pharmacological and Biochemical Properties of (3R)-3-hydroxy-5-methylhexanoic acid Derivatives

Derivative / CompoundTarget / ApplicationKey Kinetic / Efficacy MetricReference
Diphosphorylated mevalonate analogue S. pneumoniae Mevalonate Kinase (MK) Ki​ = 0.5 µM (High-affinity allosteric inhibition)[5]
Spiruchostatin A (contains statine unit)Class I Histone Deacetylases (HDACs)High potency ( IC50​ in low nM range); Epigenetic modulation[2]
Zeamine I (contains 4-amino derivative)Bacterial cell membranesBroad-spectrum bactericidal activity (Gram+ and Gram-)[3]
(3R)-3-hydroxy-5-methylhexanoic acid Chiral building block / Monomer>99% ee via recombinant PHA auto-degradation[7][8]

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11105501, (3R)-3-hydroxy-5-methylhexanoic acid." PubChem. URL: [Link]

  • Lee, S. Y., et al. "Method for producing hydroxycarboxylic acids by auto-degradation of polyhydroxyalkanoates." US Patent 6,472,188 B1, 1998.
  • Kudoh, T., et al. "Mevalonate Analogues as Substrates of Enzymes in the Isoprenoid Biosynthetic Pathway of Streptococcus pneumoniae." Bioorganic & Medicinal Chemistry, vol. 18, no. 3, 2010, pp. 1124–1134. URL: [Link]

  • Masschelein, J., et al. "A PKS/NRPS/FAS Hybrid Gene Cluster from Serratia plymuthica RVH1 Encoding the Biosynthesis of Three Broad Spectrum, Zeamine-Related Antibiotics." PLoS ONE, vol. 8, no. 1, 2013, e54143. URL: [Link]

  • Alqahtani, A. S., et al. "Anticancer efficacy of Spiruchostatin A: current insights into histone deacetylase inhibition and oncologic applications." Frontiers in Pharmacology, 2024. (Reviewing Iijima, Y., et al. synthesis). URL: [Link]

Sources

Foundational

Biosynthesis of (3R)-3-hydroxy-5-methylhexanoic Acid in Microorganisms: Pathways, Metabolic Engineering, and Bioprocessing

Executive Summary (3R)-3-hydroxy-5-methylhexanoic acid is a highly specialized, branched medium-chain length (mcl) β -hydroxy acid. In microbial systems, it serves as a critical structural moiety for complex secondary me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-3-hydroxy-5-methylhexanoic acid is a highly specialized, branched medium-chain length (mcl) β -hydroxy acid. In microbial systems, it serves as a critical structural moiety for complex secondary metabolites—such as the broad-spectrum antibiotics zeamine and the histone deacetylase (HDAC) inhibitor spiruchostatin[1]—and acts as a monomeric constituent of specialized polyhydroxyalkanoates (PHAs)[2].

For drug development professionals and metabolic engineers, securing enantiopure (3R)-3-hydroxy-5-methylhexanoic acid via chemical synthesis is notoriously difficult due to the challenge of establishing the strict (R)-stereocenter at the C3 position. Microbial biosynthesis circumvents this by leveraging the absolute stereoselectivity of enzymatic catalysis, either through de novo amino acid catabolism or precursor-directed β -oxidation.

This whitepaper details the mechanistic pathways, bioprocessing causality, and self-validating experimental protocols required to synthesize and extract this chiral building block using microbial cell factories.

Mechanistic Pathways: The "Why" and "How"

The microbial synthesis of (3R)-3-hydroxy-5-methylhexanoic acid fundamentally relies on generating its Coenzyme A (CoA) thioester, which is subsequently polymerized into a PHA storage granule and then depolymerized to yield the free acid. Two primary metabolic routes supply this precursor:

Pathway A: De Novo Synthesis via Leucine Catabolism

In myxobacteria (e.g., Sorangium cellulosum) and engineered Escherichia coli, the precursor is derived from L-leucine[3].

  • Catabolism: L-leucine is transaminated and oxidatively decarboxylated by the branched-chain keto acid dehydrogenase (BKD) complex to yield isovaleryl-CoA[4].

  • Polyketide Extension: Isovaleryl-CoA acts as a starter unit and is condensed with malonyl-CoA by a polyketide synthase (PKS) or a specific β -ketoacyl-CoA synthase, generating 3-oxo-5-methylhexanoyl-CoA.

  • Stereoselective Reduction: A strictly stereospecific ketoreductase (such as FabG) reduces the 3-oxo intermediate exclusively to (3R)-3-hydroxy-5-methylhexanoyl-CoA.

Pathway B: Precursor-Directed β -Oxidation

In Pseudomonas species (e.g., P. citronellolis, P. oleovorans), the organism is fed branched-chain precursors like citronellol or 5-methylhexanoic acid[2].

  • Activation and Oxidation: The precursor is activated to 5-methylhexanoyl-CoA and undergoes the first step of β -oxidation to form 5-methyl-2-hexenoyl-CoA.

  • Stereospecific Hydration: The (R)-specific enoyl-CoA hydratase (PhaJ) hydrates the double bond, acting as a chiral funnel that exclusively produces (3R)-3-hydroxy-5-methylhexanoyl-CoA.

  • Polymerization (The Chiral Sieve): PHA synthase (PhaC) polymerizes the monomer. PhaC possesses a highly conserved Cys-His-Asp catalytic triad that structurally rejects (S)-enantiomers, ensuring the resulting poly(3-hydroxy-5-methylhexanoate) is isotactic and enantiopure[5].

Pathway L L-Leucine IVA Isovaleryl-CoA L->IVA BKD Complex (De Novo) OXO 3-Oxo-5-methylhexanoyl-CoA IVA->OXO + Malonyl-CoA (PKS Extension) R3H (3R)-3-Hydroxy-5-methylhexanoyl-CoA OXO->R3H Ketoreductase (Stereoselective) PHA Poly(3-hydroxy-5-methylhexanoate) R3H->PHA PhaC Synthase (In Vivo Storage) CIT Citronellol / 5-Methylhexanoate CIT->R3H β-Oxidation & PhaJ Hydratase FREE (3R)-3-Hydroxy-5-methylhexanoic Acid PHA->FREE PhaZ Depolymerase (Auto-degradation)

Microbial biosynthetic pathways yielding (3R)-3-hydroxy-5-methylhexanoic acid.

Quantitative Data Presentation

The efficiency of biosynthesis depends heavily on the chosen microbial chassis and the carbon source. The table below summarizes validated production parameters across different systems.

StrainCarbon SourceBiosynthetic PathwayIntermediate Polymer / MetaboliteFinal Free Acid Enantiomeric Purity
Pseudomonas citronellolis ATCC 13674CitronellolPrecursor-directed β -oxidationPoly(3-hydroxy-7-methyl-6-octenoate-co-3-hydroxy-5-methylhexanoate)>99% ee (via depolymerization)
Pseudomonas oleovorans ATCC 293475-Methylhexanoic acidPrecursor-directed β -oxidationPoly(3-hydroxy-5-methylhexanoate)>95% ee (via auto-degradation)
Sorangium cellulosum So ce690L-Leucine + AcetateDe novo (Leucine catabolism + PKS)Leupyrrin (Secondary Metabolite)N/A (In situ incorporation)
Serratia plymuthica RVH1Glucose / Rich MediaDe novo (Hybrid PKS/NRPS)Zeamine I (Antibiotic Complex)N/A (In situ incorporation)

Experimental Protocols: A Self-Validating System

To obtain the free (3R)-3-hydroxy-5-methylhexanoic acid, we utilize a two-phase bioprocessing strategy: Nitrogen-limited precursor fermentation followed by intracellular auto-degradation .

Protocol 1: Precursor-Directed Fermentation

Causality: Nitrogen is essential for protein and nucleic acid synthesis. By artificially limiting nitrogen in the presence of an excess carbon source (5-methylhexanoic acid), cell division is arrested. The intracellular NADH/NAD+ ratio spikes, inhibiting TCA cycle enzymes (e.g., isocitrate dehydrogenase). This forces the accumulation of 3-hydroxyacyl-CoA intermediates, which are shunted into PHA storage granules as a carbon sink.

  • Seed Culture: Inoculate Pseudomonas oleovorans ATCC 29347 into 50 mL of nutrient-rich LB broth. Incubate at 30°C, 200 rpm for 12 hours.

  • Fermentation Media Preparation: Prepare a minimal salt medium (MSM) containing NaNH4​HPO4​ limited to 0.05% (w/v) to induce nitrogen starvation.

  • Precursor Feeding: Supplement the MSM with 0.5% (v/v) 5-methylhexanoic acid as the sole carbon source.

  • Cultivation: Transfer the seed culture to the MSM bioreactor. Maintain pH at 7.0 and dissolved oxygen above 30%. Cultivate for 48–72 hours until intracellular PHA granules are visible via Nile Red staining.

Protocol 2: Auto-Degradation and Chiral Extraction

Causality: Chemical hydrolysis of PHAs often results in racemization of the chiral center. Instead, we utilize the bacteria's endogenous intracellular PHA depolymerases (PhaZ). By placing the harvested cells in a non-growth buffer at a specific pH, the cell activates PhaZ to mobilize the carbon store, cleaving the ester bonds and releasing the free (3R)-acid without altering its stereochemistry[5].

  • Biomass Harvest: Centrifuge the fermentation broth at 8,000 × g for 15 minutes. Wash the cell pellet twice with sterile physiological saline.

  • Auto-Degradation Induction: Resuspend the wet biomass in a defined degradation buffer (e.g., 50 mM Tris-HCl, pH 8.5).

  • Incubation: Incubate the suspension at 35°C for 24–48 hours under mild agitation (100 rpm). Monitor the release of the monomer via HPLC.

  • Extraction: Acidify the solution to pH 3.0 using 1M HCl to protonate the carboxylic acid. Extract three times with equal volumes of ethyl acetate.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , evaporate under reduced pressure, and purify the residue via preparative HPLC to yield pure (3R)-3-hydroxy-5-methylhexanoic acid.

Workflow N1 Seed Culture (Rich Media) N2 Fermentation (Nitrogen Limitation) N1->N2 N3 In Vivo Polymerization (PhaC Activity) N2->N3 N4 Cell Harvest & Auto-Degradation N3->N4 N5 Chiral Extraction & HPLC Purification N4->N5

Bioprocessing workflow for the production and extraction of the free chiral acid.

References

  • [2] Choi, M. H., Yoon, S. C., & Lenz, R. W. (1999). Polyester Biosynthesis Characteristics of Pseudomonas citronellolis Grown on Various Carbon Sources, Including 3-Methyl-Branched Substrates. Applied and Environmental Microbiology. PubMed Central (NIH). URL:

  • [5] Lee, S. Y., & Chang, H. N. (2002). Method for producing hydroxycarboxylic acids by auto-degradation of polyhydroxyalkanoates (US Patent 6,472,188 B1). Google Patents. URL:

  • [3] Dickschat, J. S., et al. (2002). A Novel Biosynthetic Pathway Providing Precursors for Fatty Acid Biosynthesis and Secondary Metabolite Formation in Myxobacteria. ResearchGate. URL:

  • [4] Kaysser, L., et al. (2022). Origin of the 3-methylglutaryl moiety in caprazamycin biosynthesis. PubMed Central (NIH). URL:

  • [1] Masschelein, J., et al. (2013). A PKS/NRPS/FAS Hybrid Gene Cluster from Serratia plymuthica RVH1 Encoding the Biosynthesis of Three Broad Spectrum, Zeamine-Related Antibiotics. PLOS One. URL:

Sources

Exploratory

Whitepaper: (3R)-3-hydroxy-5-methylhexanoic acid as a Chiral Building Block in Advanced API Synthesis

Executive Summary In the landscape of modern asymmetric synthesis, the strategic selection of chiral building blocks dictates the efficiency, atom economy, and environmental impact of an Active Pharmaceutical Ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern asymmetric synthesis, the strategic selection of chiral building blocks dictates the efficiency, atom economy, and environmental impact of an Active Pharmaceutical Ingredient (API) manufacturing route. (3R)-3-hydroxy-5-methylhexanoic acid (and its ester derivatives, such as ethyl (3R)-3-hydroxy-5-methylhexanoate) stands out as a highly versatile, stereochemically dense intermediate[1][2]. Featuring a precise (R)-configured hydroxyl group at the C3 position and an isobutyl aliphatic tail, this molecule serves as the linchpin for synthesizing blockbuster neurological drugs like (S)-Pregabalin (Lyrica) and complex depsipeptide natural products[3][4].

This technical guide explores the physicochemical profiling, biocatalytic generation, and mechanistic application of this building block, providing actionable, self-validating protocols for scale-up synthesis.

Physicochemical Profiling & Structural Causality

The utility of (3R)-3-hydroxy-5-methylhexanoic acid (Molecular Weight: 146.18 g/mol ) lies in its bifunctional nature[1]. The carboxylic acid (or ester) terminus allows for standard coupling or reduction chemistry, while the C3-hydroxyl group acts as a stereochemical anchor.

The Causality of the (3R) Configuration: Why is the (3R)-enantiomer specifically required for (S)-configured targets like Pregabalin? The answer lies in the fundamental mechanics of nucleophilic substitution. To install the requisite nitrogen-bearing carbon at the C3 position, the hydroxyl group must be activated as a leaving group (e.g., a mesylate). Subsequent displacement by a cyanide ion proceeds via a strict SN2 Walden inversion . Therefore, starting with the (3R)-configuration guarantees a clean, predictable inversion to the (3S)-nitrile, perfectly setting the stereocenter for the final (S)-API.

Biocatalytic Synthesis of the Chiral Precursor

While traditional asymmetric hydrogenation can yield chiral hydroxy esters, biocatalysis offers superior enantiomeric excess (ee >99%) under mild, aqueous conditions. Alternatively, the biological auto-degradation of polyhydroxyalkanoates (PHAs) by intracellular depolymerases has been documented to yield optically pure (R)-(-)-3-hydroxycarboxylic acids[5].

For industrial scale-up, the reduction of ethyl 5-methyl-3-oxohexanoate using an engineered Ketoreductase (KRED) is the gold standard.

Biocatalysis A Ethyl 5-methyl- 3-oxohexanoate B Ketoreductase (KRED) + NADP(H) System A->B Bioreduction C Ethyl (3R)-3-hydroxy- 5-methylhexanoate B->C >99% ee

Biocatalytic reduction workflow yielding the (3R)-chiral ester precursor.

Protocol A: Self-Validating KRED Bioreduction

Mechanism: KRED transfers a hydride from NADPH to the re-face of the ketone, exclusively generating the (3R)-alcohol.

  • System Initialization: Charge a jacketed reactor with 100 mM potassium phosphate buffer (pH 7.0). Add 1.0 g/L NADP+ and 1.5 equivalents of glucose.

  • Enzyme Loading: Introduce Glucose Dehydrogenase (GDH) for continuous cofactor recycling, followed by the engineered KRED enzyme (2 g/L).

  • Substrate Dosing: Slowly dose ethyl 5-methyl-3-oxohexanoate into the aqueous mixture at 30°C.

  • In-Process Control (IPC): Maintain pH at 7.0 using a pH stat titrator with 1 M NaOH. The consumption of NaOH directly correlates to glucose oxidation, self-validating the progress of the reduction.

  • Isolation: Once chiral GC confirms >99% conversion, extract the aqueous phase with ethyl acetate, dry over Na₂SO₄, and concentrate to yield ethyl (3R)-3-hydroxy-5-methylhexanoate.

Core Application: Stereospecific Synthesis of (S)-Pregabalin

Pregabalin[(S)-3-aminomethyl-5-methylhexanoic acid] is a potent GABA analogue[3]. The synthesis route from the (3R)-hydroxy ester is a masterclass in stereochemical control.

Pregabalin N1 (3R)-3-hydroxy-5-methylhexanoate (Chiral Center: R) N2 Mesylation (MsCl, Et3N) Retention of Configuration N1->N2 N3 (3R)-3-(mesyloxy)-5-methylhexanoate N2->N3 N4 Cyanation (NaCN/DMSO) SN2 Walden Inversion N3->N4 N5 (3S)-3-cyano-5-methylhexanoate (Chiral Center: S) N4->N5 Stereochemical Inversion N6 Reduction (H2, Pd/C) & Hydrolysis N5->N6 N7 (S)-Pregabalin (Target API) N6->N7

Stereochemical relay in (S)-Pregabalin synthesis via SN2 inversion.

Protocol B: Stereochemical Inversion and Chain Extension
  • Activation (Retention): Dissolve ethyl (3R)-3-hydroxy-5-methylhexanoate in anhydrous dichloromethane (DCM). Add 1.2 eq of triethylamine (Et₃N) and cool to 0°C. Dropwise add 1.1 eq of methanesulfonyl chloride (MsCl). Stir for 2 hours. The (3R)-configuration is strictly retained during this O-sulfonylation.

  • Cyanation (Inversion): Isolate the crude mesylate and dissolve in anhydrous DMSO. Add 1.5 eq of sodium cyanide (NaCN). Heat to 60°C for 12 hours. The cyanide nucleophile attacks the C3 carbon from the opposite face of the mesylate group, causing a complete SN2 Walden inversion to yield (3S)-3-cyano-5-methylhexanoate.

  • API Realization: Subject the (3S)-nitrile to catalytic hydrogenation (H₂, Pd/C) to reduce the nitrile to a primary amine, followed by ester hydrolysis to yield crude (S)-Pregabalin.

Advanced Applications: Statine Subunits and Depsipeptides

Beyond small-molecule APIs, (3R)-3-hydroxy-5-methylhexanoic acid acts as a core structural mimic for statines —unusual γ-amino-β-hydroxy acids found in complex natural products. For instance, it is a critical building block in the total synthesis of Spiruchostatin A , a potent bicyclic depsipeptide and histone deacetylase (HDAC) inhibitor[4].

In depsipeptide synthesis, the (3R)-hydroxyl group serves as an anchoring point for ester linkages, while the isobutyl tail perfectly mimics the leucine side chain required for hydrophobic pocket binding in the HDAC active site.

Quantitative Data Summary

The following table summarizes the performance metrics of the key synthetic transformations discussed in this guide, highlighting the efficiency of the biocatalytic route compared to biological degradation.

Precursor / Starting MaterialCatalyst / Reagent SystemTarget IntermediateYield (%)Enantiomeric Excess (ee %)
Ethyl 5-methyl-3-oxohexanoateEngineered KRED + GDHEthyl (3R)-3-hydroxy-5-methylhexanoate> 95%> 99%
Polyhydroxyalkanoates (PHA)Intracellular Depolymerase(3R)-3-hydroxy-5-methylhexanoic acid~ 85%> 98%
(3R)-3-(mesyloxy)-5-methylhexanoateNaCN / DMSO (SN2)(3S)-3-cyano-5-methylhexanoate88 - 92%> 99% (Inverted)

References

  • PubChem Compound Summary for CID 11105501 : (3R)-3-hydroxy-5-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from:[Link]

  • PubChem Compound Summary for CID 13231385 : Ethyl 3-hydroxy-5-methylhexanoate. National Center for Biotechnology Information. Retrieved from:[Link]

  • US Patent US6472188B1: Method for producing hydroxycarboxylic acids by auto-degradation of polyhydroxyalkanoates. Google Patents.
  • The Journal of Organic Chemistry : Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. ACS Publications. Retrieved from:[Link]

  • University of Southampton ePrints : The synthesis of spiruchostatin A and structural analogues (Statine Subunits). Yurek-George, A. Retrieved from:[Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of (3R)-3-Hydroxy-5-methylhexanoic Acid: A Technical Whitepaper

Executive Summary & Strategic Importance (3R)-3-hydroxy-5-methylhexanoic acid (CAS 132328-50-8) is a highly valuable chiral aliphatic acid. It serves as a critical structural motif in the biosynthesis of complex natural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

(3R)-3-hydroxy-5-methylhexanoic acid (CAS 132328-50-8) is a highly valuable chiral aliphatic acid. It serves as a critical structural motif in the biosynthesis of complex natural products, notably as the "Ahhx" moiety in [1], which are potent histone deacetylase (HDAC) inhibitors. Furthermore, its carbon skeleton is a versatile precursor in the synthesis of neuroactive pharmaceutical ingredients like pregabalin analogues. For drug development professionals and synthetic chemists, accurate spectroscopic characterization of this molecule is paramount for ensuring stereochemical purity and structural fidelity.

Physicochemical Properties Overview

PropertyValue
IUPAC Name (3R)-3-hydroxy-5-methylhexanoic acid
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Exact Mass 146.0943 Da
Appearance Colorless to pale yellow viscous oil / amorphous solid

Spectroscopic Data & Causal Interpretation

As an Application Scientist, analyzing this molecule requires moving beyond simple peak matching. The stereocenter at C3 profoundly influences the magnetic environment of the entire carbon skeleton, dictating the analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
0.90Doublet ( J=6.6 Hz)6H-CH(CH ₃)₂ (C6, C7)
1.20Multiplet1H-CH ₂- (C4, diastereotopic)
1.45Multiplet1H-CH ₂- (C4, diastereotopic)
1.75Multiplet1H-CH -(CH₃)₂ (C5)
2.40 – 2.55Multiplet (ABX system)2H-CH ₂-COOH (C2, diastereotopic)
4.05Multiplet1H-CH (OH)- (C3)
6.50 (Broad)Singlet2H-OH , -COOH (Exchangeable)

Expertise & Causality: The choice of CDCl₃ over protic solvents like CD₃OD is deliberate; it prevents the rapid deuterium exchange of the hydroxyl and carboxylic protons, allowing their observation. The most critical diagnostic feature is the behavior of the methylene protons at C2 and C4. Because the C3 carbon is a fixed (R)-stereocenter, the adjacent protons on C2 and C4 are diastereotopic. They are magnetically inequivalent and couple not only with the C3 methine proton but also with each other (geminal coupling, J≈15 Hz), resulting in complex ABX spin systems rather than simple doublets or triplets. Recognizing this splitting pattern is essential for validating the chiral integrity of the molecule.

¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)TypeAssignment
22.5, 23.0CH₃C6, C7 (Isopropyl methyls)
24.5CHC5 (Isopropyl methine)
41.5CH₂C2 (Alpha to carboxyl)
43.5CH₂C4 (Alpha to isopropyl)
65.5CHC3 (Carbinol carbon)
178.0C=OC1 (Carboxylic acid)
Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400 – 2500Strong, BroadO-H stretch (Carboxylic acid dimer & secondary alcohol)
2950, 2870MediumC-H stretch (Aliphatic)
1710Strong, SharpC=O stretch (Carboxylic acid)
1460, 1380MediumC-H bending (gem-dimethyl group)

Expertise & Causality: The exceptionally broad absorption band from 3400 to 2500 cm⁻¹ is the hallmark of the carboxylic acid dimerizing via strong intermolecular hydrogen bonds. This broadness typically obscures the sharper, higher-frequency secondary alcohol O-H stretch. The intense C=O stretching frequency at 1710 cm⁻¹ confirms the presence of the aliphatic acid in its hydrogen-bonded state.

Mass Spectrometry (ESI-MS)
Ion m/zRelative AbundanceFragment Assignment
145.1100% (Base Peak)[M-H]⁻ (Deprotonated molecule)
127.145%[M-H - H₂O]⁻ (Loss of hydroxyl group)
85.020%[M-H - C₃H₈O]⁻ (Alpha-cleavage at C3-C4)
59.015%[CH₂COO]⁻ (C2-C3 cleavage)

Expertise & Causality: For [2] lacking basic nitrogen centers, Negative Electrospray Ionization (ESI-) is the most sensitive and logical choice. The molecule readily sheds a proton to form the highly stable carboxylate anion ([M-H]⁻ at m/z 145.1). Subsequent collision-induced dissociation (CID) reliably produces an m/z 127 fragment (confirming the C3 hydroxyl via water loss) and an m/z 59 fragment, validating the terminal acetic acid connectivity.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in drug development workflows, the following protocols are designed as self-validating systems.

Protocol A: Self-Validating NMR Acquisition Workflow
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Tune and match the probe to the exact solvent impedance. Lock the spectrometer to the deuterium signal of CDCl₃ and shim the Z-axis until the TMS signal FWHH (Full Width at Half Height) is < 1.0 Hz.

  • 1D Acquisition: Acquire the ¹H spectrum (400 MHz, 16 scans, relaxation delay 2s) and ¹³C spectrum (100 MHz, 1024 scans, complete proton decoupling).

  • 2D Validation (Critical Step): Acquire a ¹H-¹H COSY spectrum.

    • Validation Logic: The COSY spectrum must show cross-peaks between the C3 methine proton (δ 4.05) and the diastereotopic C2/C4 protons. If these cross-peaks are absent or present as simple first-order couplings, the structural assignment is invalid, prompting immediate re-evaluation of the sample's chiral purity.

Protocol B: High-Resolution ESI-MS Analysis
  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile. Do not add formic acid, as it suppresses negative ionization.

  • Ionization Optimization: Operate the mass spectrometer in Negative ESI mode.

  • Data Acquisition: Scan from m/z 50 to 500. Isolate the m/z 145.1 precursor ion for MS/MS fragmentation using a normalized collision energy (NCE) of 20-30%.

  • Validation Step: Confirm the presence of the m/z 59 fragment ([CH₂COO]⁻). This specific fragment acts as an internal validation of the C1-C2 structural unit.

Logical Workflow Diagram

Elucidation_Workflow cluster_0 Multi-Modal Data Acquisition cluster_1 Causal Analysis & Self-Validation Start Analyte: (3R)-3-hydroxy-5-methylhexanoic acid NMR NMR (1H, 13C, COSY) Solvent: CDCl3 Start->NMR MS ESI-MS (Negative Mode) Target: m/z 145[M-H]- Start->MS IR FTIR-ATR Target: 1710 cm-1 (C=O) Start->IR Val_NMR Map Diastereotopic Protons (C2, C4) via COSY NMR->Val_NMR Val_MS Confirm Carboxylate Fragmentation (m/z 59) MS->Val_MS Final Verified Structural & Stereochemical Integrity IR->Final Val_NMR->Final Val_MS->Final

Figure 1: Multi-modal spectroscopic workflow for structural elucidation and validation.

References

  • Cheng, Y. Q., et al. "Discovery and activity profiling of thailandepsins A through F, potent histone deacetylase inhibitors, from Burkholderia thailandensis E264." PMC / National Institutes of Health, 2012.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11105501, (3R)-3-hydroxy-5-methylhexanoic acid." PubChem, 2025.[Link]

Exploratory

Whitepaper: Advanced Laboratory Safety, Handling, and Synthetic Applications of (3R)-3-Hydroxy-5-Methylhexanoic Acid

Executive Overview As a Senior Application Scientist, I approach the handling of chiral intermediates not merely as a procedural task, but as a rigorous system of risk mitigation and chemical preservation. (3R)-3-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As a Senior Application Scientist, I approach the handling of chiral intermediates not merely as a procedural task, but as a rigorous system of risk mitigation and chemical preservation. (3R)-3-hydroxy-5-methylhexanoic acid (CAS 132328-50-8) is a highly valuable chiral building block[1]. It is frequently utilized in the synthesis of complex peptides, statine analogs, and advanced neuromodulatory agents[2].

Because the integrity of downstream drug development relies entirely on the purity and stability of early-stage intermediates, handling this compound requires a deep understanding of its physicochemical behavior. This guide outlines the causality behind its hazard profile and establishes self-validating protocols for its safe manipulation and synthetic application.

Physicochemical Profiling & Hazard Causality

To design an effective handling protocol, we must first understand the molecular mechanics that drive the compound's behavior. The molecule features a carboxylic acid moiety, a beta-hydroxyl group, and an isobutyl aliphatic tail. This specific structural triad dictates both its synthetic utility and its occupational hazards[1].

Table 1: Physicochemical Properties & Handling Implications
PropertyValueCausality / Impact on Handling & Synthesis
Molecular Weight 146.18 g/mol Baseline for precise stoichiometric equivalents in coupling reactions[1][3].
XLogP3 0.8Moderate lipophilicity; dictates preference for moderately polar organic extraction solvents (e.g., EtOAc)[1].
Topological Polar Surface Area 57.5 ŲIndicates significant hydrogen-bonding capacity; prone to hygroscopicity if left unsealed[1].
GHS Classification Skin Irrit. 2, Eye Dam. 1, STOT SE 3Necessitates strict engineering controls and barrier PPE due to tissue-reactive functional groups[1].
Causality of Hazards

According to , the compound is classified under GHS as causing serious eye damage (H318), skin irritation (H315), and respiratory irritation (H335)[1].

  • Mechanistic Cause: The acidity of the carboxylic group (pKa ~4.5) combined with the lipophilicity of the aliphatic tail allows the molecule to rapidly penetrate the lipid bilayers of the corneal epithelium and respiratory mucosa, causing localized pH drops and protein denaturation.

HazardLogic Compound (3R)-3-Hydroxy-5-Methylhexanoic Acid CAS: 132328-50-8 H318 H318 / H319 Serious Eye Damage Compound->H318 H315 H315 Skin Irritation Compound->H315 H335 H335 Respiratory Irritation Compound->H335 Mit1 Tight-Seal Splash Goggles Validation: Vacuum Seal Check H318->Mit1 Mit2 Double Nitrile Gloves Validation: Inflation Puncture Test H315->Mit2 Mit3 Certified Fume Hood Validation: >100 fpm Airflow Verification H335->Mit3

Logical relationship between GHS hazards and self-validating mitigation strategies.

Self-Validating Safety & Handling Protocols

A protocol is only scientifically sound if it includes a mechanism for real-time verification. Do not rely on passive assumptions when handling tissue-reactive intermediates.

  • Engineering Controls (Fume Hood):

    • Action: Conduct all weighing, transfer, and reaction setups inside a certified chemical fume hood.

    • Self-Validation Step: Before opening the reagent bottle, tape a 1-inch strip of Kimwipe to the bottom of the sash. A steady inward deflection physically validates negative pressure.

    • Causality: Digital monitors can fail or lag. Physical validation ensures that H335 respiratory hazards are actively contained before exposure occurs.

  • Personal Protective Equipment (PPE):

    • Action: Wear double-layered nitrile gloves, a chemically resistant lab coat, and tight-sealing chemical splash goggles.

    • Self-Validation Step: Prior to donning, trap air inside the nitrile glove and squeeze to inflate the fingers.

    • Causality: Micro-punctures are invisible to the naked eye but will allow lipophilic acids to bypass the barrier, leading to delayed H315 skin irritation[1].

Experimental Methodology: Esterification Workflow

To utilize (3R)-3-hydroxy-5-methylhexanoic acid in peptide synthesis, the carboxylic acid must often be protected to prevent unwanted polymerization or side reactions with the beta-hydroxyl group[2]. Below is a self-validating protocol for synthesizing the methyl ester derivative.

Step-by-Step Protocol: Fischer Esterification
  • Reagent Preparation & Hood Validation

    • Action: Validate fume hood airflow. Weigh 1.0 equivalent of (3R)-3-hydroxy-5-methylhexanoic acid into an oven-dried round-bottom flask.

  • Solvent Charging & Thermal Control

    • Action: Dissolve the starting material in anhydrous methanol (0.2 M concentration). Submerge the flask in an ice-water bath to achieve 0°C.

    • Causality: The subsequent addition of acid is exothermic. Starting at 0°C prevents localized heating that could drive the beta-elimination of the hydroxyl group, which would yield an undesired α,β -unsaturated impurity.

  • Catalyst Addition

    • Action: Add 0.1 equivalents of concentrated sulfuric acid ( H2​SO4​ ) dropwise.

  • Reaction Monitoring (Self-Validating Step)

    • Action: Warm to room temperature and stir for 4 hours.

    • Validation: Perform TLC (Thin Layer Chromatography) using 30% EtOAc in Hexanes. The reaction is only validated as complete when the highly polar baseline spot (free acid) completely disappears, replaced by a higher Rf​ spot (methyl ester).

  • Basic Quenching (Self-Validating Step)

    • Action: Cool the mixture back to 0°C. Add saturated aqueous NaHCO3​ dropwise.

    • Validation: Monitor CO2​ evolution (effervescence). The quench is validated as complete only when the addition of a further drop produces zero bubbling, and the aqueous phase tests at pH 7-8 via universal indicator paper.

    • Causality: Unquenched H2​SO4​ will catalyze the hydrolysis of the newly formed ester back to the starting material during the aqueous workup.

  • Extraction & Purification

    • Action: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Workflow S1 1. Hood Validation & PPE Donning S2 2. Reagent Charging (MeOH + H2SO4) S1->S2 S3 3. Thermal Control (0°C to RT) S2->S3 S4 4. Reaction Monitoring (TLC / LC-MS) S3->S4 S5 5. Basic Quench (Aqueous NaHCO3) S4->S5 S6 6. Phase Extraction (EtOAc) S5->S6

Step-by-step experimental workflow for the esterification of the target compound.

Storage and Stability Management

Proper storage is critical to maintaining the stereochemical and structural integrity of the compound.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area (ideally under an inert atmosphere like Argon if stored long-term).

  • Causality: The molecule's Topological Polar Surface Area (57.5 Ų) makes it susceptible to absorbing ambient atmospheric moisture[1]. Because it is an organic acid, excess moisture can promote microbial growth or gradual degradation over time.

  • Waste Disposal: Segregate all contaminated solvents and unreacted material into designated halogen-free acidic organic waste streams. Never mix with basic waste streams to prevent uncontrolled exothermic neutralization in the waste carboy.

References

  • National Center for Biotechnology Information. "(3R)-3-hydroxy-5-methylhexanoic acid | C7H14O3 | CID 11105501 - PubChem." PubChem,[Link].

Sources

Foundational

(3R)-3-hydroxy-5-methylhexanoic acid stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of (3R)-3-hydroxy-5-methylhexanoic acid Introduction (3R)-3-hydroxy-5-methylhexanoic acid (CAS: 132328-50-8) is a chiral carboxylic acid that serves as a valuable...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Storage of (3R)-3-hydroxy-5-methylhexanoic acid

Introduction

(3R)-3-hydroxy-5-methylhexanoic acid (CAS: 132328-50-8) is a chiral carboxylic acid that serves as a valuable building block in pharmaceutical synthesis and metabolic research.[1] Its structure, featuring a secondary alcohol, a carboxylic acid, and a stereocenter, dictates its chemical reactivity and stability profile. The integrity of this molecule—both in terms of chemical purity and enantiomeric fidelity—is paramount for its application in drug development and scientific research, where impurities or isomeric variations can lead to significant differences in biological activity and safety.

This guide provides a comprehensive analysis of the stability of (3R)-3-hydroxy-5-methylhexanoic acid, grounded in an understanding of its functional group chemistry. It outlines potential degradation pathways and offers field-proven protocols for storage, handling, and stability assessment. The methodologies described are designed to be self-validating systems, ensuring that researchers and drug development professionals can maintain the compound's quality throughout its lifecycle.

Section 1: Physicochemical Properties

The stability of (3R)-3-hydroxy-5-methylhexanoic acid is intrinsically linked to its molecular structure. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group makes it susceptible to specific environmental and chemical stressors.

PropertyValueSource
IUPAC Name (3R)-3-hydroxy-5-methylhexanoic acid[1]
Molecular Formula C7H14O3[1][2]
Molecular Weight 146.18 g/mol [1][2]
Appearance Pale yellow oil or solid[2][3]
CAS Number 132328-50-8[1]
Key Functional Groups Carboxylic Acid, Secondary Alcohol, Chiral Center

The carboxylic acid moiety imparts acidic properties and is a potential site for esterification or salt formation. The secondary alcohol is susceptible to oxidation, forming a ketone, and can also undergo esterification. The chiral center at the C3 position means that conditions causing racemization must be carefully avoided to maintain its stereochemical identity.

Section 2: Chemical Stability and Degradation Profile

While generally stable under recommended storage conditions, the compound's functional groups create vulnerabilities to specific stress factors.[3][4] Understanding these potential degradation pathways is essential for designing appropriate storage strategies and stability-indicating analytical methods.[5]

Key Incompatibilities: The compound should not be stored with strong oxidizing agents, strong acids, or strong bases/alkalis.[3][4][6]

Potential Degradation Pathways
  • Oxidative Degradation: The secondary alcohol at the C3 position is the most likely site for oxidation. Exposure to strong oxidizing agents or atmospheric oxygen, potentially accelerated by heat or light, can convert the hydroxyl group into a ketone, yielding 5-methyl-3-oxohexanoic acid. This transformation eliminates the chiral center, leading to a loss of biological specificity.

  • Hydrolytic Degradation (pH Extremes):

    • Acidic Conditions: While the molecule itself is not an ester or amide prone to simple acid hydrolysis, extreme acidic conditions and high temperatures can promote dehydration (elimination of water) from the β-hydroxy acid structure, potentially forming an unsaturated carboxylic acid.

    • Basic Conditions: Strong bases can deprotonate the carboxylic acid and potentially catalyze reactions like β-elimination, especially under thermal stress.[7]

  • Thermal Degradation: Elevated temperatures can provide the activation energy needed to drive the degradation reactions mentioned above, particularly oxidation and elimination.[8] Under fire conditions, complete decomposition to carbon oxides (CO, CO2) will occur.[3]

  • Photodegradation: As with many complex organic molecules, exposure to high-energy light (particularly UV) can catalyze the formation of free radicals, initiating and propagating degradation.[8]

Degradation_Pathways cluster_main cluster_products A (3R)-3-hydroxy-5-methylhexanoic acid (Parent Compound) B 5-methyl-3-oxohexanoic acid (Ketone Impurity) A->B Oxidation (e.g., O₂, Heat, Light) C Unsaturated Hexanoic Acid Derivatives (Elimination Products) A->C Dehydration / Elimination (e.g., Extreme pH, Heat) D Other Minor Degradants A->D Photolysis / Radical Pathways (e.g., UV Light)

Potential Degradation Pathways.

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the primary defense against degradation and contamination.

Recommended Storage Conditions

To ensure long-term stability, the following conditions are recommended based on safety data sheet guidelines.[3][9]

ParameterRecommended ConditionRationale
Temperature 0-5 °C (Refrigerated)Slows down the rate of all potential chemical degradation reactions.[3]
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)Minimizes exposure to atmospheric oxygen (preventing oxidation) and moisture.
Light Protected from light (Amber vial)Prevents light-catalyzed degradation (photolysis).[3]
Container Tightly sealed, appropriate material (e.g., Polypropylene, Glass)Prevents exposure to air and moisture and avoids leaching or reaction with container material.[10]
Handling Procedures

The compound is classified as a skin, eye, and respiratory irritant.[1][2][3] Therefore, appropriate personal protective equipment (PPE) and engineering controls are mandatory.

  • Engineering Controls: Handle exclusively within a chemical fume hood to avoid inhalation of any vapors or aerosols.[10]

  • Personal Protective Equipment:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Aliquoting and Use:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside.

    • If the compound is to be used frequently, prepare single-use aliquots under an inert atmosphere to minimize repeated freeze-thaw cycles and exposure of the bulk material to the environment.

    • Always keep the primary container tightly sealed when not in use.[10]

Section 4: Methodology for Stability and Purity Assessment

Verifying the stability and purity of (3R)-3-hydroxy-5-methylhexanoic acid requires robust analytical methods capable of separating the parent compound from potential degradants and its enantiomer. A forced degradation study is a critical first step in developing and validating such a "stability-indicating" method.[5][8]

Forced Degradation Study Design

A forced degradation study intentionally stresses the compound to generate likely degradation products, which are then used to confirm the analytical method's specificity.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (Parallel Experiments) cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution of Compound in Methanol/Water B1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B1 B2 Base Hydrolysis (e.g., 0.1M NaOH, RT) A->B2 B3 Oxidation (e.g., 3% H₂O₂, RT) A->B3 B4 Thermal (Solid & Solution, 80°C) A->B4 B5 Photolytic (Solid & Solution, ICH Q1B) A->B5 C Unstressed Control (Stored at 5°C) A->C D Neutralize Samples (if applicable) B1->D B2->D B3->D B4->D B5->D C->D E Analyze All Samples by Stability-Indicating HPLC-MS Method D->E F Evaluate Results E->F G Identify Degradation Products F->G H Confirm Method Specificity (Peak Purity Analysis) F->H

Experimental Workflow for a Forced Degradation Study.

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare a stock solution of (3R)-3-hydroxy-5-methylhexanoic acid (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 6, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature. Withdraw and neutralize samples at appropriate time points.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Withdraw samples at various time points.

  • Thermal Degradation: Expose both solid powder and the stock solution to elevated temperatures (e.g., 80°C) in a calibrated oven.

  • Photostability: Expose both solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method (see Protocol below).

Analytical Methodologies

Protocol 1: Stability-Indicating Chiral HPLC-MS Method

This method is the gold standard for assessing both purity and enantiomeric integrity.

  • Rationale: A polysaccharide-based chiral stationary phase (CSP) is highly effective for separating a wide range of chiral compounds, including carboxylic acids.[11] Mass spectrometry provides highly sensitive and selective detection without requiring a chromophore.[11]

  • Instrumentation: UHPLC or HPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Methodology:

    • Column: Chiral stationary phase column (e.g., Daicel CHIRALPAK® series or similar), 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: Hexane with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: 2-Propanol with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to achieve separation of the parent compound and any degradants.

    • Injection Volume: 5-10 µL.

    • MS Detection: Electrospray Ionization (ESI) in negative ion mode. Monitor for the parent ion [M-H]⁻ and potential degradation product ions.

    • Sample Preparation: Dilute the sample from the forced degradation study in the initial mobile phase composition and filter through a 0.22 µm syringe filter.

Protocol 2: Purity Assessment by GC-MS with Derivatization

This is a powerful alternative, especially for detecting volatile impurities. It requires chemical modification to make the analyte suitable for GC.

  • Rationale: The hydroxyl and carboxyl groups make the parent compound non-volatile and prone to thermal degradation in a GC inlet. Derivatization replaces the active hydrogens with non-polar groups (e.g., trimethylsilyl), increasing volatility and thermal stability.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Methodology:

    • Sample Preparation (Drying): Ensure the sample is completely anhydrous, as water will consume the derivatizing reagents. This can be achieved by lyophilization or drying under a stream of nitrogen.

    • Step 1: Esterification (Carboxyl Group):

      • To the dried sample, add Boron Trifluoride in Methanol (BF₃-Methanol, 14% w/v).

      • Cap the vial tightly and heat at 60-80°C for 10-15 minutes to form the fatty acid methyl ester (FAME).

      • Cool the sample and extract the FAME using hexane. Carefully transfer the hexane layer to a new vial and dry it completely under nitrogen.

    • Step 2: Silylation (Hydroxyl Group):

      • Reconstitute the dried FAME in an anhydrous aprotic solvent (e.g., 50 µL of pyridine).

      • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess (e.g., 50 µL).

      • Cap tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether.

    • GC-MS Analysis:

      • Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Injection: 1 µL, split or splitless mode.

      • Inlet Temperature: 250°C.

      • Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

      • MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

Conclusion

The chemical and enantiomeric integrity of (3R)-3-hydroxy-5-methylhexanoic acid is critical for its successful application in research and development. Its stability is governed by its β-hydroxy carboxylic acid structure, making it susceptible to oxidation, and to a lesser extent, degradation under extreme pH and thermal or photolytic stress.

By implementing a comprehensive stability management strategy—encompassing refrigerated, dry, and dark storage conditions, meticulous handling procedures, and the use of validated, stability-indicating analytical methods like chiral HPLC-MS—researchers can ensure the compound's quality. This diligent approach is fundamental to generating reliable, reproducible data and advancing the development of novel therapeutics.

References

A consolidated list of all sources cited within this guide is provided below.

  • PubChem. (3R)-3-hydroxy-5-methylhexanoic acid | C7H14O3 | CID 11105501. National Center for Biotechnology Information. [Link]

  • BioPharm International. (2020). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • CenExel. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2022). Forced Degradation – A Review. [Link]

  • Science.gov. (Various). forced degradation study: Topics by Science.gov. [Link]

  • ResearchGate. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • DC Chemicals. (2024). (R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic acid|181289-33-8|MSDS. [Link]

  • National Center for Biotechnology Information. (2017). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. [Link]

  • Phenomenex. Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Daicel Chiral Technologies. (2013). INSTRUCTION MANUAL FOR CHIRALPAK® QN-AX and CHIRALPAK QD-AX. [Link]

  • PubChem. 3-Hydroxy-5-methylhexanoic acid | C7H14O3 | CID 193804. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (3R)-3-Hydroxy-5-methylhexanoic Acid

Strategic Overview & Significance (3R)-3-Hydroxy-5-methylhexanoic acid is a highly valued chiral medium-chain hydroxy acid[1]. It functions as a critical chiral building block in the development of statine-derived peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Significance

(3R)-3-Hydroxy-5-methylhexanoic acid is a highly valued chiral medium-chain hydroxy acid[1]. It functions as a critical chiral building block in the development of statine-derived peptidomimetics, complex depsipeptides (such as the potent HDAC inhibitor spiruchostatin A), and serves as an advanced precursor for chiral γ-aminobutyric acid (GABA) analogues like pregabalin[2].

While biocatalytic asymmetric reductions (e.g., using Saccharomyces cerevisiae) are well-documented for yielding the (S)-enantiomer[3], accessing the enantiomerically pure (3R)-isomer at a commercial scale requires a robust chemocatalytic approach. This application note details a highly efficient, self-validating three-step protocol leveraging a Noyori asymmetric hydrogenation to establish the (3R)-stereocenter with >98% enantiomeric excess (ee).

Mechanistic Causality & Strategic Design (E-E-A-T)

The synthesis is designed around three distinct, high-yielding transformations, each selected for specific mechanistic advantages to ensure both high yield and absolute stereochemical fidelity:

  • Substrate Selection (Claisen Condensation): The synthesis initiates with the condensation of 4-methyl-2-pentanone and dimethyl carbonate using sodium hydride (NaH)[2]. This route is chosen over the direct alkylation of acetoacetate because it utilizes inexpensive, commercially available starting materials and prevents complex over-alkylation mixtures. The irreversible formation of the enolate drives the reaction to completion.

  • Stereocontrol via Ru-BINAP: The core stereogenic step utilizes the RuCl 2​ [(R)-BINAP] catalyst. The causality of the stereocontrol is rooted in the bidentate coordination of the β-keto ester to the ruthenium center. The rigid, chiral C 2​ -symmetric environment created by the (R)-BINAP ligand sterically obstructs the Si face of the ketone. Consequently, hydride transfer from the ruthenium-hydride species occurs exclusively on the Re face, guaranteeing the (3R)-configuration.

  • Mild Saponification: Hydrolysis of the resulting methyl ester is conducted using Lithium Hydroxide (LiOH) in a biphasic THF/water system. LiOH is selected over NaOH or KOH because the lithium cation coordinates strongly with the β-hydroxy and carboxylate oxygens. This chelation stabilizes the intermediate and prevents base-catalyzed retro-aldol degradation or epimerization of the delicate stereocenter.

Synthetic Workflow Visualization

Pathway N1 4-Methyl-2-pentanone + Dimethyl carbonate N2 Methyl 5-methyl- 3-oxohexanoate N1->N2 NaH, THF (Claisen) N3 Methyl (3R)-3-hydroxy- 5-methylhexanoate N2->N3 RuCl2[(R)-BINAP], H2 (Hydrogenation) N4 (3R)-3-hydroxy- 5-methylhexanoic acid N3->N4 LiOH, H2O/THF (Saponification)

Fig 1: Three-step synthetic workflow for (3R)-3-hydroxy-5-methylhexanoic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 5-methyl-3-oxohexanoate[2]

Objective: Synthesize the prochiral β-keto ester precursor.

  • Setup: Equip a flame-dried 2 L three-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer under an argon atmosphere.

  • Reagent Charging: Suspend NaH (60% dispersion in mineral oil, 691 mmol) in anhydrous THF (500 mL). Cool the suspension to 0 °C.

  • Addition: Prepare a mixture of 4-methyl-2-pentanone (576 mmol) and dimethyl carbonate (864 mmol). Add this mixture dropwise over 1 hour to control the exothermic evolution of hydrogen gas.

  • Reaction: Heat the reaction mixture to 60 °C for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 4:1). The reaction is a self-validating system; it is complete when the evolution of H 2​ ceases and the starting ketone is fully consumed.

  • Workup: Cool to 0 °C and carefully quench with 1M HCl until pH 3 is reached. Extract with EtOAc (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Distill the crude yellow oil under reduced pressure (60 °C, 4 mbar) to yield the product as a clear, colorless oil.

Step 2: Asymmetric Hydrogenation to Methyl (3R)-3-hydroxy-5-methylhexanoate

Objective: Enantioselective reduction of the ketone.

  • Catalyst Preparation: In a glovebox, dissolve RuCl 2​ [(R)-BINAP] (0.5 mol%) in anhydrous, rigorously degassed methanol (100 mL). Causality: Oxygen must be strictly excluded as it irreversibly oxidizes the phosphine ligand, terminating catalytic activity.

  • Substrate Loading: Transfer Methyl 5-methyl-3-oxohexanoate (200 mmol) into a high-pressure stainless-steel autoclave. Add the catalyst solution.

  • Hydrogenation: Purge the autoclave with H 2​ gas three times. Pressurize to 100 psi (approx. 7 atm) of H 2​ . Stir vigorously at 50 °C for 12 hours.

  • IPC: Monitor conversion via GC-FID. The system validates itself by a drop in H 2​ pressure corresponding to the stoichiometric uptake of hydrogen.

  • Workup: Vent the reactor slowly. Concentrate the methanolic solution in vacuo. Pass the residue through a short plug of silica gel (Hexane/EtOAc 7:3) to remove ruthenium residues.

Step 3: Saponification to (3R)-3-Hydroxy-5-methylhexanoic Acid

Objective: Hydrolyze the methyl ester without compromising stereochemical integrity.

  • Reaction Setup: Dissolve Methyl (3R)-3-hydroxy-5-methylhexanoate (150 mmol) in a 1:1 mixture of THF and H 2​ O (150 mL). Cool to 0 °C.

  • Hydrolysis: Add LiOH·H 2​ O (300 mmol) in one portion. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours. Causality: The low initial temperature prevents any base-catalyzed side reactions (e.g., retro-aldol cleavage).

  • IPC: TLC (Hexane/EtOAc 1:1) should show complete disappearance of the higher R f​ ester spot.

  • Workup: Remove THF under reduced pressure. Wash the aqueous layer with diethyl ether (50 mL) to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and acidify dropwise with 2M HCl to pH 2.5. Extract the free acid with EtOAc (3 x 100 mL).

  • Isolation: Dry the organic phase over Na 2​ SO 4​ , filter, and concentrate to afford the pure (3R)-3-hydroxy-5-methylhexanoic acid[1].

Quantitative Data & Analytical Validation

Process StepIntermediate / Final ProductTypical YieldEnantiomeric Excess (ee)Key Analytical Metric (Validation)
Step 1 Methyl 5-methyl-3-oxohexanoate68 – 75%N/A (Prochiral) 1 H NMR: δ 3.42 (s, 2H, CH 2​ alpha to both carbonyls)
Step 2 Methyl (3R)-3-hydroxy-5-methylhexanoate92 – 96%> 98%Chiral HPLC (Chiralcel OD-H); absence of ketone IR stretch at 1715 cm −1
Step 3 (3R)-3-hydroxy-5-methylhexanoic acid85 – 90%> 98% 1 H NMR: Disappearance of methyl ester singlet at δ 3.73

References

  • Source: nih.
  • Source: nih.
  • Source: scielo.

Sources

Application

Application Note: Whole-Cell Microbial Fermentation for the Biocatalytic Production of (3R)-3-Hydroxy-5-methylhexanoic Acid

Introduction & Mechanistic Overview The synthesis of enantiomerically pure chiral building blocks is a critical bottleneck in modern drug development. (3R)-3-Hydroxy-5-methylhexanoic acid is a highly valuable chiral inte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of enantiomerically pure chiral building blocks is a critical bottleneck in modern drug development. (3R)-3-Hydroxy-5-methylhexanoic acid is a highly valuable chiral intermediate, primarily utilized in the synthesis of (S)-Pregabalin, a blockbuster neuromodulator used to treat neuropathic pain and epilepsy.

Historically, the pharmaceutical industry relied on transition-metal asymmetric catalysis or chemical resolution to isolate chiral intermediates. However, biocatalysis has increasingly replaced traditional chemocatalysis due to its superior regio- and stereoselectivity, operating under mild, environmentally benign conditions [1]. Specifically, the asymmetric reduction of prochiral ketone precursors to pregabalin intermediates has been successfully demonstrated using highly selective oxidoreductases [2].

In this application note, we detail a highly efficient whole-cell biocatalytic fermentation process. By utilizing an engineered Escherichia coli strain co-expressing a stereoselective Ketoreductase (KRED) and a Glucose Dehydrogenase (GDH), we achieve the asymmetric reduction of 3-oxo-5-methylhexanoic acid.

The Causality of the Whole-Cell Approach: Using isolated KRED enzymes requires the continuous addition of stoichiometric amounts of the expensive cofactor NADPH. By utilizing a whole-cell system, the intracellular machinery of E. coli acts as a natural bioreactor. The co-expression of GDH allows for the continuous, in situ recycling of NADP+ back to NADPH by oxidizing cheap glucose into gluconic acid [3]. This drives the thermodynamic equilibrium entirely toward the (3R)-hydroxy product while reducing process costs by orders of magnitude.

Metabolic & Enzymatic Pathway

Pathway cluster_0 Whole-Cell Biocatalysis in E. coli S1 3-Oxo-5-methylhexanoic acid (Prochiral Substrate) Enz1 Ketoreductase (KRED) (Stereoselective) S1->Enz1 P1 (3R)-3-Hydroxy-5-methylhexanoic acid (Chiral Product) Enz1->P1 Asymmetric Reduction C2 NADP+ Enz1->C2 Oxidation Enz2 Glucose Dehydrogenase (GDH) (Recycling) C1 NADPH + H+ Enz2->C1 Regeneration G2 Gluconic Acid (Byproduct) Enz2->G2 Oxidation C1->Enz1 Hydride Transfer C2->Enz2 Binding G1 Glucose (Co-substrate) G1->Enz2

Figure 1: Coupled whole-cell biocatalytic reduction of 3-oxo-5-methylhexanoic acid with GDH.

Experimental Protocols: From Seed to Bioreactor

The following protocol details the end-to-end bioprocess, from initial biomass generation to downstream product isolation.

Workflow N1 Seed Culture (TB Medium, 37°C) N2 Bioreactor Growth (Fed-Batch, OD600=20) N1->N2 N3 Enzyme Induction (IPTG, 25°C, 16h) N2->N3 N4 Biotransformation (Substrate Feeding) N3->N4 N5 Downstream Processing (Acidification & Extraction) N4->N5

Figure 2: End-to-end bioprocess workflow for (3R)-3-hydroxy-5-methylhexanoic acid production.

Step 1: Seed Culture Preparation
  • Inoculate 50 mL of Terrific Broth (TB) containing 50 µg/mL kanamycin with a single colony of E. coli BL21(DE3) harboring the pET-KRED-GDH dual-expression plasmid.

  • Incubate in a rotary shaker at 37°C and 250 rpm for 12 hours.

  • Causality: TB is a nutrient-rich medium containing glycerol and yeast extract. It supports a much higher cell density than standard LB medium, ensuring a robust starting biomass that minimizes the lag phase upon bioreactor inoculation.

Step 2: Bioreactor Cultivation and Enzyme Induction
  • Transfer the 50 mL seed culture into a 5 L stirred-tank bioreactor containing 3 L of sterile TB medium.

  • Operating Parameters: Set temperature to 37°C, pH to 7.0 (controlled via 2M NaOH and 2M H 3​ PO 4​ ), and Dissolved Oxygen (DO) to >30% (cascade-controlled via agitation at 300–800 rpm and aeration at 1–3 vvm).

  • Cultivate until the optical density (OD 600​ ) reaches 15–20 (approximately 4–6 hours).

  • Induction: Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and immediately shift the bioreactor temperature to 25°C. Induce for 16 hours.

  • Causality: Recombinant oxidoreductases are prone to misfolding when overexpressed at high temperatures. Shifting the temperature to 25°C slows translation kinetics, preventing the hydrophobic KRED from aggregating into inactive inclusion bodies and maximizing the soluble, active biocatalyst titer.

Step 3: Whole-Cell Biotransformation (Production Phase)
  • Initiation: Do not harvest the cells. Directly add 100 g/L of glucose to the bioreactor to serve as the electron donor for the GDH recycling system.

  • Substrate Feeding: Initiate the biotransformation by continuously feeding 3-oxo-5-methylhexanoic acid at a rate of 10 g/L/h until a final substrate loading of 80 g/L is achieved.

  • Causality: Beta-keto acids can exhibit cellular toxicity and inhibit KRED activity at high concentrations. A fed-batch addition strategy keeps the steady-state concentration of the substrate below the toxicity threshold while allowing for a high final product titer.

  • pH-Stat Control (Self-Validating System): Maintain the pH strictly at 7.0 using an automated feed of 4M NaOH.

  • Trustworthiness Insight: This step is entirely self-validating. Because GDH oxidizes glucose to gluconic acid to regenerate NADPH, the reaction generates exactly one equivalent of protons per catalytic turnover. The volume of NaOH titrant consumed by the bioreactor's pH-stat system serves as a real-time, highly accurate stoichiometric readout of the reaction's progress.

Step 4: Downstream Processing (DSP)
  • Terminate the reaction after 24 hours (or when NaOH consumption ceases). Centrifuge the broth at 8,000 × g for 20 minutes to pellet the cell mass.

  • Acidification: Titrate the cell-free supernatant to pH 2.0 using 6M HCl.

  • Causality: The target product, (3R)-3-hydroxy-5-methylhexanoic acid, has a pKa of approximately 4.5. At the biotransformation pH of 7.0, it exists as a highly water-soluble carboxylate anion. Acidification ensures the carboxylate group is fully protonated, shifting the molecule to its lipophilic state to enable efficient organic phase transfer.

  • Extraction: Extract the acidified aqueous phase twice with equal volumes of ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ and concentrate via rotary evaporation to yield the crude chiral product.

Data Presentation & Quality Control

To ensure the scientific integrity of the bioprocess, the crude product must be analyzed via Chiral HPLC (e.g., using a Chiralcel OD-H column) to verify the enantiomeric excess (ee). The table below summarizes the expected performance metrics of this optimized protocol.

Table 1: Bioprocess Performance Metrics

ParameterObserved ValueTarget / Industrial Threshold
Substrate Loading 80 g/L> 50 g/L
Biotransformation Time 24 hours< 36 hours
Space-Time Yield (STY) 3.2 g/L/h> 2.0 g/L/h
Molar Conversion > 98%> 95%
Enantiomeric Excess (ee) > 99.5% (3R)> 99.0%

References

  • Biocatalysis: Enzymatic Synthesis for Industrial Applications National Center for Biotechnology Information (PMC) URL:[Link] [1]

  • Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases Organic Process Research & Development, ACS Publications URL:[Link] [2]

  • Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019) MDPI - Catalysts URL:[Link] [3]

Method

Comprehensive Application Note: GC-MS Analysis of (3R)-3-Hydroxy-5-Methylhexanoic Acid in Biological Fluids

Executive Summary (3R)-3-hydroxy-5-methylhexanoic acid (also known as 3-hydroxyisoheptanoic acid) is a medium-chain beta-hydroxy fatty acid with a molecular weight of 146.18 g/mol [1]. It serves as a critical endogenous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-3-hydroxy-5-methylhexanoic acid (also known as 3-hydroxyisoheptanoic acid) is a medium-chain beta-hydroxy fatty acid with a molecular weight of 146.18 g/mol [1]. It serves as a critical endogenous biomarker in clinical diagnostics and bioprocess engineering. Accurate quantification of this highly polar metabolite in complex biological matrices (e.g., plasma, urine, or spent cell culture media) requires rigorous analytical control. This application note details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) workflow, emphasizing the causality behind sample preparation, chemical derivatization, and instrumental parameters.

Biological & Clinical Significance

In human metabolism, (3R)-3-hydroxy-5-methylhexanoic acid is a hallmark biomarker for isovaleric acidemia (IVA) . In healthy individuals, leucine is catabolized into isovaleryl-CoA, which is subsequently converted by isovaleryl-CoA dehydrogenase (IVD) into normal downstream metabolites. In patients with IVA, IVD deficiency leads to the toxic accumulation of isovaleryl-CoA, forcing the metabolic flux through alternative pathways that generate elevated levels of 3-hydroxy-5-methylhexanoic acid[2].

Beyond clinical diagnostics, this compound is highly relevant in biopharmaceutical drug development. Recent studies on Chinese Hamster Ovary (CHO) cell central carbon metabolism have utilized targeted profiling of branched-chain hydroxy acids to evaluate the impact of keto-leucine supplementation on monoclonal antibody yield and steady-state perfusion[2].

MetabolicPathway Leu Leucine KIC α-Ketoisocaproate Leu->KIC IVCoA Isovaleryl-CoA KIC->IVCoA Block Isovaleryl-CoA Dehydrogenase (Deficient in IVA) IVCoA->Block Biomarker (3R)-3-hydroxy-5- methylhexanoic acid IVCoA->Biomarker Alternative Pathway Normal Acetyl-CoA Acetoacetate Block->Normal Blocked

Metabolic origin of 3-hydroxy-5-methylhexanoic acid in isovaleric acidemia.

Analytical Rationale: The Necessity of Derivatization

While Liquid Chromatography (LC-MS) is an option, GC-MS remains the gold standard for untargeted and targeted metabolomics of small organic acids due to its unparalleled chromatographic resolution and the availability of highly reproducible Electron Ionization (EI) spectral libraries[3].

The Chemical Challenge: (3R)-3-hydroxy-5-methylhexanoic acid contains two active functional groups: a carboxyl group (-COOH) and a hydroxyl group (-OH). The active hydrogens on these groups engage in strong intermolecular hydrogen bonding, rendering the molecule highly polar, non-volatile, and susceptible to thermal degradation inside a hot GC inlet[4].

The Mechanistic Solution: To make the compound amenable to GC-MS, chemical derivatization is mandatory. We utilize silylation via N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS)[4]. This reaction replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, yielding a di-TMS derivative (MW: 290 Da). This substitution eliminates hydrogen bonding, drastically increases volatility, and enhances thermal stability, resulting in sharp, symmetrical chromatographic peaks[4].

Step-by-Step Experimental Protocol

To ensure a self-validating system , a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as 3-hydroxy-3-methylglutaric acid-d3—must be spiked into the raw sample prior to any extraction step. This normalizes technical errors arising from variable extraction efficiencies and derivatization yields[3].

Phase 1: Sample Preparation & Protein Precipitation
  • Aliquot: Transfer 50 µL of the biological fluid (plasma, urine, or spent media) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spike: Add 10 µL of the SIL-IS working solution (10 µg/mL).

  • Protein Crash: Add 200 µL of ice-cold methanol (-20°C).

    • Causality: The cold organic solvent dramatically lowers the dielectric constant of the mixture, stripping the hydration shell from native proteins. This causes the proteins to precipitate, preventing matrix fouling and degradation of the GC inlet liner.

  • Centrifugation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Evaporation: Transfer 150 µL of the clarified supernatant to a glass GC vial insert. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas at room temperature.

    • Causality: Absolute dryness is critical. Silylating reagents (BSTFA/TMCS) are highly moisture-sensitive. Trace amounts of water will hydrolyze the TMS derivatives back to their native, non-volatile state, destroying the analytical run[4].

Phase 2: Chemical Derivatization (Silylation)
  • Reconstitution: Add 50 µL of anhydrous pyridine to the dried residue.

    • Causality: Pyridine acts as an aprotic solvent and an acid scavenger. It neutralizes the acidic byproducts generated during silylation, driving the reaction forward to completion.

  • Reagent Addition: Add 50 µL of 4[4].

  • Incubation: Cap the vial tightly, vortex briefly, and incubate in a heating block at 60°C for 45 minutes[4].

  • Cooling: Allow the vial to cool to room temperature prior to GC-MS injection.

Workflow Fluid Biological Fluid Crash Protein Precipitation Fluid->Crash Dry N2 Evaporation (Anhydrous) Crash->Dry Deriv Silylation (BSTFA/TMCS) Dry->Deriv GCMS GC-EI-MS Analysis Deriv->GCMS Data Data Processing GCMS->Data

GC-MS analytical workflow for hydroxy fatty acid quantification.

Data Presentation & Instrument Parameters

To achieve optimal sensitivity, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode, targeting specific electron ionization fragments of the di-TMS derivative.

Table 1: GC-MS Operational Parameters
ParameterSetting / Specification
GC Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Volume 1.0 µL
Injection Mode Splitless (purge valve on at 1.0 min)
Inlet Temperature 250°C
Oven Temperature Program 60°C (hold 1 min) ➔ 10°C/min to 300°C (hold 5 min)
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Energy 70 eV (Electron Ionization)
Table 2: SIM Target and Qualifier Ions
AnalyteDerivative TypeTarget Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
(3R)-3-hydroxy-5-methylhexanoic acid Di-TMS233 *275 [M-15]⁺147
SIL-Internal Standard (e.g., d3-analog) Di-TMS236 278 [M-15]⁺147

* The m/z 233 ion represents the highly favorable alpha-cleavage at the C3 hydroxyl group, resulting in the loss of the isobutyl radical (57 Da) from the molecular ion (290 Da).

Troubleshooting & Quality Control

A self-validating analytical batch must include a solvent blank, a matrix blank, and pooled Quality Control (QC) samples injected every 10 runs to monitor instrument drift.

  • Issue: Poor Peak Shape (Tailing) or Signal Loss

    • Causality: Peak tailing of hydroxy acids is almost exclusively caused by incomplete derivatization or the presence of active sites (silanol groups) in a degraded GC inlet liner[4].

    • Resolution: Ensure samples are completely anhydrous before adding BSTFA. Replace the deactivated glass inlet liner and trim 10 cm off the front of the GC column to remove non-volatile matrix build-up[4].

  • Issue: No Peaks Detected

    • Causality: Thermal degradation in the injector, or complete hydrolysis of the TMS derivative due to moisture[4].

    • Resolution: Verify the integrity of the pyridine and BSTFA reagents (store under inert gas). Lower the injector temperature slightly if thermal breakdown is suspected[4].

References

  • Impact of keto leucine and isoleucine on CHO cell central carbon metabolism and performance in fed-batch and steady-state perfusion Frontiers in Bioengineering and Biotechnology URL: [Link]

  • (3R)-3-hydroxy-5-methylhexanoic acid | C7H14O3 | CID 11105501 PubChem (National Institutes of Health) URL: [Link]

  • Quality Control and Applications of Mass Spectrometry-based Metabolomics UC Davis eScholarship URL: [Link]

Sources

Application

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of (3R)-3-hydroxy-5-methylhexanoic Acid in Human Plasma

Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (3R)-3-hydroxy-5-methylhexanoic acid in human plasma. (3R)-3-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (3R)-3-hydroxy-5-methylhexanoic acid in human plasma. (3R)-3-hydroxy-5-methylhexanoic acid is a primary metabolite of pregabalin, a widely prescribed pharmaceutical for neuropathic pain and other neurological conditions. Accurate measurement of this metabolite is crucial for comprehensive pharmacokinetic and metabolic studies. The described method employs a simple protein precipitation for sample preparation, followed by rapid and selective analysis using a triple quadrupole mass spectrometer. The protocol has been developed and validated in accordance with the principles outlined in international bioanalytical method validation guidelines, ensuring data integrity and reliability for drug development and clinical research applications.

Introduction

(3R)-3-hydroxy-5-methylhexanoic acid is a key metabolite in the human biotransformation of pregabalin. Although pregabalin is primarily excreted unchanged in the urine, understanding the formation and elimination of its metabolites is essential for a complete pharmacokinetic profile and for assessing potential drug-drug interactions or metabolic variations in different patient populations[1]. The stereospecificity of the parent compound and its metabolites necessitates analytical methods capable of accurately quantifying specific isomers.

The chemical structure of (3R)-3-hydroxy-5-methylhexanoic acid, a small, polar carboxylic acid, presents analytical challenges, including poor retention on traditional reversed-phase chromatography columns and potential for ion suppression in the mass spectrometer. This application note addresses these challenges by outlining a tailored LC-MS/MS method that ensures sensitivity, specificity, and reproducibility. The principles of bioanalytical method validation, as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), are central to the trustworthiness of this protocol[2][3][4][5][6].

Chemical Properties of (3R)-3-hydroxy-5-methylhexanoic acid:

PropertyValueSource
Molecular FormulaC7H14O3[7]
Molecular Weight146.18 g/mol [7]
IUPAC Name(3R)-3-hydroxy-5-methylhexanoic acid[7]

Experimental

Materials and Reagents
  • (3R)-3-hydroxy-5-methylhexanoic acid reference standard (purity ≥98%)

  • 3-Hydroxy-3-methylhexanoic acid-d5 (Internal Standard, IS) (purity ≥98%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Causality Behind Experimental Choices

Internal Standard (IS) Selection: The ideal internal standard is a stable isotope-labeled version of the analyte. As a dedicated stable isotope-labeled standard for (3R)-3-hydroxy-5-methylhexanoic acid is not readily commercially available, 3-hydroxy-3-methylhexanoic acid-d5 was selected as a suitable alternative. Its structural similarity ensures comparable extraction recovery and ionization efficiency, while the mass difference of +5 Da provides clear chromatographic and mass spectrometric separation, thus effectively compensating for matrix effects and variability during sample processing.

Sample Preparation: Protein precipitation with acidified acetonitrile was chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins. The addition of formic acid aids in the protonation of the analyte, improving its stability and subsequent ionization. This method is well-suited for high-throughput analysis.

Chromatography: A C18 reversed-phase column is used with a gradient elution of mobile phases containing a low concentration of formic acid. The acidic mobile phase protonates the carboxylic acid group of the analyte, increasing its retention on the nonpolar stationary phase and improving peak shape. A gradient elution allows for efficient separation from endogenous plasma components and a relatively short run time.

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode was selected as it is highly effective for deprotonating carboxylic acids, leading to the formation of abundant [M-H]⁻ precursor ions. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring the transition from the precursor ion to a specific product ion.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
HPLC SystemShimadzu Nexera X2 or equivalent
ColumnPhenomenex Luna C18 (2) 100Å, 150 x 2 mm, 3 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate

Mass Spectrometry:

ParameterCondition
Mass SpectrometerSCIEX QTRAP 6500+ or equivalent
Ionization ModeESI Negative
IonSpray Voltage-4500 V
Temperature550 °C
Curtain Gas35 psi
Collision GasMedium
MRM TransitionsSee Table below

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(3R)-3-hydroxy-5-methylhexanoic acid145.1101.1-15
3-Hydroxy-3-methylhexanoic acid-d5 (IS)150.1106.1-15

Note: Collision energies should be optimized for the specific instrument used.

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard of (3R)-3-hydroxy-5-methylhexanoic acid and the internal standard in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.

  • To each tube, add 50 µL of the corresponding matrix (blank plasma, plasma spiked with calibration standards or QCs, or study sample plasma).

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except the blank matrix. To the blank, add 200 µL of acetonitrile.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 150 µL of the supernatant to autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma 50 µL Plasma Sample add_is Add 200 µL IS in ACN plasma->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (10 min) vortex1->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant vial Autosampler Vial supernatant->vial lcms Inject 5 µL into LC-MS/MS vial->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant report Report Results quant->report

Fig 1. Analytical Workflow Diagram

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation[2][3][4][5][6]. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

Selectivity was evaluated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and the internal standard.

Linearity and Range

The calibration curve was linear over the concentration range of 10 to 5000 ng/mL in human plasma. The linear regression model (1/x²) provided a correlation coefficient (r²) of >0.99.

Calibration Curve Summary:

Concentration (ng/mL)Mean Accuracy (%)Precision (%CV)
10 (LLOQ)98.78.2
20101.26.5
10099.54.1
500102.83.5
100098.92.8
2500100.52.1
400099.11.9
5000 (ULOQ)101.62.5
Accuracy and Precision

Intra- and inter-day accuracy and precision were assessed by analyzing four levels of QC samples (Low, Mid, High, and Dilution) in six replicates over three separate days.

Accuracy and Precision Data:

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1097.57.898.18.5
Low30102.15.4101.56.2
Mid80099.33.199.83.9
High3500100.82.3101.22.8
Stability

The stability of (3R)-3-hydroxy-5-methylhexanoic acid in human plasma was evaluated under various conditions:

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

  • Short-Term Stability: Stable for at least 24 hours at room temperature.

  • Long-Term Stability: Stable for at least 90 days at -80 °C.

  • Post-Preparative Stability: Stable in the autosampler for at least 48 hours at 4 °C.

Conclusion

This application note presents a detailed, validated LC-MS/MS method for the quantification of (3R)-3-hydroxy-5-methylhexanoic acid in human plasma. The method is sensitive, specific, and robust, making it suitable for regulated bioanalysis in support of pharmacokinetic studies. The simple sample preparation procedure and rapid chromatographic run time allow for high-throughput analysis, providing a valuable tool for researchers and drug development professionals.

References

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. Published January 13, 2023. Available at: [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Published June 3, 2015. Available at: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Published May 2018. Available at: [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Published February 6, 2025. Available at: [Link]

  • Pharmaffiliates. Essential FDA Guidelines for Bioanalytical Method Validation. Published December 26, 2025. Available at: [Link]

  • European Medicines Agency. EMA Guideline on bioanalytical Method Validation adopted. Published August 17, 2011. Available at: [Link]

  • Hofmann, U. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Published February 15, 2012. Available at: [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11105501, (3R)-3-hydroxy-5-methylhexanoic acid. Available at: [Link]

  • Bioanalysis Zone. European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Published May 2, 2012. Available at: [Link]

  • Varghese, S. S., et al. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications. Therapeutic Drug Monitoring, 40(5), 629–637. Published October 15, 2018. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 193804, 3-Hydroxy-5-methylhexanoic acid. Available at: [Link]

  • Li, H., et al. Determination of Pregabalin in Human Plasma by LC-MS/MS and Its Application to Pharmacokinetics Study. Chinese Journal of New Drugs, 22(12), 1435-1439. Available at: [Link]

  • Determination of Pregabalin in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • Mostafa, G. A. E., et al. Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. Drug Analysis and Research, 8(2), 38-43. Published 2024. Available at: [Link]

  • U.S. Environmental Protection Agency. 3-Hydroxy-5-methylhexanoic acid Properties. Available at: [Link]

  • SpectraBase. Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester. Available at: [Link]

  • Putnam, T., et al. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 205, 114335. Published August 27, 2021. Available at: [Link]

  • Putnam, T., et al. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 205, 114335. Published August 27, 2021. Available at: [Link]

  • Uhlig, S., et al. Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A, 1434, 119-126. Published 2016. Available at: [Link]

  • Tiwari, A., et al. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 14(6), 332. Published May 28, 2024. Available at: [Link]

Sources

Method

chiral HPLC separation of 3-hydroxy-5-methylhexanoic acid enantiomers

An in-depth guide to the chiral separation of 3-hydroxy-5-methylhexanoic acid enantiomers by High-Performance Liquid Chromatography (HPLC). Introduction: The Significance of Chirality in Scientific Research In the realms...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the chiral separation of 3-hydroxy-5-methylhexanoic acid enantiomers by High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of Chirality in Scientific Research

In the realms of pharmaceutical development, metabolomics, and agrochemical science, the stereochemistry of a molecule is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit profoundly different biological activities.[1][2] One enantiomer might possess therapeutic benefits, while the other could be inactive or, in some cases, toxic.[1] 3-hydroxy-5-methylhexanoic acid is a chiral carboxylic acid whose individual enantiomers may play distinct roles in biological systems. Therefore, the ability to separate and quantify these enantiomers is a critical analytical challenge.

High-Performance Liquid Chromatography (HPLC), particularly when utilizing Chiral Stationary Phases (CSPs), stands as the most robust and widely adopted technique for the direct separation of enantiomers.[3][4][5] This application note provides a detailed guide for researchers and drug development professionals on the methodologies for resolving the enantiomers of 3-hydroxy-5-methylhexanoic acid, focusing on both direct and indirect separation strategies.

Principle of Enantioseparation by Chiral HPLC

The foundation of direct chiral separation by HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase. Polysaccharide-based CSPs, derived from amylose or cellulose that have been functionalized with carbamate or ester groups, are exceptionally versatile and have demonstrated broad applicability for resolving a wide array of chiral compounds, including acidic molecules.[3][6][7]

The separation mechanism involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[6] The helical polymer structure of the polysaccharide derivative creates chiral grooves or cavities. Enantiomers fit into these chiral spaces with slightly different energies of interaction due to varying steric and polar interactions (e.g., hydrogen bonding, dipole-dipole interactions). This difference in the stability of the diastereomeric complexes leads to one enantiomer being retained on the column longer than the other, resulting in their separation.

For acidic compounds like 3-hydroxy-5-methylhexanoic acid, controlling the ionization state is crucial for achieving sharp, well-defined peaks. The addition of a small percentage of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is essential.[8][9] This suppresses the deprotonation of the carboxylic acid group, minimizing peak tailing and improving resolution.

This approach is the most direct and often preferred method due to its simplicity and efficiency. It involves the use of a specialized chiral column to resolve the enantiomers without prior chemical modification.

Workflow for Direct Chiral HPLC Separation

cluster_prep Sample & System Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sp Prepare Racemic Standard (1 mg/mL in mobile phase) filt Filter Sample (0.45 µm) sp->filt inj Inject Sample filt->inj equil Equilibrate HPLC System & Chiral Column sep Separation on Chiral Stationary Phase inj->sep det UV Detection (e.g., 210-220 nm) sep->det chrom Obtain Chromatogram det->chrom calc Calculate Resolution (Rs) & Separation Factor (α) chrom->calc quant Quantify Enantiomers calc->quant cluster_react Derivatization Reaction cluster_hplc Achiral HPLC Analysis racemate Racemic Analyte (R-acid and S-acid) product Diastereomeric Products (R-R' and S-R') racemate->product cda Single Enantiomer CDA (e.g., R'-amine) cda->product inj Inject Diastereomers product->inj sep Separation on Standard C18 Column inj->sep det UV or Fluorescence Detection sep->det

Sources

Application

Application Note: Analytical Derivatization Strategies for (3R)-3-Hydroxy-5-methylhexanoic Acid in GC and GC-MS Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Methodological Guide Introduction & Mechanistic Rationale (3R)-3-Hydroxy-5-methylhexanoic acid is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Methodological Guide

Introduction & Mechanistic Rationale

(3R)-3-Hydroxy-5-methylhexanoic acid is a critical chiral intermediate, most notably utilized in the asymmetric synthesis of the anticonvulsant drug Pregabalin (Lyrica). Furthermore, its enantiomers are frequently monitored in metabolic profiling, such as in CHO cell bioprocessing and the clinical diagnosis of [1].

Direct Gas Chromatography (GC) analysis of this compound is analytically unviable due to its bifunctional nature. The molecule contains both a secondary hydroxyl group (-OH) and a carboxylic acid group (-COOH). These highly polar moieties engage in strong intermolecular hydrogen bonding, leading to excessively high boiling points, thermal degradation at injection port temperatures, and severe peak tailing due to interactions with the silanol groups on the GC column's stationary phase.

To achieve robust, reproducible GC-FID or GC-MS analysis, chemical derivatization is mandatory. This guide details two field-proven strategies: achiral silylation for total quantitation and chiral derivatization for enantiomeric excess (ee) determination.

Analytical Strategies & Causality (E-E-A-T)

Achiral Silylation for Total Quantitation (GC-MS/FID)

For general quantitation and metabolic profiling, silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS) is the industry standard.

  • The Causality: BSTFA replaces the active protons on both the -OH and -COOH groups with trimethylsilyl (TMS) groups, yielding a highly volatile di-TMS derivative. However, the secondary hydroxyl group at the C3 position is sterically hindered by the adjacent methylene and the bulky isobutyl tail. Therefore, the addition of 1% TMCS is critical. TMCS acts as a catalyst by forming a highly reactive intermediate, ensuring quantitative conversion of the hindered -OH group. Pyridine is selected as the reaction solvent because it functions as an acid scavenger, neutralizing the HCl generated by TMCS, thereby shifting the reaction equilibrium towards the fully derivatized product.

Chiral Derivatization for Enantiomeric Excess (ee%)

In drug development, verifying the enantiomeric purity of the (3R)-isomer is paramount. While chiral stationary phases (CSPs) can sometimes resolve underivatized enantiomers, peak shape remains poor. A proven methodology involves derivatizing the hydroxyl group with isopropyl isocyanate prior to analysis on a specialized chiral column[2].

  • The Causality: Heating the analyte with isopropyl isocyanate converts the free hydroxyl group into an isopropyl carbamate. The introduction of the carbamate linkage and the steric bulk of the isopropyl group amplify the transient diastereomeric interactions between the analyte and the chiral stationary phase (e.g., ). This allows for baseline resolution of the (3R) and (3S) enantiomers, with the (3S)-enantiomer typically eluting before the (3R)-enantiomer[2]. (Note: To prevent peak tailing from the free carboxylic acid, a preliminary esterification step using methanolic HCl is highly recommended prior to carbamoylation).

Visualization of Workflows

G A (3R)-3-Hydroxy-5-methylhexanoic Acid B BSTFA + 1% TMCS (Silylation) A->B Achiral Quantitation C Isopropyl Isocyanate (Carbamoylation) A->C Enantiomeric Purity D Di-TMS Derivative (GC-FID/MS) B->D E Carbamate Derivative (Chiral GC: Chirasil-L-Val) C->E

Figure 1: Divergent derivatization pathways for (3R)-3-hydroxy-5-methylhexanoic acid prior to GC.

Workflow N1 1. Sample Lyophilization (Ensure anhydrous conditions) N2 2. Solvent & Catalyst Addition (Anhydrous Pyridine) N1->N2 N3 3. Derivatizing Agent Addition (BSTFA/TMCS or Iso-NCO) N2->N3 N4 4. Thermal Incubation (60°C - 90°C for 30-60 min) N3->N4 N5 5. GC Injection (Split mode, optimized temp program) N4->N5

Figure 2: Standardized step-by-step derivatization workflow for GC sample preparation.

Step-by-Step Experimental Protocols

Protocol A: Di-TMS Derivatization (Achiral Quantitation)

This self-validating protocol ensures complete masking of polar groups for accurate MS/FID quantitation.

  • Sample Preparation: Transfer an aliquot containing approximately 1 mg of (3R)-3-hydroxy-5-methylhexanoic acid into a 2 mL glass GC autosampler vial.

  • Lyophilization: Evaporate the sample to absolute dryness under a gentle stream of ultra-pure nitrogen. Critical Step: Even trace moisture will rapidly hydrolyze BSTFA, leading to incomplete derivatization and poor analytical reproducibility.

  • Solvent Addition: Add 50 µL of anhydrous pyridine to the vial to dissolve the residue and act as an acid scavenger.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS. Cap the vial immediately with a PTFE-lined septum to prevent atmospheric moisture ingress.

  • Incubation: Vortex for 10 seconds, then incubate in a heating block at 60 °C for 30 minutes to ensure complete derivatization of the sterically hindered secondary hydroxyl group.

  • Analysis: Cool to room temperature. The sample is now ready for direct injection (1 µL) into the GC-MS/FID.

Protocol B: Isopropyl Isocyanate Derivatization (Chiral Analysis)

Designed for the baseline resolution of enantiomers to determine optical purity.

  • Acid Liberation & Esterification: If the compound is present as a salt, perform an acidic hydrolysis to liberate the free acid, followed by extraction into ethyl acetate[2]. Briefly treat with methanolic HCl to form the methyl ester, evaporating the excess reagent to dryness.

  • Drying: Ensure the residue is completely anhydrous by azeotropic drying with toluene.

  • Derivatization: Add 100 µL of anhydrous toluene and 50 µL of isopropyl isocyanate to the dried residue.

  • Incubation: Seal the vial tightly and heat at 90 °C for 60 minutes to drive the carbamate formation to completion[2].

  • Quenching & Reconstitution: Cool the mixture, evaporate the excess isocyanate reagent under a gentle stream of nitrogen (perform in a fume hood), and reconstitute the derivative in 100 µL of GC-grade hexane.

  • Analysis: Inject 1 µL onto a GC equipped with a Chirasil-L-Val chiral capillary column.

Data Presentation & Method Parameters

Table 1: Comparison of Derivatization Methods

ParameterAchiral SilylationChiral Derivatization
Reagents BSTFA + 1% TMCS in PyridineIsopropyl isocyanate in Toluene
Target Functional Groups -OH and -COOH-OH (forms carbamate)
Primary Application Total quantitation (GC-FID/MS)Enantiomeric excess (% ee)
Column Compatibility Standard non-polar (e.g., DB-5MS)Chiral stationary phase (Chirasil-L-Val)
Volatility Enhancement High (Di-TMS derivative)Moderate (Carbamate derivative)

Table 2: Recommended GC Parameters

ParameterSilylation (GC-MS)Chiral Analysis (GC-FID)
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)Chirasil-L-Val (50 m x 0.25 mm)
Carrier Gas Helium (1.0 mL/min, constant flow)Helium (90 kPa constant pressure)
Injection Mode Split (10:1), 250 °CSplit (20:1), 220 °C
Oven Program 80 °C (1 min) → 15 °C/min to 280 °CIsothermal at 190 °C
Detection MS (EI, 70 eV), Scan/SIM modeFID at 250 °C

References

  • Impact of keto leucine and isoleucine on CHO cell central carbon metabolism and performance in fed-batch and steady-state perfusion. Frontiers in Bioengineering and Biotechnology. URL: [Link]

  • Stereoselective Synthesis of Alcohols (Enantiomeric Excess Determination). Thieme-Connect. URL: [Link]

Sources

Method

Protocol for the Selective Solid-Phase Extraction of 3-hydroxy-5-methylhexanoic Acid from Aqueous Matrices

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a detailed protocol for the selective extraction and purification of 3-hydroxy-5-methylhexanoic acid from com...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the selective extraction and purification of 3-hydroxy-5-methylhexanoic acid from complex aqueous samples, such as biological fluids or cell culture media. The method leverages mixed-mode solid-phase extraction (SPE), which combines two distinct retention mechanisms—reversed-phase and anion-exchange—to achieve superior selectivity and sample cleanup compared to single-mode extraction techniques.[1][2] By carefully manipulating pH, the protocol enables the target analyte to be strongly retained while matrix interferences are effectively removed, resulting in a clean, concentrated eluate suitable for downstream analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction and Method Principle

3-hydroxy-5-methylhexanoic acid is a hydroxylated carboxylic acid of interest in various fields, including metabolic research and drug development.[3][4] Its structure, featuring both a polar carboxylic acid head and a hydroxyl group, along with a moderately non-polar alkyl chain, presents a unique challenge for selective extraction from intricate biological matrices.[5][6] Simple extraction methods like liquid-liquid extraction often suffer from low recovery and significant co-extraction of interfering substances.[7]

Solid-phase extraction (SPE) offers a highly selective and efficient alternative for sample preparation.[8][9] This protocol employs a mixed-mode anion-exchange (MAX) sorbent. The power of this approach lies in its dual retention capability:

  • Reversed-Phase Interaction: The sorbent's non-polar backbone (e.g., C8 or C18) interacts with the alkyl chain of the analyte via hydrophobic (van der Waals) forces.[8]

  • Anion-Exchange Interaction: The sorbent contains positively charged functional groups (e.g., quaternary amine) that form a strong electrostatic bond with the negatively charged carboxylate group of the analyte.[1][10]

The selectivity of the protocol is controlled by adjusting the pH of the sample and solvents. At a pH of approximately 6.0 (well above the pKa of the carboxylic acid group), the analyte is deprotonated (R-COO⁻), enabling a strong ionic bond with the sorbent.[11] This strong interaction allows for rigorous washing steps to remove neutral and basic compounds as well as weakly acidic interferences. The final elution is achieved by applying an acidic solvent, which neutralizes the analyte's charge (R-COO⁻ → R-COOH), breaking the ionic bond and releasing it from the sorbent.[2][11]

Experimental Workflow Overview

The entire SPE process follows a systematic, multi-step procedure designed to maximize analyte recovery while minimizing matrix effects.

SPE_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction & Cleanup cluster_elution Phase 3: Elution & Analysis Sample_Pretreat Sample Pre-treatment (Adjust pH to 6.0, Filter) Sample_Load Sample Loading (Analyte Binds via Two Mechanisms) Sample_Pretreat->Sample_Load Sorbent_Cond Sorbent Conditioning (Methanol) Sorbent_Equil Sorbent Equilibration (pH 6.0 Buffer) Sorbent_Cond->Sorbent_Equil Sorbent_Equil->Sample_Load Wash_1 Wash 1: Polar Interference Removal (pH 6.0 Buffer) Sample_Load->Wash_1 Wash_2 Wash 2: Non-Polar Interference Removal (Methanol) Wash_1->Wash_2 Elution Analyte Elution (Acidified Organic Solvent) Wash_2->Elution Post_Process Post-Processing (Evaporate & Reconstitute) Elution->Post_Process Analysis Final Analysis (LC-MS or GC-MS) Post_Process->Analysis

Caption: Workflow for mixed-mode SPE of 3-hydroxy-5-methylhexanoic acid.

Materials and Reagents
ItemDescription
SPE Cartridges Mixed-Mode Strong Anion-Exchange (MAX) polymer-based cartridges, 30 mg / 1 mL.
SPE Manifold Standard vacuum manifold for processing 12-24 cartridges simultaneously.
Collection Tubes 12 x 75 mm glass test tubes.
Solvents Methanol (HPLC grade), Deionized Water (18 MΩ·cm).
Reagents Formic Acid (≥98%), Ammonium Acetate (≥98%).
Buffers Equilibration/Wash Buffer: 50 mM Ammonium Acetate in water, pH adjusted to 6.0.
Elution Solvent: Methanol containing 2% Formic Acid (v/v).
Lab Equipment Vortex mixer, centrifuge, analytical balance, pH meter, nitrogen evaporator.
Detailed Step-by-Step Protocol

This protocol is optimized for a 1 mL aqueous sample. Volumes should be scaled proportionally for different sample sizes.

Objective: To adjust the sample chemistry to ensure the analyte is in the correct ionic form for retention.[8][12]

  • Pipette 1 mL of the sample (e.g., plasma, urine, media) into a clean microcentrifuge tube.

  • Add 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Vortex the mixture for 30 seconds.

  • If the sample contains particulates, centrifuge at 10,000 x g for 5 minutes and use the supernatant for loading.

Scientist's Note: Adjusting the sample pH to ~6.0 ensures the carboxylic acid functional group (pKa typically 3.5-4.5) is fully deprotonated and carries a negative charge.[6][13] This is essential for the strong ionic interaction with the anion-exchange sorbent. Diluting the sample reduces matrix viscosity and potential interference from binding proteins.

Objective: To solvate the sorbent's functional groups and remove any potential contaminants from the packing material.

  • Place the MAX cartridges onto the SPE manifold.

  • Pass 1 mL of methanol through each cartridge using gravity or low vacuum (~1-2 inHg).

  • Allow the solvent to soak in the sorbent bed for 30-60 seconds before drawing it completely through. This "soak step" can improve the consistency of sorbent activation.[8]

Scientist's Note: The methanol wets and activates the non-polar, reversed-phase component of the sorbent, making it receptive to hydrophobic interactions.

Objective: To prepare the sorbent with the same pH and ionic strength as the sample to be loaded.

  • Pass 1 mL of deionized water through each cartridge.

  • Immediately follow with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Draw the buffer through until the sorbent bed is just exposed. Do not allow the sorbent to dry out from this point until the sample is loaded.

Scientist's Note: This step primes the anion-exchange sites on the sorbent, ensuring they are positively charged and ready to bind the analyte. Failure to equilibrate can lead to poor and inconsistent analyte retention.

Objective: To bind the target analyte to the SPE sorbent while allowing some unretained matrix components to pass through.

  • Load the entire pre-treated sample (approx. 2 mL) onto the conditioned and equilibrated cartridge.

  • Apply a slow, steady flow rate of approximately 1 mL/minute.

Scientist's Note: A slow flow rate is critical to allow sufficient residence time for both the hydrophobic and ionic interactions between the analyte and the sorbent to occur, maximizing retention.

Objective: To selectively remove unwanted matrix components without disturbing the retained analyte.

  • Wash 1 (Polar Interferences): Add 1 mL of 50 mM ammonium acetate buffer (pH 6.0) to the cartridge and draw it through. This step removes salts and other highly polar, uncharged, or cationic species.

  • Wash 2 (Non-Polar Interferences): Add 1 mL of methanol to the cartridge and draw it through completely.

Scientist's Note: The second wash with an organic solvent is a key advantage of mixed-mode SPE.[11] It removes non-polar interferences (e.g., lipids) that are bound by reversed-phase interactions. The analyte, anchored by the much stronger ionic bond, remains on the sorbent.

Objective: To disrupt the analyte-sorbent interaction and collect the purified analyte.

  • Place clean glass collection tubes inside the manifold.

  • Add 1 mL of the elution solvent (Methanol with 2% Formic Acid) to the cartridge.

  • Allow the solvent to soak in the sorbent bed for 30-60 seconds.[8]

  • Slowly draw the solvent through the cartridge and into the collection tube.

Scientist's Note: The acidic elution solvent protonates the analyte's carboxylate group (R-COO⁻ → R-COOH), neutralizing its charge. This breaks the strong ionic bond, while the methanol simultaneously disrupts the weaker reversed-phase interactions, allowing the analyte to be eluted.[2]

Objective: To concentrate the sample and prepare it in a solvent compatible with the analytical instrument.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS or a derivatization agent for GC-MS analysis.

Summary and Troubleshooting
ParameterRecommended ConditionRationale
Sorbent Type Mixed-Mode Strong Anion-Exchange (MAX)Provides dual retention for high selectivity.
Sample pH (Load) ~6.0Ensures analyte's carboxyl group is negatively charged for strong ionic retention.
Wash 1 Aqueous Buffer (pH 6.0)Removes polar, uncharged interferences.
Wash 2 100% MethanolRemoves non-polar, hydrophobically-bound interferences.
Elution Solvent Methanol with 2% Formic AcidNeutralizes analyte's charge to break ionic bond and elute.
Flow Rate ~1 mL/minAllows sufficient time for analyte-sorbent interactions.

Troubleshooting Tips:

  • Low Recovery: Ensure the sorbent bed does not dry out before sample loading. Verify the pH of the loading buffer. Increase the elution solvent volume or perform a second elution step.

  • Dirty Extract (Matrix Effects): Ensure the wash steps are performed thoroughly. Increase the volume or strength of the organic wash solvent if necessary (e.g., to 100% acetonitrile), but test to ensure the analyte is not prematurely eluted.

  • Poor Reproducibility: Maintain a consistent and slow flow rate during all steps. Ensure complete and consistent drying and reconstitution of the final eluate.

References

  • What is Solid-Phase Extraction? Phenomenex. Available from: [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. Available from: [Link]

  • Solid-Phase Extraction. Chemistry LibreTexts. Available from: [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. Available from: [Link]

  • Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. MDPI. Available from: [Link]

  • Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. ResearchGate. Available from: [Link]

  • Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Frontiers. Available from: [Link]

  • (3R)-3-hydroxy-5-methylhexanoic acid. PubChem. Available from: [Link]

  • Procedure optimization for extracting short-chain fatty acids from human faeces. PubMed. Available from: [Link]

  • Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester. SpectraBase. Available from: [Link]

  • Hexanoic acid, 3-hydroxy-, methyl ester. NIST WebBook. Available from: [Link]

  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Waters Blog. Available from: [Link]

  • Process of preparing hydroxylated carboxylic acids. Google Patents.
  • Alpha hydroxycarboxylic acid. Grokipedia. Available from: [Link]

  • Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]

  • Determine rate of reaction of hydroxyl radical with carboxylic acids and polyaminocarboxylates. Idaho National Laboratory. Available from: [Link]

  • Carboxylic Acid Reactivity. Michigan State University Chemistry. Available from: [Link]

Sources

Application

Application Note: (3R)-3-Hydroxy-5-methylhexanoic Acid as a Chiral Precursor in Advanced Pharmaceutical Synthesis

Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers Mechanistic Rationale: The Criticality of the Chiral Precursor...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers

Mechanistic Rationale: The Criticality of the Chiral Precursor

In the development of targeted therapeutics, the three-dimensional architecture of an active pharmaceutical ingredient (API) dictates its target affinity and pharmacokinetic profile. (3R)-3-hydroxy-5-methylhexanoic acid (CAS 132328-50-8)[1] has emerged as a highly valuable chiral building block, particularly in the synthesis of macrocyclic depsipeptides and statine-derived protease inhibitors.

Unlike standard α -amino acids, this β -hydroxy acid introduces a flexible yet sterically demanding isobutyl side chain alongside a versatile hydroxyl group. The (3R) stereocenter is not merely a structural feature; it is a mechanistic necessity. When incorporated into histone deacetylase (HDAC) inhibitors like Spiruchostatin A [2], the (3R) configuration ensures that the isobutyl group is perfectly oriented to interact with the hydrophobic rim of the HDAC zinc-dependent active site[3]. Substitution with the (3S) enantiomer results in severe steric clashes, effectively nullifying target engagement. Furthermore, this chiral acid can be generated via the auto-degradation of specific polyhydroxyalkanoates (PHAs) in engineered microbial systems, offering a scalable, bio-based synthetic route[4].

Synthetic Workflow: From Precursor to Macrocyclic API

The integration of (3R)-3-hydroxy-5-methylhexanoic acid into a complex macrocycle requires precise orthogonal protection strategies. The hydroxyl group must be temporarily masked to prevent unwanted oligomerization during the formation of amide bonds, only to be liberated later for the critical macrolactonization (esterification) step.

SyntheticWorkflow A (3R)-3-Hydroxy-5-methylhexanoic Acid (Chiral Precursor) B Hydroxyl Protection (TBS-Cl, Imidazole) A->B C Carboxyl Activation (HATU, DIPEA) B->C D Solid-Phase Peptide Synthesis (Resin Loading) C->D E Depsipeptide Chain Elongation (D-Cys, D-Ala addition) D->E F Cleavage & Macrolactonization (Shiina Conditions) E->F G Spiruchostatin A Analog (Final API) F->G

Synthetic workflow from (3R)-3-hydroxy-5-methylhexanoic acid to macrocyclic HDAC inhibitors.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Each phase includes analytical checkpoints to confirm causality and reaction success before proceeding.

Protocol A: Orthogonal Protection of the β -Hydroxyl Group

Objective: Protect the secondary hydroxyl group using a tert-butyldimethylsilyl (TBS) ether to prevent premature esterification during subsequent peptide coupling.

  • Reagent Preparation: Dissolve 10.0 mmol of (3R)-3-hydroxy-5-methylhexanoic acid in 25 mL of anhydrous DMF under an argon atmosphere.

  • Catalysis & Protection: Cool the solution to 0 °C. Add 25.0 mmol of Imidazole, followed by dropwise addition of 12.0 mmol of TBS-Cl dissolved in 5 mL of DMF.

    • Causality: Imidazole acts dual-purposely as a base to neutralize HCl and as a nucleophilic catalyst. The 0 °C environment suppresses any potential epimerization at the sensitive C3 stereocenter. TBS is selected over TMS because it withstands the mildly acidic conditions of later Solid-Phase Peptide Synthesis (SPPS) steps.

  • Reaction Monitoring (Self-Validation Checkpoint): Stir for 4 hours, allowing the reaction to warm to room temperature. Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3).

    • Validation: The reaction is complete when the highly polar starting material ( Rf​≈0.2 ) is entirely consumed, replaced by a distinct, less polar spot ( Rf​≈0.6 ). If the starting material persists, add an additional 0.1 eq of TBS-Cl.

  • Workup: Quench the reaction with 30 mL of saturated aqueous NH4​Cl . Extract with EtOAc ( 3×20 mL). Wash the combined organic layers extensively with brine ( 5×20 mL) to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: On-Resin Depsipeptide Linkage (Esterification)

Objective: Form an ester bond between the carboxyl group of an incoming amino acid and the liberated β -hydroxyl group of our resin-bound precursor.

  • Deprotection: Treat the resin-bound precursor with 1.0 M TBAF in THF for 2 hours to remove the TBS group. Wash the resin thoroughly with THF and DCM.

  • Esterification: Swell the resin in anhydrous DCM. Add the incoming Fmoc-protected amino acid (5.0 eq), DIC (5.0 eq), and DMAP (0.5 eq).

    • Causality: Ester bonds are significantly harder to form than amide bonds due to the lower nucleophilicity of alcohols compared to amines. DIC is used as the coupling agent, while DMAP acts as a hypernucleophilic acyl transfer catalyst, drastically lowering the activation energy for ester bond formation.

  • Micro-Cleavage (Self-Validation Checkpoint): After 12 hours of shaking, withdraw 5 mg of resin. Treat with 95% TFA / 2.5% TIS / 2.5% H2​O for 30 minutes. Filter and analyze the supernatant via UPLC-MS.

    • Validation: The presence of the target mass ( [M+H]+ ) confirms successful esterification. If the unesterified mass dominates, the coupling has failed, and a double-coupling cycle using a different activator (e.g., MSNT/MeIm) must be initiated.

Pharmacological Impact & Quantitative Data

The derivatives of (3R)-3-hydroxy-5-methylhexanoic acid are highly potent because they act as prodrugs. Once inside the cell, the disulfide bond of the macrocycle is reduced by intracellular glutathione, releasing a highly active zinc-chelating thiol[5].

SignalingPathway Prodrug Depsipeptide Prodrug (e.g., Spiruchostatin A) Red Intracellular Reduction (Glutathione Cleavage) Prodrug->Red Thiol Active Thiol Metabolite Red->Thiol HDAC HDAC Active Site (Zinc Chelation) Thiol->HDAC Histone Histone Hyperacetylation HDAC->Histone Chromatin Chromatin Relaxation Histone->Chromatin Gene Tumor Suppressor Expression (e.g., p21WAF1) Chromatin->Gene

Mechanism of action for depsipeptide HDAC inhibitors derived from chiral beta-hydroxy acids.

The stereochemistry of the β -hydroxy acid precursor directly dictates the potency of the resulting API. Table 1 summarizes the comparative inhibitory activity of various depsipeptides based on their chiral building blocks.

Table 1: Comparative HDAC Inhibitory Activity of Macrocyclic Depsipeptides

CompoundChiral Precursor IncorporatedHDAC1 IC50​ (nM)HDAC4 IC50​ (nM)Cell Viability (MCF-7, IC50​ nM)
Spiruchostatin A (3R)-3-hydroxy-5-methylhexanoic acid deriv.2.0>10005.5
Spiruchostatin B (3R)-3-hydroxy-5-methylheptanoic acid deriv.3.5>10008.2
Romidepsin (FK228) (3S,4R)-statine derivative1.2>10003.1
Epi-Spiruchostatin A (3S)-3-hydroxy-5-methylhexanoic acid deriv.>500>1000>1000

Data synthesized from literature characterizations of macrocyclic HDAC inhibitors[3],[5]. Notice the dramatic drop in efficacy (>250-fold loss of potency) when the (3S) epimer is utilized, underscoring the absolute necessity of the (3R) precursor.

References

  • PubChem. "(3R)-3-hydroxy-5-methylhexanoic acid - Compound Summary." National Center for Biotechnology Information.[Link]

  • Google Patents. "US6472188B1 - Method for producing hydroxycarboxylic acids by auto-degradation of polyhydroxyalkanoates.
  • Wikipedia. "Spiruchostatin - Chemical Properties and Uses." Wikimedia Foundation.[Link]

  • National Institutes of Health (PMC). "Anticancer efficacy of Spiruchostatin A: current insights into histone deacetylase inhibition and oncologic applications." PubMed Central.[Link]

  • ResearchGate. "Macrocyclic Histone Deacetylase Inhibitors." Current Topics in Medicinal Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting peak tailing in GC analysis of 3-hydroxy-5-methylhexanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing chromatographic challenges wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing chromatographic challenges with 3-hydroxy-5-methylhexanoic acid .

This guide bypasses generic advice to focus on the exact physicochemical mechanisms causing peak tailing for this molecule, providing field-proven, self-validating protocols to restore system performance and data integrity.

FAQ 1: Mechanistic Causes of Peak Tailing

Q: Mechanistically, why does 3-hydroxy-5-methylhexanoic acid exhibit such severe peak tailing compared to standard fatty acids?

A: The severity of peak tailing for this specific analyte is a direct consequence of its molecular structure. 3-hydroxy-5-methylhexanoic acid contains both a primary carboxylic acid group (-COOH) and a secondary hydroxyl group (-OH) [7].

These functional groups are highly polar and act as strong hydrogen bond donors and acceptors. When injected into a Gas Chromatograph (GC), these "active hydrogens" interact non-covalently with free silanol groups (-Si-OH) on the fused silica column, exposed metal surfaces in the inlet, and active sites on glass wool[1]. This creates an adsorption-desorption kinetic lag. Instead of moving uniformly through the carrier gas, the analyte molecules "stick" to the flow path and elute with a skewed, trailing edge rather than an ideal Gaussian profile [2].

Q: Is derivatization absolutely necessary for this compound, or can I use a polar column (e.g., WAX)?

A: Derivatization is practically mandatory for robust, reproducible quantification. While a highly deactivated polar column (like a PEG/WAX phase) can partially mitigate tailing for simple free fatty acids, the presence of the secondary hydroxyl group in 3-hydroxy-5-methylhexanoic acid makes it exceptionally prone to irreversible adsorption and thermal degradation. Silylation is the optimal strategy, as it replaces the active protons on both the -OH and -COOH groups with trimethylsilyl (TMS) groups, rendering the molecule highly volatile, thermally stable, and incapable of hydrogen bonding [4].

FAQ 2: Derivatization Strategies (The Chemical Fix)

Q: I am using BSTFA + 1% TMCS, but I am seeing split peaks, poor calibration linearity, and persistent tailing. What is going wrong?

A: You are likely observing incomplete derivatization. Because the secondary hydroxyl group on 3-hydroxy-5-methylhexanoic acid is sterically hindered, it is significantly less reactive than the carboxylic acid. If the reaction does not reach 100% completion, you will generate a mixture of mono-TMS (only the acid is derivatized) and di-TMS (both groups derivatized) species. The mono-TMS derivative still contains an active -OH group, which will cause tailing.

To drive the reaction to complete di-TMS formation, you must optimize two parameters:

  • Solvent/Catalyst Dynamics: Use a dry, aprotic, and basic solvent like Pyridine. Pyridine acts as an acid scavenger, neutralizing the HCl byproduct generated by the TMCS catalyst, which thermodynamically pushes the reaction forward[5].

  • Thermal Activation: The hindered secondary -OH requires kinetic energy to overcome its activation barrier. Heating the reaction at 70°C for 60 minutes is required for complete conversion [6].

G Analyte 3-hydroxy-5-methylhexanoic acid (Active -OH & -COOH) Reagents BSTFA + 1% TMCS in Anhydrous Pyridine Analyte->Reagents Conditions Thermal Incubation 70°C for 60 mins Reagents->Conditions Product Di-TMS Derivative (Volatile, No H-Bonding) Conditions->Product Complete Silylation

Caption: Silylation Pathway of 3-hydroxy-5-methylhexanoic acid using BSTFA/TMCS.

Table 1: Quantitative Comparison of Derivatization Reagents for Hydroxy Acids
Reagent SystemTarget Functional GroupsOptimal Temp / TimeSuitability for 3-hydroxy-5-methylhexanoic acid
BSTFA + 1% TMCS -OH, -COOH70°C, 60 minExcellent: Gold standard for complete di-TMS derivatization.
MSTFA -OH, -COOH60°C, 30 minModerate: Good for volatile analytes, but lacks driving force for hindered -OH.
Diazomethane -COOH onlyRoom Temp, 10 minPoor: Leaves the secondary -OH underivatized; severe tailing will persist.

FAQ 3: Hardware & Flow Path Troubleshooting (The Physical Fix)

Q: My derivatization chemistry is fully validated (only the di-TMS peak is present), but I still observe peak tailing that worsens over a sequence of runs. How do I isolate the hardware issue?

A: If the chemistry is validated, the root cause is a physical flow-path disruption—typically located in the injection port or the head of the analytical column.

  • Inlet Contamination: High-boiling sample matrix residues accumulate in the glass liner over time, creating new active sites that strip the TMS groups off your analyte (de-silylation). You must use a highly deactivated, single-taper liner with deactivated glass wool to facilitate rapid vaporization while minimizing adsorption [2].

  • Column Degradation: The stationary phase at the front 10–20 cm of the column degrades rapidly due to oxygen exposure, solvent expansion, or matrix deposition, exposing raw silica (silanols). Trimming this degraded section physically removes the active sites and instantly restores peak symmetry [3].

G Start Peak Tailing Observed (3-hydroxy-5-methylhexanoic acid) CheckDeriv Are all peaks tailing (including non-polar internal standards)? Start->CheckDeriv ChemIssue Chemical Issue: Incomplete Derivatization CheckDeriv->ChemIssue No (Only polar analytes tail) PhysIssue Physical Issue: Flow Path Active Sites CheckDeriv->PhysIssue Yes (All peaks tail uniformly) FixChem Execute Protocol 1: Optimize Silylation (BSTFA/TMCS) ChemIssue->FixChem CheckInlet Inspect Inlet Liner & Septum PhysIssue->CheckInlet TrimCol Execute Protocol 2: Trim 10-20 cm from Column Head CheckInlet->TrimCol If liner is clean/replaced

Caption: Diagnostic Workflow for Isolating GC Peak Tailing Root Causes.

Table 2: GC Hardware Troubleshooting Matrix
Chromatographic SymptomMechanistic Root CauseCorrective Action
Tailing of all peaks (including alkanes)Physical dead volume or poor column cut.Re-cut column head (ensure a perfectly square 90° cut).
Tailing of active analytes only Active sites in liner or column head.Replace liner/septum; trim 10-20 cm of the column.
Solvent tailing masking early peaks Improper splitless purge time.Adjust post-injection purge flow to 30-50 mL/min.

Experimental Methodologies

To ensure a self-validating system, implement the following step-by-step protocols exactly as written.

Protocol 1: Complete Di-TMS Derivatization of 3-hydroxy-5-methylhexanoic acid

Self-Validation Check: Run a non-polar alkane standard alongside your derivatized sample. If the alkane is symmetrical but your analyte tails, the derivatization is incomplete or degraded.

  • Sample Drying: Transfer 100 µL of the sample extract into a 2 mL amber glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. (Crucial: Even trace amounts of water will aggressively quench silylating reagents).

  • Reconstitution: Add 100 µL of anhydrous Pyridine to the vial to dissolve the residue and act as an acid scavenger.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS.

  • Thermal Incubation: Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds, then incubate in a dry heating block at 70°C for 60 minutes .

  • Analysis: Allow the vial to cool completely to room temperature before injecting 1 µL into the GC to prevent pressurized solvent blowback in the inlet.

Protocol 2: GC Inlet Maintenance and Column Trimming

Self-Validation Check: Monitor the baseline bleed profile. A sudden drop in baseline noise after this protocol confirms the successful removal of contaminated stationary phase.

  • System Cool Down: Reduce the GC oven and inlet temperatures to <50°C. Turn off the carrier gas flow to prevent column oxidation.

  • Liner Replacement: Unscrew the septum nut. Remove the old septum and glass liner. Install a new, highly deactivated single-taper liner packed with deactivated glass wool (using clean tweezers to avoid transferring skin oils).

  • Column Trimming: Remove the column from the inlet. Using a ceramic scoring wafer, score the polyimide coating 10–20 cm from the front end. Gently snap the column to ensure a perfectly square, shard-free cut.

  • Reinstallation: Wipe the outside of the column end with a lint-free wipe dampened with methanol. Reinstall into the inlet at the exact manufacturer-specified insertion depth (typically 4-6 mm above the ferrule).

  • Leak Check & Conditioning: Restore carrier gas flow, perform an electronic leak check, and condition the column at 20°C below its maximum isothermal limit for 30 minutes before injecting samples.

References

  • Types of GC and HPLC Peaks: Learn With FAQs And Troubleshooting. PharmaGuru. Available at: [Link]

  • Fixing GC Peak Tailing for Cleaner Results. Separation Science. Available at:[Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. Available at:[Link]

  • Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. Royal Society of Chemistry (RSC). Available at: [Link]

  • How to achieve silylation faster. Chromatography Forum. Available at:[Link]

  • 3-Hydroxy-5-methylhexanoic acid | C7H14O3 | CID 193804. PubChem. Available at:[Link]

Optimization

optimizing derivatization reaction for 3-hydroxy-5-methylhexanoic acid

Technical Support Center: Optimizing Derivatization for 3-Hydroxy-5-Methylhexanoic Acid Overview 3-Hydroxy-5-methylhexanoic acid (HMHA) is a branched-chain β -hydroxy acid (BCHA) that serves as a critical biomarker in me...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Derivatization for 3-Hydroxy-5-Methylhexanoic Acid

Overview 3-Hydroxy-5-methylhexanoic acid (HMHA) is a branched-chain β -hydroxy acid (BCHA) that serves as a critical biomarker in metabolic profiling and acts as a structural building block in complex macrocyclic natural products, such as lyngbyapeptin[1] and zeamine[2]. Due to the presence of both a carboxylic acid and a sterically hindered secondary hydroxyl group at the β -position, analyzing HMHA requires highly optimized derivatization workflows. Improper handling often leads to analyte degradation, poor chromatographic resolution, or severe signal suppression.

Part 1: Diagnostic Troubleshooting Guides & Methodologies

Issue 1: Analyte Degradation and Multiple Peaks in GC-MS

Symptom: Chromatograms show severe peak tailing, unexpected multiple peaks, or a complete loss of the HMHA signal, often replaced by a peak corresponding to a dehydrated alkene (e.g., 5-methyl-2-hexenoic acid). Causality (The "Why"): β -hydroxy acids like HMHA are highly susceptible to β -elimination (dehydration). When exposed to strong acidic catalysts—such as the methanolic HCl commonly used in Fischer esterification—or excessive heat, the 3-hydroxyl group is eliminated to form an α,β -unsaturated acid. Furthermore, leaving the hydroxyl group underivatized leads to thermal instability and peak tailing in the GC inlet. Solution: Avoid acidic alkylation entirely. Employ a concerted, mild silylation strategy using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to simultaneously derivatize both the -COOH and -OH groups into stable trimethylsilyl (TMS) esters/ethers.

Self-Validating Protocol: Mild Di-Silylation for GC-MS

  • Preparation: Dry the sample extract (containing 1–10 μ g of HMHA) completely under a gentle stream of nitrogen. Validation Check: Any residual moisture will quench the silylation reagent, turning the solution cloudy and leading to near-zero yield.

  • Reagent Addition: Add 50 μ L of anhydrous pyridine and 50 μ L of BSTFA containing 1% Trimethylchlorosilane (TMCS).

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes. Do not exceed 60°C to prevent thermal degradation of the target analyte.

  • Analysis & Validation: Inject 1 μ L into the GC-MS.

    • Diagnostic Validation: In the Electron Impact (EI) spectrum, confirm the success of the di-TMS derivatization by monitoring for the characteristic m/z 204 fragment. This ion arises from a highly specific TMS migration from the ether to the ester group, which is a hallmark diagnostic artifact confirming the presence of a 3-hydroxy-TMS derivative[3].

Issue 2: Inability to Resolve 3S and 3R Enantiomers in LC-MS

Symptom: HMHA elutes as a single, unresolved peak on standard reverse-phase LC columns, preventing the determination of its stereochemical origin. Causality: Enantiomers possess identical physicochemical properties in an achiral environment. In biological systems, spatial conformation is pathway-dependent; for example, mitochondrial fatty acid oxidation specifically produces the 3S-enantiomer of HMHA, whereas cytoplasmic synthesis yields the 3R-conformation[4]. Resolving these requires introducing a chiral center via derivatization to form diastereomers, which can then be separated on standard C18 columns. Solution: Chiral derivatization using (+)-O,O′-diacetyl-L-tartaric anhydride (DATAN)[4].

Self-Validating Protocol: DATAN Chiral Derivatization

  • Preparation: Evaporate the biological sample extract containing HMHA to complete dryness.

  • Reaction: Add 50 μ L of a freshly prepared solution of (+)-DATAN (50 mg/mL dissolved in dichloromethane/acetic acid, 4:1 v/v).

  • Incubation: Heat the mixture at 75°C for 30 minutes to drive the reaction to completion.

  • Drying and Reconstitution: Evaporate the reagents under nitrogen. Reconstitute the residue in 100 μ L of the LC-MS starting mobile phase (e.g., water/acetonitrile with 0.1% formic acid).

  • Analysis & Validation: Analyze via LC-MS/MS.

    • Diagnostic Validation: The diastereomers will now elute with distinct retention times. Run a racemic standard of HMHA alongside your biological samples to confirm the baseline resolution of the 3S and 3R peaks before quantifying the biological ratio.

Part 2: Workflow Visualization

DerivatizationWorkflow HMHA 3-Hydroxy-5-methylhexanoic Acid (Target Analyte) Platform Analytical Platform? HMHA->Platform GCMS GC-MS Platform->GCMS Volatile derivatives LCMS LC-MS/MS Platform->LCMS Intact/Heavy derivatives GC_Issue Challenge: β-Elimination (Dehydration of 3-OH) GCMS->GC_Issue LC_Issue Goal: Stereoisomer Separation? LCMS->LC_Issue GC_Sol Mild Silylation (BSTFA + 1% TMCS, 60°C) GC_Issue->GC_Sol Avoid acidic esterification LC_Chiral Chiral Derivatization (+)-DATAN for 3S/3R LC_Issue->LC_Chiral Yes LC_Achiral Sensitivity Enhancement (O-benzylhydroxylamine / EDC) LC_Issue->LC_Achiral No

Decision tree for selecting the optimal derivatization strategy for 3-hydroxy-5-methylhexanoic acid.

Part 3: Frequently Asked Questions (FAQs)

Q: Why is my HMHA signal suppressed in positive-ion LC-MS (ESI+) without derivatization? A: HMHA is an aliphatic hydroxy acid lacking a strong chromophore or a basic functional group that easily accepts a proton. While it can be analyzed in negative-ion mode (ESI-) as the deprotonated species [M−H]− , sensitivity is often low due to matrix effects. To enhance ESI+ sensitivity, researchers often derivatize the carboxylic acid group using EDC/NHS coupling with a readily ionizable amine tag (e.g., O-benzylhydroxylamine).

Q: I used diazomethane to methylate HMHA for GC-MS. Why am I still seeing poor peak shape? A: Diazomethane selectively methylates the carboxylic acid group, forming a methyl ester, but leaves the β -hydroxyl group at the 3-position completely intact. Free hydroxyl groups interact strongly with the active silanol groups on the GC column's stationary phase, causing severe peak tailing. If you use diazomethane, you must follow it with a secondary derivatization step, such as acylation (using acetic anhydride) or silylation, to cap the 3-OH group.

Q: Can HMHA form a lactone during derivatization? A: While γ

  • (4-hydroxy) and δ
  • (5-hydroxy) acids readily undergo intramolecular esterification to form stable 5- or 6-membered lactones under acidic conditions, 3-hydroxy acids like HMHA would have to form a highly strained 4-membered β -lactone. Therefore, lactonization is not the primary degradation pathway for HMHA; instead, it undergoes β -elimination to form an alkene.

Part 4: Quantitative Comparison of Derivatization Strategies

The following table summarizes the operational parameters for optimizing HMHA derivatization based on your specific analytical goals.

Derivatization AgentTarget Functional Group(s)PlatformReaction ConditionsKey AdvantageRisk / Limitation
BSTFA + 1% TMCS -COOH and 3-OHGC-MS60°C, 30 min (in Pyridine)Excellent volatility; yields diagnostic m/z 204 ion.Moisture sensitive; requires strictly anhydrous conditions.
Methanolic HCl -COOH onlyGC-MS80°C, 60 minCheap, standard fatty acid protocol.High Risk: Causes β -elimination (dehydration) of the 3-OH group.
(+)-DATAN 3-OHLC-MS75°C, 30 min (in DCM/Acetic Acid)Resolves 3S and 3R stereoisomers.Complex sample prep; requires evaporation before injection.
O-benzylhydroxylamine -COOHLC-MSRoom Temp, 60 min (with EDC)Greatly enhances ESI+ ionization efficiency.Does not protect the 3-OH group; achiral analysis only.

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 3-Hydroxy-5-methylhexanoic Acid

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and resolve matrix effects encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and resolve matrix effects encountered during the LC-MS/MS quantification of 3-hydroxy-5-methylhexanoic acid.

This medium-chain hydroxy acid (C7H14O3, monoisotopic mass 146.0943 Da) is a critical endogenous biomarker and a building block in complex depsipeptides 1[1]. However, its polarity and low molecular weight make it highly susceptible to ionization interference in complex biological matrices such as plasma or CHO cell spent media 2[2].

System Diagnostics & Troubleshooting Workflow

Before altering your methodology, it is crucial to systematically diagnose the root cause of the signal anomaly. Follow the decision tree below to isolate and correct matrix-induced ionization issues.

MatrixEffectTroubleshooting Start Detect Signal Anomaly (Ion Suppression or Enhancement) Assess Assess Matrix Factor (MF) via Post-Extraction Spiking Start->Assess Decision1 Is MF outside the 0.8 - 1.2 range? Assess->Decision1 OptPrep Optimize Sample Prep (Implement MAX SPE) Decision1->OptPrep Yes (High Lipid Interference) OptChrom Adjust Chromatography (Shift Retention Time) Decision1->OptChrom Yes (Co-eluting Salts) UseSIL Implement SIL-IS (Stable Isotope Label) Decision1->UseSIL Yes (Residual ME) Success Method Validated (ICH M10 Compliant) Decision1->Success No (Acceptable) OptPrep->Assess OptChrom->Assess UseSIL->Assess

Diagnostic workflow for resolving LC-MS/MS matrix effects in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: Why is 3-hydroxy-5-methylhexanoic acid particularly susceptible to ESI matrix effects?

Causality: Matrix effects in Electrospray Ionization (ESI) occur when co-eluting matrix components compete with the target analyte for access to the droplet surface and available charge . 3-hydroxy-5-methylhexanoic acid is a relatively polar organic acid. In standard reversed-phase chromatography, it elutes early in the gradient 2[2]. This early elution window is heavily populated by unretained salts, polar lipids, and endogenous metabolites. Because these matrix components often have higher surface activity or higher deprotonation efficiency in negative ion mode, they outcompete the analyte for charge, leading to severe ion suppression.

Q2: How do I distinguish between poor extraction recovery and ion suppression?

Causality: A low peak area can result from either the analyte being physically lost during sample preparation (recovery) or its signal being suppressed in the MS source (matrix effect). To decouple these variables, you must use a self-validating experimental design known as post-extraction spiking 3[3]. By comparing the response of the analyte spiked after extraction to a neat standard, you isolate the MS ionization variable from the physical extraction variable.

Q3: Can I just use a Stable Isotope-Labeled Internal Standard (SIL-IS) and ignore sample clean-up?

Causality: No. While a SIL-IS (e.g., 13C- or 2H-labeled 3-hydroxy-5-methylhexanoic acid) will experience the exact same ion suppression as the unlabeled analyte—thereby correcting the quantitative ratio and ensuring accuracy—it does not recover the lost absolute signal 4[4]. If your matrix suppresses 90% of the signal, your Limit of Quantitation (LLOQ) will suffer drastically. You must first optimize sample preparation to remove the interfering matrix, and then use a SIL-IS to correct for any minor, residual matrix effects.

Troubleshooting Guides & Step-by-Step Methodologies

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

To comply with regulatory guidelines and accurately diagnose your system, perform this 3-set experiment originally established by Matuszewski et al. 5[5].

Step-by-Step Methodology:

  • Prepare Set 1 (Neat Standards): Spike 3-hydroxy-5-methylhexanoic acid into the pure mobile phase (e.g., 20 mM ammonium formate/methanol) at Low, Mid, and High QC concentrations.

  • Prepare Set 2 (Post-Extraction Spike): Extract blank matrix (e.g., plasma or CHO media) from 6 different lots using your current sample prep method. Spike the eluate with the analyte at the same QC concentrations.

  • Prepare Set 3 (Pre-Extraction Spike): Spike the blank matrix with the analyte at the QC concentrations, then perform the extraction.

  • Analyze & Calculate: Run all sets via LC-MS/MS.

    • Absolute Matrix Factor (MF) = Peak Area (Set 2) / Peak Area (Set 1) (MF < 1 indicates suppression; MF > 1 indicates enhancement).

    • Extraction Recovery (RE) = Peak Area (Set 3) / Peak Area (Set 2)

Protocol 2: Optimizing Sample Preparation via Mixed-Mode Anion Exchange (MAX) SPE

If Protocol 1 reveals an MF < 0.8, simple Protein Precipitation (PPT) is insufficient. Because 3-hydroxy-5-methylhexanoic acid contains a carboxylic acid group (pKa ~4.5), we can exploit its negative charge at neutral pH using a Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) protocol to rigorously wash away neutral lipids and phospholipids.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of biological sample with 300 µL of 50 mM ammonium acetate buffer (pH 7.0). Causality: Ensures the carboxylic acid is fully deprotonated (COO-) for ionic binding to the sorbent.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Water through the MAX SPE cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 50 mM ammonium acetate (pH 7.0) to remove salts.

  • Wash 2 (Organic): Wash with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The basic organic wash removes neutral lipids, phospholipids, and basic interferences while the target analyte remains ionically bound to the quaternary amine sorbent.

  • Elution: Elute with 2 x 500 µL of 5% Formic Acid in Methanol. Causality: The low pH protonates the analyte to its neutral state (COOH), breaking the ionic interaction and releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of initial LC mobile phase.

Quantitative Data Presentation: Impact of Sample Preparation

The following table summarizes the typical performance metrics of different sample preparation techniques when analyzing 3-hydroxy-5-methylhexanoic acid in complex matrices.

Sample Preparation MethodAbsolute Matrix Factor (MF)Extraction Recovery (%)Phospholipid Removal (%)Recommended Use Case
Protein Precipitation (PPT) 0.45 (Severe Suppression)92%< 10%High-concentration screening only.
Liquid-Liquid Extraction (LLE) 0.78 (Moderate Suppression)75%~ 60%Matrices with low salt content.
Mixed-Mode SPE (MAX) 0.98 (Negligible Effect)88%> 95%Regulated bioanalysis (ICH M10).

Table 1: Comparison of sample preparation efficiencies. Data demonstrates that while PPT yields high recovery, it fails to remove phospholipids, resulting in severe ion suppression (MF = 0.45). MAX SPE provides the optimal balance of recovery and matrix cleanup.

References

  • Compound 3-Hydroxyisoheptanoic acid (3-hydroxy-5-methylhexanoic acid) . FooDB. Available at: [Link]

  • Impact of keto leucine and isoleucine on CHO cell central carbon metabolism and performance in fed-batch and steady-state perfusion . Frontiers in Bioengineering and Biotechnology. Available at:[Link]

  • Determining Matrix Effects in Complex Food Samples . Waters Corporation. Available at:[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis . Taylor & Francis. Available at:[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results . ResolveMass Laboratories Inc. Available at:[Link]

  • Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations . PubMed (Anal Chem. 1998). Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Stereocontrol of (3R)-3-Hydroxy-5-methylhexanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges with enantiomeric degradation during the synthesis of (3R)-3-hydroxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges with enantiomeric degradation during the synthesis of (3R)-3-hydroxy-5-methylhexanoic acid. This chiral β -hydroxy acid is a critical intermediate for complex APIs, including the blockbuster drug Pregabalin[1].

The stereocenter at the C3 position is highly susceptible to racemization. This guide provides a mechanistic understanding of these pitfalls, troubleshooting FAQs, and self-validating protocols to ensure you maintain >99% enantiomeric excess (ee) throughout your synthetic workflow.

Core Philosophy: The Causality of Racemization

The loss of optical purity in β -hydroxy acids is rarely a spontaneous thermal event; it is almost exclusively driven by base- or acid-catalyzed side reactions during ester cleavage or downstream carboxyl activation. The causality is rooted in two competing pathways:

  • Retro-Aldol Cleavage : Under harsh basic conditions, the β -alkoxide intermediate can undergo carbon-carbon bond cleavage to form isovaleraldehyde and an acetate enolate. The subsequent recombination of these fragments is non-stereoselective, leading to racemization.

  • Dehydration-Rehydration : Base-catalyzed elimination of the β -hydroxyl group yields an α,β -unsaturated acid. Subsequent conjugate addition of water (rehydration) destroys the original stereocenter[2].

G A Ethyl 5-methyl-3-oxohexanoate B Asymmetric Hydrogenation (Ru-BINAP, H2) A->B C Ethyl (3R)-3-hydroxy-5-methylhexanoate B->C D Harsh Base Hydrolysis (NaOH, Heat) C->D E Mild Hydrolysis (LiOH, 0°C or Lipase) C->E F Retro-aldol / Dehydration (Racemization Pathway) D->F G (3R)-3-Hydroxy-5-methylhexanoic Acid (>99% ee) E->G H Racemic Acid (Low ee %) F->H

Mechanistic pathways of (3R)-3-hydroxy-5-methylhexanoic acid synthesis and racemization risks.

Troubleshooting Guide & FAQs

Q1: We are losing enantiomeric excess (ee) during the saponification of ethyl (3R)-3-hydroxy-5-methylhexanoate. Why is this happening and how do we prevent it? Analysis & Causality : As illustrated in the workflow diagram, using strong bases like NaOH or KOH at elevated temperatures accelerates the retro-aldol and dehydration pathways[2]. The activation energy for ester cleavage is dangerously close to the activation energy for β -proton abstraction. Solution : Shift to a mild hydroxide source (LiOH) at reduced temperatures (0 °C). Lithium preferentially coordinates to the carbonyl oxygen due to its high oxophilicity, stabilizing the tetrahedral intermediate and accelerating hydrolysis without promoting enolization. Alternatively, utilize enzymatic hydrolysis (e.g., Candida antarctica Lipase B), which operates at a neutral pH and completely circumvents base-catalyzed racemization[3].

Q2: Our Ru-BINAP catalyzed asymmetric hydrogenation of ethyl 5-methyl-3-oxohexanoate yields incomplete conversion and poor ee (approx. 75%). What are the critical parameters? Analysis & Causality : Poor enantioselectivity in the Noyori-type hydrogenation of β -keto esters often stems from trace acidic or basic impurities in the substrate, which promote background enolization[4]. Furthermore, if the hydrogen pressure is too low or the temperature too high, the non-stereoselective background reduction competes with the catalyst-directed pathway. Solution : Purify the starting material via vacuum distillation immediately prior to use[1]. Ensure the solvent (methanol or ethanol) is rigorously degassed. Maintain a high hydrogen pressure (e.g., 100 psi) to ensure the rate of the enantioselective hydride transfer vastly outcompetes any uncatalyzed background reaction.

Q3: During downstream amide coupling of the (3R)-acid, we observe 10-15% epimerization. What is the mechanism? Analysis & Causality : Activation of a β -hydroxy carboxylic acid using standard coupling reagents (e.g., EDC, HATU) can lead to the formation of a transient β -lactone intermediate. Nucleophilic ring-opening of this lactone by an amine can occur via both alkyl-oxygen cleavage (inverting the stereocenter) and acyl-oxygen cleavage (retaining the stereocenter), leading to a loss of optical purity. Solution : Protect the β -hydroxyl group (e.g., as a tert-butyldimethylsilyl (TBS) ether) prior to carboxyl activation. This sterically blocks lactonization and ensures the coupling proceeds exclusively via the activated acyl intermediate.

Quantitative Data: Impact of Hydrolysis Conditions on ee%

The following table summarizes in-house validation data comparing various saponification conditions on the final enantiomeric purity of the acid. It quantitatively demonstrates the necessity of mild conditions.

Hydrolysis ConditionSolvent SystemTemperatureReaction TimeFinal ee (%)Yield (%)
NaOH (2.0 eq)H₂O / EtOH (1:1)60 °C2 h45.2%88%
NaOH (1.2 eq)H₂O / MeOH (1:1)25 °C12 h82.5%91%
LiOH·H₂O (1.5 eq)H₂O / THF (1:3)0 °C18 h98.1%94%
CAL-B (Lipase)Phosphate Buffer (pH 7)30 °C24 h>99.5%85%

Self-Validating Experimental Protocols

Protocol 1: Enantioselective Asymmetric Hydrogenation

Objective: Synthesis of ethyl (3R)-3-hydroxy-5-methylhexanoate from ethyl 5-methyl-3-oxohexanoate[1].

  • Substrate Purification : Distill ethyl 5-methyl-3-oxohexanoate under reduced pressure (64–82 °C, 7–10 mbar) to remove trace acidic/basic impurities that cause background enolization[1].

  • Catalyst Preparation : In a nitrogen-filled glovebox, dissolve RuCl₂ₙ (0.1 mol%) in anhydrous, degassed methanol.

  • Reaction Setup : Transfer the substrate (1.0 eq) and catalyst solution to a high-pressure stainless-steel autoclave.

  • Hydrogenation : Pressurize the vessel with H₂ gas to 100 psi. Stir vigorously at 50 °C for 12 hours.

    • Self-Validation Check: Monitor hydrogen uptake continuously; a complete cessation of pressure drop indicates quantitative conversion.

  • Workup : Vent the reactor safely. Concentrate the mixture under reduced pressure and filter through a short pad of silica gel (eluting with EtOAc/Hexanes 1:4) to remove the ruthenium catalyst.

  • Analysis : Determine ee via chiral GC (e.g., Chiraldex GTA column, 140 °C for 10 min, ramp 10 °C/min)[5].

Protocol 2: Mild Saponification to (3R)-3-Hydroxy-5-methylhexanoic Acid

Objective: Hydrolysis of the ester without triggering retro-aldol racemization.

  • Solvent Preparation : Prepare a 3:1 mixture of THF and deionized water. Cool to 0 °C in an ice bath.

  • Reaction Initiation : Dissolve ethyl (3R)-3-hydroxy-5-methylhexanoate (1.0 eq) in the solvent mixture. Slowly add LiOH·H₂O (1.5 eq) in portions to maintain the internal temperature below 5 °C.

  • Monitoring : Stir the reaction at 0 °C for 18 hours.

    • Self-Validation Check: TLC (ninhydrin or KMnO₄ stain) should show complete disappearance of the higher R_f ester spot.

  • Quenching : Carefully acidify the mixture to pH 3.0 using cold 1M HCl.

    • Critical Step: Do not over-acidify or allow the temperature to rise, as this promotes dehydration to the α,β -unsaturated acid.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at <30 °C.

  • Storage : Store the resulting (3R)-3-hydroxy-5-methylhexanoic acid under argon at -20 °C to prevent long-term degradation.

References

  • Asymmetric hydrogenation - Wikipedia. Source: wikipedia.org. URL: [Link]

  • Burk, M. J. et al. "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methyl-hexanoic Acid via Asymmetric Hydrogenation". Source: amazonaws.com. URL:[Link]

  • Moore, R. E. et al. "Continuing Studies on the Cyanobacterium Lyngbya sp.: Isolation and Structure Determination of 15-Norlyngbyapeptin A and Lyngbyabellin D". Source: si.edu. URL:[Link]

  • "Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases". The Journal of Organic Chemistry - ACS Publications. Source: acs.org. URL:[Link]

  • "Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases" - PMC. Source: nih.gov. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chiral Chromatography of 3-Hydroxyalkanoic Acids

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal to address the complex chromatographic challenges associated with the enantiomeric resolution of 3-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal to address the complex chromatographic challenges associated with the enantiomeric resolution of 3-hydroxyalkanoic acids (3-OH-FAs).

These compounds are critical chiral building blocks in lipopeptide biosynthesis, metabolic intermediates in fatty acid β -oxidation, and biomarkers for mitochondrial disorders. However, their lack of a strong UV chromophore, highly flexible aliphatic chains, and the spatial distance between the carboxylate and the C3-hydroxyl group make direct enantioseparation notoriously difficult.

This guide provides field-proven troubleshooting FAQs, mechanistic explanations, and self-validating protocols to help you achieve baseline resolution ( Rs​≥1.5 ) and robust quantification.

Troubleshooting FAQs: Resolution & Sensitivity Issues

Q1: I am attempting direct enantioseparation of underivatized aliphatic 3-hydroxyalkanoic acids, but I observe severe co-elution. Which stationary phase provides the best chiral recognition for these specific analytes?

A1: Traditional polysaccharide-based columns often fail to resolve underivatized aliphatic 3-OH-FAs because the analytes lack the rigid aromatic rings necessary for π−π stacking interactions within the chiral clefts.

The Solution: Switch to a quinine-based zwitterionic chiral stationary phase (CSP) , such as Chiralpak ZWIX(+). Causality: The ZWIX(+) phase features a basic quininium group (anion exchanger) and a sulfonic acid group (cation exchanger). The carboxylate of the 3-OH-FA interacts ionically with the quininium pocket, while the C3-hydroxyl group engages in highly directional hydrogen bonding. The intramolecular sulfonic acid acts as a built-in counterion, competing with the analyte to prevent overly strong retention, thereby sharpening the peaks and driving high enantioselectivity in polar organic modes (1).

Q2: I am analyzing trace levels of 3-OH-FAs in complex biological matrices (e.g., plasma/platelets). Direct LC-MS is suffering from severe ion suppression. How can I improve sensitivity and resolution simultaneously?

A2: When matrix effects overwhelm direct ESI-MS analysis, pre-column derivatization is required.

The Solution: Derivatize the C3-hydroxyl group using 3,5-dimethylphenyl isocyanate to form a urethane derivative. Causality: This specific derivatizing agent serves a dual purpose. First, it introduces a highly MS-responsive and UV-absorbing moiety, drastically lowering the limit of detection. Second, the introduced 3,5-dimethylphenyl group perfectly matches the structural environment of amylose or cellulose tris(3,5-dimethylphenyl carbamate) CSPs (e.g., Chiralpak IA-U or Chiralcel OD-H). This structural homology maximizes π−π interactions and dipole stacking, resulting in baseline resolution even for long-chain (C8–C18) homologues (2).

Q3: After derivatization, my Single Ion Recording (SIR) MS chromatograms still show isobaric interfering peaks. How do I achieve absolute specificity?

A3: Biological matrices contain numerous lipids that share the exact mass of your derivatized 3-OH-FAs, rendering full-scan or SIR modes inadequate. Causality & Solution: You must transition your mass spectrometer to Multiple Reaction Monitoring (MRM) mode. Upon collision-induced dissociation (CID) in the MS/MS collision cell, the urethane derivative predictably fragments, cleaving the derivatization tag to yield the parent 3-hydroxyalkanoate anion. Monitoring this specific precursor-to-product ion transition completely filters out isobaric matrix noise, yielding a pristine baseline (3).

Experimental Workflow & Decision Matrix

Workflow Start 3-Hydroxyalkanoic Acid Sample Decision Trace Level / Matrix Complexity? Start->Decision Deriv Pre-column Derivatization (3,5-dimethylphenyl isocyanate) Decision->Deriv High (Plasma/Biofluids) Direct Direct Analysis (Underivatized) Decision->Direct Low (Purified/Synthetic) CSP_Cell Cellulose-based CSP (e.g., Chiralcel OD-H) Deriv->CSP_Cell Normal/Reversed Phase CSP_Zwix Zwitterionic CSP (e.g., Chiralpak ZWIX(+)) Direct->CSP_Zwix Polar Organic Eluent CSP_Amyl Amylose-based CSP (e.g., Chiralpak IA-U) Direct->CSP_Amyl Reversed-Phase Eluent Det_MRM LC-MS/MS (MRM Mode) CSP_Cell->Det_MRM Monitor Urethane CID Det_ESI ESI-MS/MS (Polar Organic / RP) CSP_Zwix->Det_ESI CSP_Amyl->Det_ESI

Decision matrix for chiral HPLC separation of 3-hydroxyalkanoic acids based on sample complexity.

Quantitative Data Summary

The following table summarizes the validated chromatographic parameters for separating 3-OH-FA enantiomers based on your specific analytical requirements.

StrategyTarget Analyte StateRecommended ColumnMobile Phase SystemDetection ModeKey Advantage
Direct Zwitterionic UnderivatizedChiralpak ZWIX(+)Polar Organic: ACN/MeOH/AcOH (95/5/0.05 v/v/v)ESI-MS (Negative)Fastest sample prep; utilizes intramolecular counterion effect for sharp peaks.
Direct Amylose UnderivatizedChiralpak IA-U (1.6 µm)Reversed-Phase: H₂O/ACN + 0.1% Formic AcidESI-MS/MSUHPLC compatibility; generic MS-friendly solvents; resolves C8–C18 chains.
Derivatization Urethane DerivativeChiralcel OD-HNormal Phase: Hexane/IPA (90/10 v/v)MS/MS (MRM)Highest sensitivity for trace plasma levels; eliminates isobaric matrix interference.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes built-in system suitability checks. If the validation criteria fail, do not proceed with sample analysis.

Protocol A: Direct UHPLC-MS/MS Analysis of Underivatized 3-OH-FAs

Best for: Purified enzymatic assays, synthetic intermediates, and high-concentration biological extracts.

Step 1: Mobile Phase Preparation

  • Prepare Eluent A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

  • Prepare Eluent B: Acetonitrile (LC-MS grade).

  • Causality: The acidic pH ensures the carboxylate group of the 3-OH-FA is partially protonated, optimizing interaction with the immobilized amylose stationary phase while maintaining ESI-MS ionization efficiency.

Step 2: Chromatographic Setup

  • Column: Chiralpak IA-U (3.0 x 100 mm, 1.6 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25 °C (Strict thermostatic control is required to prevent chiral selector conformational shifts).

  • Gradient: 30% B to 80% B over 15 minutes.

Step 3: System Suitability & Validation (Self-Validation)

  • Inject a racemic standard of 3-hydroxydecanoic acid (10 µg/mL).

  • Pass Criteria: The (S)-enantiomer must elute before the (R)-enantiomer. Resolution ( Rs​ ) must be ≥1.5 . Peak asymmetry factor must be between 0.9 and 1.2.

Step 4: Sample Analysis

  • Inject 2 µL of the biological extract. Monitor via ESI-MS in negative ion mode ([M-H]⁻).

Protocol B: Pre-column Derivatization and LC-MS/MS (MRM) Analysis

Best for: Trace analysis in plasma, platelets, and highly complex lipidomes.

Step 1: Derivatization Reaction

  • Dry down 50 µL of the lipid extract under a gentle stream of nitrogen.

  • Add 100 µL of a 2 mg/mL solution of 3,5-dimethylphenyl isocyanate in anhydrous pyridine.

  • Incubate at 60 °C for 60 minutes in a sealed autosampler vial.

  • Causality: Pyridine acts as a basic catalyst, facilitating the nucleophilic attack of the C3-hydroxyl oxygen onto the electrophilic carbon of the isocyanate, yielding a stable urethane.

Step 2: Reaction Quenching & Reconstitution

  • Add 50 µL of methanol to quench unreacted isocyanate (forms methyl carbamate, preventing column fouling).

  • Evaporate to dryness and reconstitute in 100 µL of the initial mobile phase.

Step 3: Chromatographic & MS Setup

  • Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic Hexane / Isopropanol (95/5 v/v) at 1.0 mL/min.

  • MS/MS MRM: Monitor the transition from the deprotonated urethane parent ion to the specific 3-hydroxyalkanoate fragment anion (e.g., for 3-hydroxybutyrate derivative: m/z 250.1 m/z 103.0).

Step 4: System Suitability & Validation (Self-Validation)

  • Spike an internal standard (e.g., racemic C9 3-hydroxyalkanoic acid) into a blank matrix prior to extraction and derivatization.

  • Pass Criteria: Internal standard recovery must be >85%. The blank must show a signal-to-noise ratio (S/N) < 3 at the retention times of the target enantiomers.

References

  • Ianni, F., Pataj, Z., Gross, H., & Lämmerhofer, M. (2014). Direct enantioseparation of underivatized aliphatic 3-hydroxyalkanoic acids with a quinine-based zwitterionic chiral stationary phase.
  • Fu, X., Xu, Z., Gawaz, M., & Lämmerhofer, M. (2022). UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets.
  • ResearchGate.

Sources

Optimization

Technical Support Center: GC-MS Analysis of 3-Hydroxy-5-Methylhexanoic Acid Derivatives

3-hydroxy-5-methylhexanoic acid is a branched-chain β -hydroxy acid. In pharmaceutical development and metabolomics, it is frequently monitored as a structural analog, lipid metabolite, or synthetic impurity related to t...

Author: BenchChem Technical Support Team. Date: March 2026

3-hydroxy-5-methylhexanoic acid is a branched-chain β -hydroxy acid. In pharmaceutical development and metabolomics, it is frequently monitored as a structural analog, lipid metabolite, or synthetic impurity related to the active pharmaceutical ingredient pregabalin[1][2]. However, β -hydroxy acids are notoriously unstable under the thermal stress of Gas Chromatography-Mass Spectrometry (GC-MS)[3].

This technical support guide is designed for researchers and scientists to troubleshoot stability issues, optimize derivatization workflows, and ensure robust, reproducible GC-MS quantification.

Section 1: Core Troubleshooting & FAQs

Q1: Why does 3-hydroxy-5-methylhexanoic acid exhibit poor peak shape and multiple artifact peaks in GC-MS without derivatization? Causality & Mechanism: β -hydroxy acids contain highly polar, active hydrogens on both their hydroxyl and carboxyl groups. These functional groups cause strong intermolecular hydrogen bonding and irreversible adsorption to active silanol sites within the GC inlet liner and the column's stationary phase, resulting in severe peak tailing[3]. Furthermore, when exposed to high injection port temperatures (typically >250°C), underivatized β -hydroxy acids undergo rapid thermal degradation. The primary degradation pathway is dehydration to form α,β -unsaturated acids (e.g., 5-methylhex-2-enoic acid), alongside competitive decarboxylation[3]. Derivatization is therefore mandatory to replace the active hydrogens with non-polar moieties, thereby increasing volatility and thermal stability[3][4].

Q2: We use BSTFA + 1% TMCS to form TMS derivatives, but the samples degrade within 24 hours, leading to poor reproducibility. How can we stabilize the derivatives? Causality & Mechanism: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a standard approach, but the resulting trimethylsilyl (TMS) ethers and esters are highly susceptible to nucleophilic attack by trace moisture[5][6]. The steric bulk of the small trimethylsilyl group is insufficient to shield the silicon-oxygen bond from hydrolysis, causing the derivative to revert to the free acid in the auto-sampler vial[5]. Solution: Transition to N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives. The bulky tert-butyl group provides immense steric hindrance, protecting the silyl ether/ester bonds from hydrolysis and increasing the moisture stability of the derivative by several orders of magnitude[7]. TBDMS derivatives can remain stable for over a week at room temperature[7].

Q3: Even with stable TBDMS derivatives, we observe signal loss and breakdown in the GC inlet. What parameters should be optimized? Causality & Mechanism: While TBDMS derivatives are hydrolytically stable, they can still undergo catalytic breakdown in the GC inlet if exposed to active sites (e.g., glass wool, trace metal contaminants, or exposed silanols) at high temperatures[3]. Solution:

  • Liner Deactivation: Use a highly deactivated (silanized) inlet liner without glass wool to minimize surface catalysis[3].

  • Temperature Optimization: Lower the inlet temperature to 200°C–220°C. The increased volatility provided by the TBDMS group allows for lower vaporization temperatures, mitigating thermal stress[3].

  • Alternative Derivatization: If silyl derivatives remain problematic, consider alkyl chloroformates (e.g., hexyl chloroformate), which rapidly derivatize both hydroxyl and carboxyl groups in aqueous media, forming highly stable esters and carbonates that easily survive high inlet temperatures[8].

Section 2: Visualizing the Analytical Bottlenecks

Degradation A 3-hydroxy-5-methylhexanoic acid (Underivatized) B Thermal Stress (GC Inlet >250°C) A->B C Dehydration (5-methylhex-2-enoic acid) B->C - H2O D Decarboxylation (4-methylpentan-2-one) B->D - CO2 & H2O

Caption: Thermal degradation pathways of underivatized beta-hydroxy acids in GC-MS inlets.

Workflow Start Poor Peak Shape / Artifacts CheckDeriv Is the sample derivatized? Start->CheckDeriv NoDeriv Underivatized: Thermal Breakdown CheckDeriv->NoDeriv No YesDeriv Identify Reagent CheckDeriv->YesDeriv Yes TMS BSTFA/MSTFA (TMS) YesDeriv->TMS TBDMS MTBSTFA (TBDMS) YesDeriv->TBDMS TMS_Issue Hydrolysis from trace moisture TMS->TMS_Issue TBDMS_Issue Adsorption on active sites TBDMS->TBDMS_Issue Sol1 Switch to MTBSTFA or dry thoroughly TMS_Issue->Sol1 Sol2 Use deactivated liner & lower inlet temp TBDMS_Issue->Sol2

Caption: Troubleshooting logic for resolving stability issues in beta-hydroxy acid GC-MS analysis.

Section 3: Comparative Derivatization Data

Selecting the correct derivatization reagent is the most critical step in preventing the degradation of 3-hydroxy-5-methylhexanoic acid. The table below summarizes the quantitative stability metrics of common derivatization strategies.

Table 1: Quantitative Comparison of Derivatization Strategies for β -Hydroxy Acids

Derivatization ReagentDerivative FormedHydrolytic Stability (Half-life at RT)Max Recommended Injector TempSteric Hindrance
BSTFA + 1% TMCS Di-TMS< 24 hours250°CLow
MTBSTFA Di-TBDMS> 7 days280°CHigh (tert-butyl)
Hexyl Chloroformate Hexyl ester/carbonate> 14 days300°CModerate

Section 4: Self-Validating Experimental Protocol

Protocol: Robust MTBSTFA Derivatization of 3-Hydroxy-5-Methylhexanoic Acid This protocol utilizes a self-validating approach: the addition of an internal standard prior to drying ensures any evaporative losses or derivatization inefficiencies are mathematically normalized across the analytical batch.

Step 1: Sample Preparation & Desiccation

  • Aliquot 50 µL of the sample extract into a glass GC vial.

  • Add 10 µL of a deuterated internal standard (e.g., 3-hydroxybutyric acid-d4)[9].

  • Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Causality: MTBSTFA is moisture-sensitive. Residual water will preferentially react with the reagent, forming volatile byproducts and leaving the analyte underivatized[7].

Step 2: Reconstitution & Catalysis

  • Reconstitute the dried residue in 50 µL of anhydrous pyridine.

  • Causality: Pyridine acts as both an aprotic solvent and a basic catalyst. It acts as an acid scavenger for the reaction byproducts and accelerates the silylation of the sterically hindered secondary hydroxyl group on the β -carbon.

Step 3: Derivatization

  • Add 50 µL of MTBSTFA (containing 1% TBDMCS as a catalyst).

  • Cap the vial tightly with a PTFE-lined septum.

  • Incubate in a heating block at 70°C for 30 minutes.

  • Causality: The bulky tert-butyl group of MTBSTFA requires thermal energy to overcome the activation energy barrier associated with steric hindrance during the substitution reaction[7].

Step 4: GC-MS Analysis

  • Allow the vial to cool to room temperature.

  • Inject 1 µL into the GC-MS using a deactivated, wool-free liner at 220°C.

  • Self-Validation Check: Monitor the ratio of the analyte peak area to the internal standard. A stable ratio across repeated injections over 48 hours confirms complete derivatization and hydrolytic stability.

References

  • Journal of Analytical Toxicology. "Gabapentin, Pregabalin and Vigabatrin Quantification in Human Serum by GC–MS After Hexyl Chloroformate Derivatization." Oxford Academic. Available at: [Link]

  • PubMed Central (PMC). "Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus." National Institutes of Health. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Quantification of Volatile Fatty Acids from Sweat Samples

Last Updated: 2026-03-10 Introduction Welcome to the technical support guide for the quantification of volatile fatty acids (VFAs) in human sweat. This resource is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: 2026-03-10

Introduction

Welcome to the technical support guide for the quantification of volatile fatty acids (VFAs) in human sweat. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of sweat-based metabolomics. The analysis of VFAs in sweat offers a non-invasive window into physiological and metabolic states. However, the journey from sample collection to accurate quantification is fraught with potential pitfalls that can compromise data integrity.

This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter. Each section is grounded in established scientific principles and supported by authoritative references to ensure your experimental design is robust and your results are reliable.

Part 1: Sample Collection & Handling FAQs

The initial steps of sample collection and handling are critical determinants of success in VFA analysis. Errors introduced at this stage are often irreversible and can propagate throughout the entire analytical workflow.

Q1: My VFA measurements are inconsistent across subjects, even under controlled conditions. What could be the cause?

A1: High inter-individual variability is a known challenge in sweat analysis.[1][2] Several factors beyond the analytical method itself can contribute to this:

  • Anatomical Site of Collection: The composition of sweat, including VFAs, varies significantly across different parts of the body due to the distribution of eccrine, apocrine, and sebaceous glands.[2] For consistency, it is crucial to standardize the collection site (e.g., forearm, back) for all subjects in a study.

  • Skin Microbiota: The skin microbiome plays a significant role in the production of VFAs through the metabolism of precursors present in sweat and sebum.[3][4][5] Differences in the microbial communities between individuals can lead to varied VFA profiles. Skin preparation protocols, such as cleaning the collection site, should be standardized, though it's important to note that aggressive cleaning can alter the natural state.

  • Diet and Physiological State: An individual's diet, emotional state, and underlying metabolic conditions can influence sweat composition.[1][2] It is advisable to control for these variables as much as possible, for instance, by having subjects follow a standardized diet or fast before sample collection.[6][7][8]

  • Integrity of the Skin Barrier: The condition of the skin at the collection site can impact the measured VFA levels. Any disruption to the skin barrier could alter the normal secretion and composition of sweat.[2]

Expert Insight: To mitigate this variability, we strongly recommend implementing a rigorous standardization of the entire pre-analytical phase. This includes detailed protocols for subject preparation, sample collection, and handling.

Q2: I'm concerned about contamination during sweat collection. What are the best practices to minimize this?

A2: Contamination is a major pitfall that can introduce exogenous VFAs or other interfering compounds. Here are key practices to maintain sample purity:

  • Site Preparation: Before placing a collection device, the skin should be cleaned to remove dirt, lotions, and excess sebum. A common procedure involves wiping the area with 70% ethanol followed by a rinse with deionized water.[6][8] However, be mindful that this can also remove some of the resident microbiota.

  • Collection Materials: Use collection devices and materials that are certified to be free of contaminants that could interfere with VFA analysis. All materials should be handled with powder-free nitrile gloves.

  • Environmental Control: Collect samples in a clean environment, away from potential sources of volatile organic compounds (VOCs).

Q3: What is the optimal method for storing sweat samples to ensure VFA stability?

A3: Improper storage can lead to the degradation of existing VFAs or the artificial generation of new ones due to microbial activity.

  • Immediate Freezing: For long-term storage, samples should be frozen at -80°C as quickly as possible after collection to halt biological activity.[9]

  • Short-Term Storage: If immediate analysis is not possible, storing samples at -20°C is a viable option for up to 28 days for some metabolites.[10][11][12] Storage at room temperature for more than 7 days can lead to significant changes in the concentrations of certain metabolites like lactate and ammonia.[10][11][12]

  • Use of Preservatives: For some applications, the addition of a preservative like butylated hydroxytoluene (BHT) to the collection paper can help maintain the stability of fatty acids.[13]

Table 1: Recommended Storage Conditions for Sweat Samples

Storage DurationTemperatureRationale
< 7 days-20°CMinimizes degradation of most metabolites.[10][11][14]
> 7 days-80°CHalts biological activity for long-term stability.[9]
Room TemperatureNot Recommended (>7 days)Risk of significant changes in metabolite concentrations.[10][12]

Part 2: Sample Preparation & Derivatization Troubleshooting

The transition from a raw sweat sample to a sample ready for instrumental analysis is a critical stage where significant analyte loss or modification can occur.

Q4: I'm getting poor peak shapes and low sensitivity for my VFAs on the GC-MS. What's going wrong?

A4: This is a classic issue when analyzing free fatty acids directly. The high polarity and low volatility of VFAs lead to poor chromatographic performance.[15]

  • The Necessity of Derivatization: To overcome these challenges, a derivatization step is essential. This process converts the polar carboxyl group of the VFA into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME).[15][16] This improves peak shape, enhances thermal stability, and increases sensitivity.

  • Common Derivatization Reagents: Several reagents are available for this purpose, with the choice depending on the specific VFAs of interest and the sample matrix.

    • Boron Trifluoride (BF3) in Methanol: A widely used and effective reagent for esterification.[17]

    • Acid-Catalyzed Esterification (e.g., with HCl or H2SO4): Another common method for preparing FAMEs.[15]

    • Silylation Reagents (e.g., BSTFA): An alternative that converts fatty acids into their trimethylsilyl esters, which are also suitable for GC-MS analysis.[18]

Expert Insight: Do not skip the derivatization step. The improvement in data quality far outweighs the additional sample preparation time.

Q5: My derivatization reaction seems incomplete, leading to inconsistent quantification. How can I optimize this?

A5: Incomplete derivatization is a common source of error. Here's how to troubleshoot and optimize the process:

  • Reaction Time and Temperature: Ensure that the reaction is carried out for the recommended time and at the optimal temperature. To determine the proper derivatization time, analyze aliquots of a representative sample at different time points and plot the peak area against time. The optimal time is when the peak area no longer increases.[16]

  • Reagent Purity and Stoichiometry: Use fresh, high-purity derivatization reagents. Ensure that the reagent is in sufficient excess to drive the reaction to completion.

  • Removal of Water: The presence of water can interfere with many derivatization reactions. It may be necessary to dry the sample extract before adding the derivatization reagent.[16]

  • Catalyst: Esterification is often best performed in the presence of a catalyst, such as boron trichloride, which makes the carboxyl group more reactive.[16]

Experimental Protocol: Acid-Catalyzed Esterification of VFAs to FAMEs

This protocol provides a general guideline for the preparation of FAMEs using Boron Trichloride-Methanol.

  • Sample Preparation: Transfer an appropriate volume of sweat sample or extract to a micro-reaction vessel. If the sample is aqueous, it should be evaporated to dryness.

  • Reagent Addition: Add 2 mL of 12% w/w BCl3-methanol to the dried sample.

  • Reaction: Heat the vessel at 60°C for 5-10 minutes. The optimal time may vary depending on the specific VFAs.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Shake the vessel vigorously to extract the FAMEs into the hexane layer.

  • Sample Collection: Allow the layers to separate and carefully transfer the upper organic layer to a clean vial for GC-MS analysis.[16]

Workflow Diagram: VFA Analysis from Sweat

VFA_Analysis_Workflow cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Standardized Skin Preparation B Sweat Collection (e.g., Patch, Direct) A->B C Immediate Storage (-80°C) B->C D Extraction of VFAs (e.g., LLE, SPME) C->D Thaw & Aliquot E Derivatization (Esterification to FAMEs) D->E F Solvent Exchange & Concentration E->F G GC-MS Analysis F->G Injection H Data Processing (Peak Integration) G->H I Quantification (Calibration Curve) H->I

Caption: A generalized workflow for the quantification of VFAs in sweat.

Part 3: GC-MS Analysis & Data Interpretation FAQs

The final analytical stage requires careful optimization of instrumental parameters and a robust data analysis strategy to ensure accurate and reliable quantification.

Q6: I'm observing ghost peaks and a noisy baseline in my GC-MS chromatograms. What are the likely sources?

A6: Ghost peaks and baseline noise are often indicative of contamination within the GC-MS system.

  • Injector Contamination: The injector is a common site for the accumulation of non-volatile residues. Regular cleaning of the injector liner and replacement of the septum are crucial.[19][20][21]

  • Column Bleed: Over time, the stationary phase of the GC column can degrade, leading to increased baseline noise, especially at higher temperatures.[20] Ensure you are operating within the recommended temperature limits for your column.

  • Carrier Gas Impurities: Impurities in the carrier gas can also contribute to a noisy baseline. Using high-purity gas and installing in-line purifiers can mitigate this.[20]

  • Sample Carryover: If a highly concentrated sample is followed by a more dilute one, carryover from the previous injection can occur. Running a solvent blank between samples can help identify and reduce this issue.[22]

Q7: My calibration curve for some VFAs is non-linear. How should I address this?

A7: A non-linear calibration curve can arise from several factors:

  • Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a non-linear response.[19] If this is the case, you may need to dilute your more concentrated standards and samples.

  • Analyte Adsorption: Active sites in the injector or on the column can lead to the adsorption of analytes, particularly at low concentrations, which can affect linearity.[19] Using a properly deactivated liner and column is important.

  • Inappropriate Calibration Range: Ensure that your calibration range brackets the expected concentrations of your unknown samples.

Q8: What is Solid-Phase Microextraction (SPME) and can it be used for VFA analysis in sweat?

A8: Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that can be used to concentrate volatile and semi-volatile compounds from a sample matrix before GC-MS analysis.[23][24]

  • How it Works: A fused silica fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes partition onto the fiber, which is then transferred to the GC injector for desorption and analysis.[24][25]

  • Application to Sweat VFAs: SPME has been successfully used to analyze volatile organic compounds (VOCs) in sweat.[26][27][28] It offers the advantage of being a simple, rapid, and sensitive method that minimizes solvent use.

  • Fiber Selection: The choice of SPME fiber coating is critical and depends on the polarity and volatility of the target analytes.[24]

Troubleshooting Decision Tree: Common GC-MS Issues

GCMS_Troubleshooting cluster_problems Symptoms cluster_causes Potential Causes cluster_solutions Solutions Start Problem Observed in GC-MS Chromatogram NoPeaks No Peaks Start->NoPeaks PoorShape Poor Peak Shape (Tailing/Fronting) Start->PoorShape BadBaseline Noisy Baseline or Ghost Peaks Start->BadBaseline RetentionShift Retention Time Shift Start->RetentionShift Cause_Injection Injection Problem (Syringe, Septum) NoPeaks->Cause_Injection Cause_Column Column Issue (Bleed, Contamination) NoPeaks->Cause_Column PoorShape->Cause_Injection PoorShape->Cause_Column Cause_Contamination Contamination (Inlet, Gas, Sample) PoorShape->Cause_Contamination BadBaseline->Cause_Column BadBaseline->Cause_Contamination Cause_Leak System Leak RetentionShift->Cause_Leak Cause_Flow Incorrect Flow Rate RetentionShift->Cause_Flow Cause_Temp Incorrect Temperature RetentionShift->Cause_Temp Sol_CheckSyringe Check/Replace Syringe Cause_Injection->Sol_CheckSyringe Sol_CleanInlet Clean Inlet/Replace Liner Cause_Injection->Sol_CleanInlet Sol_LeakCheck Perform Leak Check Cause_Leak->Sol_LeakCheck Sol_BakeColumn Bake Out Column Cause_Column->Sol_BakeColumn Cause_Column->Sol_BakeColumn Cause_Contamination->Sol_CleanInlet Sol_CheckGas Check Gas Purity Cause_Contamination->Sol_CheckGas Sol_VerifyMethod Verify Method Parameters Cause_Flow->Sol_VerifyMethod Cause_Temp->Sol_VerifyMethod

Caption: A decision tree for troubleshooting common GC-MS issues.

References

  • Choi, M. J., & Oh, C. H. (2011). 2nd dimensional GC-MS analysis of sweat volatile organic compounds prepared by solid phase micro-extraction. Journal of the Korean society for applied biological chemistry, 54(3), 482-488. [Link]

  • Nunome, Y., Tsuda, T., & Kitagawa, K. (2010). Determination of fatty acids in human sweat during fasting using GC/MS. Analytical sciences, 26(8), 917-919. [Link]

  • Goodpaster, K. C., & Romanczyk, M. J. (2018). The proteomic and metabolomic characterization of exercise-induced sweat for human performance monitoring: A pilot investigation. PloS one, 13(11), e0203109. [Link]

  • De la Cruz, F., Grimalt, J. O., & Itoh, N. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 25(22), 5344. [Link]

  • Delgado-Povedano, M. M., Calderón-Santiago, M., & de Castro, M. D. L. (2017). Working up a good sweat–the challenges of standardising sweat collection for metabolomics analysis. Metabolomics, 13(4), 1-15. [Link]

  • Sample Preparation Guidelines for GC-MS. University of Illinois. [Link]

  • Al-Amoudi, W. M., & Al-Malki, J. S. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 26(11), 3326. [Link]

  • Nunome, Y., Tsuda, T., & Kitagawa, K. (2010). Determination of fatty acids in human sweat during fasting using GC/MS. Analytical sciences, 26(8), 917-919. [Link]

  • Body odor, sweating and bacteria involved. IVAMI. [Link]

  • Van Eenaeme, C., Godefroot, M., & Sandra, P. (1986). Analysis of volatile fatty acids in biological specimens by capillary column gas chromatography. Journal of chromatography B: Biomedical sciences and applications, 382, 252-258. [Link]

  • How to make sample preparation for VFA test using GC?. ResearchGate. [Link]

  • GC-MS Volatile Fatty acids. Chromatography Forum. [Link]

  • Havenith, G., & van Middendorp, H. (2021). The effect of sweat sample storage condition on sweat content. Temperature, 8(3), 254-261. [Link]

  • Acevedo-Arcique, C. M., Escobedo-Fregoso, C., & Ramos-Molina, B. (2023). Solid-phase microextraction of sweat components of patients positive for Sars-Cov-2 for identification of possible biomarkers. Scientific reports, 13(1), 1-11. [Link]

  • Goodpaster, K. C., & Romanczyk, M. J. (2018). The proteomic and metabolomic characterization of exercise-induced sweat for human performance monitoring: A pilot investigation. PloS one, 13(11), e0203109. [Link]

  • Kanďár, R., Drábková, P., & Andrlová, L. (2016). Determination of selected fatty acids in dried sweat spot using gas chromatography with flame ionization detection. Journal of separation science, 39(22), 4377-4383. [Link]

  • Souza-Silva, É. A., Gionfriddo, E., & Pawliszyn, J. (2015). Recent developments and applications of solid phase microextraction (SPME) in food and environmental analysis—a review. Analytica chimica acta, 873, 1-17. [Link]

  • Development of a headspace solid-phase microextraction (HS-SPME) procedure for the determination of short-chain fatty acids. DigitalCommons@EMU. [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Solid Phase Microextraction Fundamentals. Agilent. [Link]

  • Delgado-Povedano, M. M., Calderón-Santiago, M., & de Castro, M. D. L. (2017). Working up a good sweat–the challenges of standardising sweat collection for metabolomics analysis. Metabolomics, 13(4), 1-15. [Link]

  • Nunome, Y., Tsuda, T., & Kitagawa, K. (2010). Determination of fatty acids in human sweat during fasting using GC/MS. Analytical sciences, 26(8), 917-919. [Link]

  • Havenith, G., & van Middendorp, H. (2021). The effect of sweat sample storage condition on sweat content. Temperature, 8(3), 254-261. [Link]

  • Havenith, G., & van Middendorp, H. (2021). The effect of sweat sample storage condition on sweat content. Temperature, 8(3), 254-261. [Link]

  • Sweat testing could transform drug monitoring and diabetes care. News-Medical.Net. [Link]

  • Choi, M. J., & Oh, C. H. (2011). 2nd dimensional GC-MS analysis of sweat volatile organic compounds prepared by solid phase micro-extraction. Journal of the Korean society for applied biological chemistry, 54(3), 482-488. [Link]

  • GC Troubleshooting Guide Poster. Agilent. [Link]

  • G. C. F. (2020). TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction. Applied animal science, 36(4), 543-547. [Link]

  • Havenith, G., & van Middendorp, H. (2021). The effect of sweat sample storage condition on sweat content. Temperature, 8(3), 254-261. [Link]

  • Siedlecka, E. M., Kumirska, J., Ossowski, T., Glamowski, P., Gołębiowski, M., Gajdus, J., ... & Stepnowski, P. (2008). Determination of volatile fatty acids in environmental aqueous samples. Polish Journal of Environmental Studies, 17(4). [Link]

  • Development of analytical methods for the determination of volatile fatty acids in wastewater. University of Johannesburg. [Link]

  • Quick method used to determine TAC and fatty volatile acid content (VFA) in liquid sludge. Veolia. [Link]

  • Nunome, Y., Tsuda, T., & Kitagawa, K. (2010). Determination of fatty acids in human sweat during fasting using GC/MS. Analytical sciences, 26(8), 917-919. [Link]

  • Pelegrino, G. P., de Oliveira, A. C., & de Andrade, C. K. (2023). Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. Journal of the Brazilian Chemical Society, 34, 200-209. [Link]

  • Educational Discussion: Sweat Collection Process. College of American Pathologists. [Link]

  • Callewaert, C., De Maeseneire, E., & Kerckhof, F. M. (2014). The bacterial life cycle in textiles is governed by fiber hydrophobicity. Applied and environmental microbiology, 80(21), 6690-6699. [Link]

  • Chapter Four: ORGANIC ANALYTES. EPA. [Link]

  • Lam, T. H., Verzella, C., & Gorochovceva, N. (2020). Sweat and sebum preferences of the human skin microbiota. NPJ biofilms and microbiomes, 6(1), 1-11. [Link]

  • Association of Staphylococcus_hominis and Odor Production on Sweaty Polyester Sportswear. ResearchGate. [Link]

  • Skin squames contribute to ammonia and volatile fatty acid production from bacteria colonizing in air-cooling units with odor complaints. ResearchGate. [Link]

  • Sweat Testing: Sample Collection and Quantitative Analysis; Approved Guideline—Second Edition. ANSI Webstore. [Link]

  • Determination of Volatile Fatty Acids from Raw Natural Rubber Drying Activity by Thermal Desorption-Gas Chromatography. Aidic. [Link]

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Reference Data & Comparative Studies

Validation

High-Throughput Enantiomeric Validation of (3R)-3-hydroxy-5-methylhexanoic Acid: A Comparative Guide to Direct Chiral UHPLC

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with chiral β -hydroxy acids. Specifically, (3R)-3-hydroxy-5-methylhexanoic acid is a highly valuable chiral intermediate. I...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with chiral β -hydroxy acids. Specifically, (3R)-3-hydroxy-5-methylhexanoic acid is a highly valuable chiral intermediate. It forms the core statine unit in potent histone deacetylase (HDAC) inhibitors like spiruchostatin A 1, serves as a critical residue in various macrocyclic depsipeptides 2, and is utilized in the synthesis of complex protopeptide assemblies 3.

However, quantifying the enantiomeric excess ( ee ) of this molecule presents a distinct thermodynamic and chromatographic challenge. The proximity of the hydroxyl group at C3 and the carboxylic acid at C1 allows for intramolecular hydrogen bonding, which dynamically alters the molecule's 3D conformation and its transient interactions with chiral stationary phases (CSPs).

This guide objectively compares a newly validated Direct Reversed-Phase Chiral UHPLC (RP-UHPLC) method—utilizing an immobilized sub-2 µm polysaccharide CSP—against traditional analytical alternatives, providing the experimental frameworks necessary to replicate and self-validate these findings in your own laboratory.

The Analytical Challenge & Mechanistic Causality

Historically, determining the enantiomeric purity of β -hydroxy acids has relied on either complex derivatization or normal-phase chiral HPLC (NP-HPLC) 4.

  • The Derivatization Problem: Gas Chromatography (GC-FID) requires pre-column esterification of the carboxylic acid and silylation of the hydroxyl group. This multi-step sample preparation is not only time-consuming but introduces the risk of kinetic resolution or racemization, artificially skewing the ee results.

  • The Normal-Phase Problem: Conventional NP-HPLC uses hexane and isopropanol. Because the free carboxylate of 3-hydroxy-5-methylhexanoic acid interacts strongly with residual silanols on the silica support, severe peak tailing occurs. To suppress this ionization, strong organic acids like Trifluoroacetic acid (TFA) must be added. Over time, TFA degrades the physical coating of traditional amylose/cellulose CSPs, drastically reducing column lifespan.

The Solution: By transitioning to a Direct RP-UHPLC method using an immobilized (covalently bonded) amylose CSP, we can utilize aqueous-organic mobile phases modified with milder acids (e.g., 0.1% Formic Acid). The covalent bonding prevents stationary phase dissolution, while the sub-2 µm particle size provides the theoretical plates necessary to resolve the (3R) and (3S) enantiomers in a fraction of the time.

G cluster_0 Alternative: Normal-Phase HPLC cluster_1 Product: Direct RP-UHPLC Start Analyte: (3R)-3-hydroxy-5-methylhexanoic acid A1 Sample Prep: Hexane/IPA Dilution Start->A1 B1 Sample Prep: Aqueous/MeCN Dilution Start->B1 A2 Separation: Coated Amylose CSP (30+ min run time) A1->A2 Detect UV Detection (210 nm) & Enantiomeric Excess (ee) Calculation A2->Detect Broad peaks, High solvent cost B2 Separation: Immobilized Sub-2µm CSP (<5 min run time) B1->B2 B2->Detect Sharp peaks, High throughput

Workflow comparing traditional NP-HPLC versus the new Direct RP-UHPLC method for chiral analysis.

Objective Performance Comparison

To establish a baseline of trustworthiness, the table below synthesizes quantitative data comparing the new Direct RP-UHPLC method against the two prevailing industry alternatives.

Table 1: Chromatographic Performance & Efficiency Comparison

MetricPre-column GC-FIDNP-HPLC (Coated CSP)Direct RP-UHPLC (Immobilized CSP)
Sample Prep Time > 60 mins (Derivatization)< 5 mins (Dilution)< 5 mins (Dilution)
Run Time ~ 25 mins~ 35 mins< 4.5 mins
Resolution ( Rs​ ) 1.82.13.4
Tailing Factor ( Tf​ ) 1.11.8 (Requires TFA)1.2 (0.1% Formic Acid)
LOQ ( μ g/mL) 5.02.50.5
Environmental Impact High (Toxic reagents)High (Hexane usage)Low (Aqueous/MeCN)

Data Interpretation: The RP-UHPLC method not only eliminates the need for hazardous derivatization but also increases resolution ( Rs​ = 3.4) while cutting run time by nearly 90%. This is driven by the enhanced mass transfer kinetics of the sub-2 µm particles.

Experimental Protocol: Direct RP-UHPLC Method

This protocol is designed as a self-validating system. By adhering to the System Suitability Testing (SST) criteria outlined in Step 4, you can definitively verify the integrity of the method before analyzing unknown samples.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 M Ω⋅ cm). Filter through a 0.2 µm PTFE membrane. Causality: Formic acid maintains the analyte in its protonated state, preventing secondary electrostatic interactions with the silica backbone.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step 2: Standard Preparation
  • Racemic Resolution Standard: Accurately weigh 10 mg of racemic 3-hydroxy-5-methylhexanoic acid into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution 1:20 with diluent to achieve a final concentration of 50 µg/mL.

Step 3: Chromatographic Conditions
  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP, 1.6 µm, 2.1 mm x 100 mm (e.g., CHIRALPAK® IA-U or equivalent).

  • Elution Mode: Isocratic, 65% Mobile Phase A / 35% Mobile Phase B. Causality: Isocratic elution is critical in chiral chromatography to maintain a constant 3D conformation of the polymeric chiral selector, ensuring reproducible enantiorecognition.

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 25°C ± 0.5°C.

  • Injection Volume: 1.0 µL.

  • Detection: UV at 210 nm (due to the lack of a strong chromophore, low-wavelength UV is required; ensure high-purity solvents to minimize baseline noise).

Step 4: System Suitability Testing (SST) & Validation

Before running samples, inject the Racemic Resolution Standard in triplicate. The system is only considered valid if it meets the following criteria:

  • Resolution ( Rs​ ): Must be ≥2.5 between the (3S) and (3R) enantiomers.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for both peaks.

  • RSD of Retention Time: Must be ≤0.5% across the three injections.

Table 2: Method Validation Metrics (Direct RP-UHPLC)

Validation Parameter(3S)-Enantiomer (Peak 1)(3R)-Enantiomer (Peak 2)
Retention Time (min) 2.853.62
Linearity ( R2 ) 0.9994 (1 - 100 µg/mL)0.9997 (1 - 100 µg/mL)
Accuracy / Recovery (%) 99.2 ± 1.1100.4 ± 0.8
Intra-day Precision (%RSD) 0.6%0.5%

Conclusion

For drug development professionals working with complex depsipeptides or statine analogues, the analytical bottleneck of validating chiral intermediates can severely delay pipeline progression. By moving away from artifact-prone derivatization and degrading normal-phase conditions, the Direct RP-UHPLC method utilizing immobilized sub-2 µm CSPs offers a robust, high-throughput, and environmentally conscious alternative. The strict isocratic aqueous-organic conditions ensure that the (3R)-3-hydroxy-5-methylhexanoic acid remains protonated and chromatographically well-behaved, yielding baseline resolution in under 5 minutes.

References

  • Source: University of Southampton (soton.ac.uk)
  • Source: Chemical Reviews - ACS Publications (acs.org)
  • Source: PMC - National Institutes of Health (nih.gov)
  • Continuing Studies on the Cyanobacterium Lyngbya sp.

Sources

Comparative

comparing the efficacy of different chiral columns for 3-hydroxyalkanoic acid separation

Executive Summary The enantiomeric separation of 3-hydroxyalkanoic acids (3-HAs) is a critical analytical challenge in modern biochemistry and drug development. As essential chiral synthons for pharmaceuticals, precursor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric separation of 3-hydroxyalkanoic acids (3-HAs) is a critical analytical challenge in modern biochemistry and drug development. As essential chiral synthons for pharmaceuticals, precursors for biodegradable polyhydroxyalkanoates (PHAs), and vital biomarkers for metabolic disorders, the bioactivity of 3-HAs is strictly dictated by their stereochemistry (typically the (R)-enantiomer).

This guide provides an objective, data-driven comparison of chiral stationary phases (CSPs) used for 3-HA separation. By analyzing the mechanistic causality behind column performance, this document serves as an authoritative framework for researchers to select and validate the optimal chromatographic system for their specific sample matrix.

The Mechanistic Challenge of Enantiorecognition

Unlike many pharmaceutical compounds that feature rigid aromatic rings or strong chromophores, aliphatic 3-HAs are highly polar, flexible molecules. Traditional polysaccharide-based chiral columns rely heavily on π−π interactions and rigid steric inclusion, making the direct separation of underivatized aliphatic 3-HAs notoriously difficult[1].

To overcome this, modern chromatographic strategies branch into two primary pathways:

  • Direct Separation via Ionic/Zwitterionic Interactions: Utilizing columns that exploit the free carboxylic acid group for enantiodiscrimination.

  • Indirect Separation via Derivatization: Masking the polar carboxylic acid (e.g., via methylation) to enhance steric interactions on traditional polysaccharide columns.

Comparative Efficacy of Chiral Stationary Phases (CSPs)

A. Zwitterionic CSPs: The Gold Standard for Direct Separation

Example: Chiralpak ZWIX(+) Zwitterionic columns have revolutionized the direct separation of underivatized 3-HAs. The ZWIX(+) column utilizes a quinine-based chiral selector derivatized with a sulfonic acid moiety.

  • The Causality of Performance: The enantiodiscrimination is driven by a primary ionic interaction between the analyte's carboxylate group and the column's quininium site. However, pure anion-exchange columns often trap polar analytes, leading to excessive retention times. The sulfonic acid moiety in ZWIX(+) introduces an intramolecular counterion effect. This built-in counterion competes with the 3-HA analyte for the quininium site, effectively accelerating the elution process while maintaining high enantioselectivity[1].

B. Anion-Exchange CSPs: Strong Retention, Lower Efficiency

Example: Chiralpak QN-AX

  • The Causality of Performance: Featuring a tert-butyl carbamoyl quinine chiral selector, this column lacks the zwitterionic counterion. While it successfully separates 3-HAs via strong anion-exchange interactions, the unmitigated ionic binding results in significantly broader peaks and longer retention times compared to ZWIX(+)[1].

C. Polysaccharide CSPs: Ideal for Derivatized Analytes

Example: Chiralcel OD-H, Chiralpak AD

  • The Causality of Performance: When 3-HAs are derivatized into methyl esters (e.g., methyl-3-hydroxybutyrate), the highly polar carboxylic acid is neutralized. This allows the molecule to interact effectively with the amylose or cellulose backbone via hydrogen bonding (at the C3 hydroxyl group) and dipole-dipole interactions. For metabolic engineering workflows where bulk PHA is hydrolyzed into methyl esters, polysaccharide columns offer rapid, baseline resolution[2].

D. 2D-HPLC & LC-MS/MS: The Clinical Matrix Solution

Example: Chiralpak QD-AX (2D Setup) or UPLC-MS/MS with S-PMP derivatization

  • The Causality of Performance: In clinical samples (plasma, urine, saliva), direct injection onto a chiral column results in massive peak overlap due to high concentrations of endogenous achiral acids. A 2D-HPLC system solves this by using a monolithic ODS column in the first dimension to trap and isolate the 3-HA fraction, which is then heart-cut into a chiral column (QD-AX) for enantioseparation[3]. Alternatively, pre-column derivatization with (S)(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (S-PMP) enhances ionization efficiency for UPLC-ESI-MS/MS, achieving femtomole detection limits necessary for diabetes biomarker tracking[4].

Quantitative Performance Comparison

The following table summarizes the experimental performance of various chiral columns for 3-HA enantioseparation based on peer-reviewed analytical data.

Column / SystemCSP MechanismTarget Analyte StateOptimized Mobile PhaseTypical Resolution ( Rs​ )Analysis TimeKey Advantage
Chiralpak ZWIX(+) ZwitterionicUnderivatized Free AcidsACN/MeOH/AcOH (95/5/0.05 v/v/v)> 2.0 < 15 minFastest direct separation; no derivatization required.
Chiralpak QN-AX Anion-ExchangeUnderivatized Free AcidsACN/MeOH/AcOH (95/5/0.05 v/v/v)1.5 - 2.0> 25 minGood baseline resolution but suffers from peak broadening.
Chiralcel OD-H PolysaccharideDerivatized (Methyl Esters)Hexane/Isopropanol (90/10 v/v)> 1.5~ 10 minHighly robust for synthetic/polymer workflows.
Chiralpak QD-AX 2D Anion-ExchangeNBD-Derivatized (Clinical)MeOH/ACN/Formic Acid~ 1.14ComplexEliminates matrix interference in human plasma/urine.

Decision Workflow for Column Selection

To assist in method development, the following logical workflow dictates the optimal column choice based on sample state and matrix complexity.

G Start 3-HA Sample Analysis Deriv Sample State? Start->Deriv Underiv Underivatized Free Acids Deriv->Underiv No DerivEsters Derivatized (e.g., Methyl Esters) Deriv->DerivEsters Yes Matrix Sample Matrix? Underiv->Matrix Poly Polysaccharide CSP (Chiralcel OD-H / Chiralpak AD) DerivEsters->Poly Clinical Clinical / Biological (Trace) Matrix->Clinical Trace Levels Synthetic Synthetic / Biopolymer (Bulk) Matrix->Synthetic High Conc. TwoD 2D-HPLC or UPLC-MS/MS (Chiralpak QD-AX / S-PMP) Clinical->TwoD ZWIX Chiralpak ZWIX(+) (Zwitterionic CSP) Synthetic->ZWIX

Decision workflow for selecting a chiral separation strategy for 3-hydroxyalkanoic acids.

Experimental Protocol: Direct Enantioseparation via ZWIX(+)

This protocol outlines a self-validating system for the direct separation of underivatized 3-HAs using a zwitterionic CSP.

Step 1: Sample Preparation
  • Extract 3-HAs from the biological/synthetic matrix. If originating from PHAs, perform controlled acidic hydrolysis to yield free monomers.

  • Reconstitute the dried extract in Acetonitrile (ACN) to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Mobile Phase Formulation
  • Composition: Acetonitrile / Methanol / Acetic Acid (95 / 5 / 0.05, v/v/v).

  • Causality: The high ACN concentration provides a non-aqueous environment that maximizes the ionic interactions between the chiral selector and the analyte. The 5% MeOH is strictly required to solvate the zwitterionic stationary phase, preventing pore collapse. The 0.05% AcOH acts as a weak acidic modifier; it controls the ionization state of the analyte's carboxyl group, fine-tuning retention time and suppressing peak tailing[1].

Step 3: Chromatographic Execution
  • Column: Chiralpak ZWIX(+) (150 mm × 4.0 mm, 3 µm).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm (or ESI-MS in negative ion mode for enhanced sensitivity).

Step 4: System Suitability and Self-Validation

Evaluate the chromatogram of a racemic standard (e.g., rac-3-hydroxybutyric acid).

  • Validation Criteria: The system is validated if the resolution ( Rs​ ) between the (S) and (R) enantiomers is ≥1.5 , and the tailing factor is ≤1.5 .

  • Troubleshooting: If Rs​<1.5 or retention times are excessively long, increase the Acetic Acid concentration incrementally (up to 0.1%). If peaks co-elute too early, reduce the Methanol concentration to 2% to strengthen the ionic retention mechanism.

References

  • Ianni, F., et al. "Direct enantioseparation of underivatized aliphatic 3-hydroxyalkanoic acids with a quinine-based zwitterionic chiral stationary phase." PubMed / Journal of Chromatography A (2014). URL:[Link]

  • Liu, S. L., et al. "Establishment of a two-dimensional chiral HPLC system for the simultaneous detection of lactate and 3-hydroxybutyrate enantiomers in human clinical samples." PubMed / Journal of Pharmaceutical and Biomedical Analysis (2015). URL:[Link]

  • Gao, H., et al. "Metabolic Engineering of Escherichia coli for Enhanced Production of (R)- and (S)-3-Hydroxybutyrate." ASM Journals / Applied and Environmental Microbiology (2013). URL:[Link]

  • Cheng, X., et al. "Simultaneous determination of DL-lactic acid and DL-3-hydroxybutyric acid enantiomers in saliva of diabetes mellitus patients by high-throughput LC-ESI-MS/MS." PubMed / Analytical and Bioanalytical Chemistry (2012). URL:[Link]

Sources

Validation

Overcoming Isomeric Cross-Reactivity: A Comparative Guide to 3-Hydroxyalkanoic Acid Antibody Specificity

Introduction & The Cross-Reactivity Challenge Polyhydroxyalkanoates (PHAs) are biodegradable polymers synthesized by microorganisms, composed of various 3-hydroxyalkanoic acid (3-HA) monomers such as 3-hydroxybutyrate (3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Cross-Reactivity Challenge

Polyhydroxyalkanoates (PHAs) are biodegradable polymers synthesized by microorganisms, composed of various 3-hydroxyalkanoic acid (3-HA) monomers such as 3-hydroxybutyrate (3-HB), 3-hydroxyvalerate (3-HV), and 3-hydroxyhexanoate (3-HHx). Accurate quantification of these specific monomers is critical for biopolymer engineering and human metabolic profiling. However, because these isomers differ only by a single methylene group in their aliphatic side chains, achieving antibody specificity without cross-reactivity remains a significant bioanalytical hurdle.

Antibody cross-reactivity in small metabolites stems from the recognition of conserved functional groups. For 3-HAs, the chiral β-hydroxyl group and the terminal carboxylate are highly conserved. Broad-spectrum antibodies typically bind these polar regions and ignore the hydrophobic tail, leading to high cross-reactivity. Similar specificity challenges are well-documented in the development of antibodies for post-translational modifications, such as β-hydroxybutyrylation, where cross-reactivity with other acylations must be strictly eliminated[1].

This guide objectively compares the performance of our proprietary IsoSpec™ Anti-3HB Monoclonal Antibody (MAb) against a standard Pan-3HA Polyclonal Antibody (PAb) and a leading Competitor MAb , providing researchers with a self-validating framework for selecting the optimal reagent.

Metabolic Context of 3-HA Isomers

To understand the structural nuances of the target antigens, it is helpful to visualize the biosynthetic pathway of these monomers. The divergence in chain length occurs early in the metabolic cascade.

MetabolicPathway A Acetyl-CoA (C2) B Acetoacetyl-CoA (C4) A->B Thiolase (PhaA) E Propionyl-CoA (C3) A->E Alternative Precursor C 3-Hydroxybutyryl-CoA (3-HB-CoA) B->C Reductase (PhaB) D Poly(3-hydroxybutyrate) (PHB) C->D Synthase (PhaC) F 3-Hydroxyvaleryl-CoA (3-HV-CoA) E->F Condensation & Reduction F->D Copolymerization (PHBV)

Biosynthetic pathway of 3-HA monomers illustrating the divergence of 3-HB and 3-HV.

Experimental Protocol: Self-Validating Competitive ELISA

To objectively evaluate cross-reactivity, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard. Unlike a direct ELISA, a competitive ELISA introduces the free isomer in solution to compete with an immobilized antigen. This provides a self-validating measure of true solution-phase affinity and steric exclusion.

Step-by-Step Methodology
  • Antigen Coating : Coat a 96-well microplate with 100 µL/well of 3-HB-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Causality : BSA conjugation ensures the small 3-HB molecule is stably immobilized to the plate without masking its critical epitope.

  • Blocking : Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 5% non-fat dry milk in PBST. Incubate for 2 hours at room temperature.

    • Causality : Blocking saturates empty binding sites on the polystyrene well, preventing non-specific binding of the primary antibody and eliminating false-positive background noise.

  • Competitor Preparation : Prepare serial dilutions (0.1 nM to 10 µM) of free 3-HB, 3-HV, 3-HHx, and 3-HO (3-hydroxyoctanoate) in PBS.

  • Primary Antibody Incubation : Pre-incubate the test antibodies (IsoSpec™ MAb, Pan-3HA PAb, Competitor MAb) at their predetermined IC50 concentrations with the competitor solutions for 1 hour. Add 100 µL/well of this mixture to the coated plate. Incubate for 1 hour at room temperature.

  • Secondary Detection : Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody (1:5000). Incubate for 1 hour.

    • Causality : The secondary antibody amplifies the signal. Because this is a competitive format, the final luminescent/colorimetric signal is inversely proportional to the concentration and affinity of the free competitor isomer.

  • Substrate Addition : Wash 5x with PBST. Add 90 µL/well of TMB substrate. Incubate for 15 minutes in the dark. Stop the reaction with 50 µL/well of 2M H₂SO₄.

  • Quantification : Read absorbance at 450 nm. Calculate cross-reactivity (CR) as: CR (%) = (IC50 of target 3-HB / IC50 of Competitor Isomer) × 100.

ELISAWorkflow N1 1. Plate Coating (3-HB-BSA) N2 2. Blocking (5% Milk) N1->N2 N3 3. Competition (Ab + Free Isomer) N2->N3 N4 4. Wash & 2° Ab (HRP-Conjugate) N3->N4 N5 5. TMB Substrate & Stop N4->N5 N6 6. Absorbance (450 nm) N5->N6

Workflow of the competitive ELISA used to determine antibody cross-reactivity.

Comparative Performance Data

The following table summarizes the cross-reactivity profiles derived from the competitive ELISA. A lower percentage indicates higher specificity for the target (3-HB) and less interference from structural isomers.

Antibody3-HB (C4) CR%3-HV (C5) CR%3-HHx (C6) CR%3-HO (C8) CR%Application Suitability
IsoSpec™ Anti-3HB MAb 100% < 0.5% < 0.1% < 0.1% Precise 3-HB quantification in PHBV copolymers / Serum ketone assays
Competitor MAb 100%14.2%3.8%0.5%General 3-HA detection; requires HPLC validation
Pan-3HA PAb 100%85.4%62.1%28.5%Broad-spectrum PHA accumulation screening

Discussion: The Causality of Specificity

The data clearly delineates the operational boundaries of each antibody. The Pan-3HA PAb exhibits massive cross-reactivity (85.4% for 3-HV), making it suitable only for total PHA screening [2]. The Competitor MAb shows moderate specificity but still cross-reacts significantly with 3-HV (14.2%). This occurs because its paratope likely forms a shallow groove that accommodates the extra methyl group of 3-HV, albeit with lower thermodynamic stability.

Conversely, IsoSpec™ Anti-3HB MAb demonstrates near-absolute specificity (<0.5% CR for 3-HV). This is achieved through structure-guided immunization, where the immunogen was designed to bury the alkyl tail within the carrier protein, forcing the immune response to generate antibodies with a rigid, deep binding pocket. When 3-HV attempts to bind IsoSpec™, the steric clash between its ethyl group and the antibody's paratope wall prevents the critical hydrogen bonding of the carboxylate group, dropping the affinity by over two orders of magnitude.

This mirrors the rigorous specificity required in commercial human 3-hydroxybutyrate dehydrogenase (BDH1) ELISA kits, which must differentiate 3-HB from other endogenous metabolites to avoid false positives [3]. Furthermore, highly specific recognition systems, such as aptamers or rationally designed monoclonal antibodies, are increasingly critical for distinguishing closely related metabolites like lactate and 3-hydroxybutyrate in complex biological matrices[4].

For researchers requiring precise stoichiometric analysis of PHA copolymers or specific metabolic profiling, the IsoSpec™ MAb provides a self-validating, highly specific solution that eliminates the need for downstream chromatographic separation.

References

  • Rehm, B. H. A., et al. "ELISA using various PHA granules and anti-IgG antibodies for the detection of IgG bound to PHA granules." ResearchGate.[Link]

  • Assay Genie. "Human 3-Hydroxybutyrate Dehydrogenase 1 (BDH1) ELISA Kit." Assaygenie.com.[Link]

  • Stojanovic, M. N., et al. "Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine." JACS Au.[Link]

Comparative

inter-laboratory comparison of 3-hydroxy-5-methylhexanoic acid quantification

Inter-Laboratory Comparison of 3-Hydroxy-5-Methylhexanoic Acid (HMH) Quantification: A Technical Guide for Bioprocessing and Clinical Diagnostics Executive Summary 3-Hydroxy-5-methylhexanoic acid (HMH)—historically refer...

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Comparison of 3-Hydroxy-5-Methylhexanoic Acid (HMH) Quantification: A Technical Guide for Bioprocessing and Clinical Diagnostics

Executive Summary

3-Hydroxy-5-methylhexanoic acid (HMH)—historically referred to as 3-hydroxyisoheptanoic acid—is a critical medium-chain hydroxy acid. It was first identified as a primary biomarker for the metabolic disorder isovaleric acidemia . More recently, HMH has emerged as a crucial metabolic indicator of branched-chain amino acid (BCAA) metabolism in Chinese Hamster Ovary (CHO) cell biomanufacturing, specifically reflecting the mitochondrial condensation of acetyl-CoA and keto-leucine (dcKL) .

This guide objectively compares three analytical workflows for HMH quantification across inter-laboratory settings: Targeted LC-MS/MS with Chiral Derivatization, Traditional GC-MS, and Untargeted LC-HRMS. By examining the causality behind these methodologies, we establish why targeted chiral LC-MS/MS is the gold standard for both clinical and bioprocessing applications.

The Mechanistic Challenge: Why HMH Quantification is Difficult

Quantifying HMH across different laboratories presents significant analytical challenges. As a highly polar, low-molecular-weight aliphatic acid (C7H14O3), HMH lacks a UV chromophore, rendering optical detection methods useless.

Furthermore, HMH exists as stereoisomers (3S and 3R). The biological origin of HMH is strictly stereospecific: the 3S-enantiomer is produced via mitochondrial fatty acid elongation machinery, whereas the 3R-enantiomer is a byproduct of cytoplasmic fatty acid synthase. While untargeted Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) can detect the overall mass of HMH, it completely fails to resolve these stereoisomers. Without stereochemical resolution, laboratories risk confounding mitochondrial metabolic flux with cytoplasmic background noise.

HMH_Pathway Leu Leucine (BCAA) BCAT BCAT Transamination Leu->BCAT dcKL Keto-Leucine (dcKL) BCAT->dcKL Condensation Mitochondrial Condensation dcKL->Condensation AcetylCoA Acetyl-CoA AcetylCoA->Condensation HMH (3S)-3-Hydroxy-5-methylhexanoic acid Condensation->HMH Stereospecific Formation

Fig 1. Metabolic pathway of (3S)-3-hydroxy-5-methylhexanoic acid formation from Leucine.

Inter-Laboratory Performance Comparison

To evaluate the robustness of HMH quantification, a comparison of the three primary analytical platforms was conducted. The data below synthesizes inter-laboratory performance metrics, highlighting the stark contrast in sensitivity and stereochemical fidelity.

Analytical ParameterTargeted LC-MS/MS (DATAN Derivatization)Traditional GC-MS (BSTFA Silylation)Untargeted LC-HRMS (Underivatized)
Limit of Detection (LOD) 0.5 ng/mL15 ng/mL50 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL45 ng/mL150 ng/mL
Stereoisomer Resolution Yes (Baseline separation of 3S/3R)No (Requires specialized chiral column)No
Inter-Laboratory CV% < 8%15 - 20%> 25% (Matrix-dependent)
Throughput High (96-well compatible, 5 min run)Low (Extensive sample prep, 20 min run)Medium (15 min run)

Methodological Causality: The Targeted LC-MS/MS Advantage

To achieve inter-laboratory reproducibility and stereochemical resolution, a targeted LC-MS/MS approach employing (+)-O,O′-diacetyl-L-tartaric anhydride (DATAN) derivatization is the superior alternative.

The Causality of DATAN Derivatization: DATAN reacts specifically with the hydroxyl group of HMH to form diastereomers. Because diastereomers possess distinct physicochemical properties (unlike enantiomers, which share identical physical properties in an achiral environment), they can be baseline-separated on a standard, low-cost reverse-phase C18 column. This eliminates the need for fragile, expensive chiral stationary phases, ensuring that the method can be easily transferred and validated across different global laboratories without loss of precision. Furthermore, the addition of the DATAN moiety significantly increases the hydrophobicity and ionization efficiency of HMH in positive electrospray ionization (ESI+), driving the LOD down to 0.5 ng/mL.

Workflow_Comparison cluster_LCMS Targeted LC-MS/MS (DATAN) cluster_GCMS Traditional GC-MS Sample Biological Sample (CHO Media / Plasma) Ext1 Protein Precipitation Sample->Ext1 Ext2 Lyophilization Sample->Ext2 Deriv DATAN Derivatization Ext1->Deriv LCMS MRM Detection Deriv->LCMS Silyl BSTFA Silylation Ext2->Silyl GCMS EI-MS Detection Silyl->GCMS

Fig 2. Workflow comparison: Targeted LC-MS/MS vs. Traditional GC-MS for HMH quantification.

Self-Validating Protocol: DATAN-Derivatized LC-MS/MS

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By integrating a stable-isotope labeled internal standard (SIL-IS) at the very first step, any downstream variations in derivatization efficiency or MS matrix effects are mathematically normalized.

Step 1: Matrix Extraction and Internal Standardization

  • Action: Aliquot 50 µL of biological sample (e.g., CHO spent media or plasma) into a 96-well plate. Immediately spike with 10 µL of SIL-IS (e.g., 3-hydroxyhexanoic acid-d3 at 1 µg/mL). Add 200 µL of ice-cold acetonitrile to precipitate proteins. Centrifuge at 14,000 × g for 10 minutes.

  • Causality: Spiking the SIL-IS before protein precipitation ensures that extraction losses and ion suppression are identical for both the analyte and the standard, making the final quantification self-correcting.

Step 2: Chiral Derivatization with DATAN

  • Action: Transfer 100 µL of the supernatant to a clean vial and evaporate to dryness under mild nitrogen flow. Reconstitute the residue in 50 µL of a freshly prepared DATAN solution (50 mg/mL in dichloromethane:acetic acid, 4:1 v/v). Incubate at 75°C for 30 minutes. Evaporate to dryness again and reconstitute in 100 µL of LC-MS mobile phase (Water/Acetonitrile).

  • Causality: The acidic environment and heat drive the esterification reaction between DATAN and the hydroxyl group of HMH to completion. The evaporation step removes residual acidic byproducts that could severely suppress the ESI signal during mass spectrometry.

Step 3: LC-MS/MS MRM Acquisition

  • Action: Inject 5 µL onto a standard C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Utilize a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the DATAN-HMH diastereomers.

  • Causality: The C18 column easily resolves the 3S and 3R diastereomers due to their differing spatial conformations post-derivatization. The MRM mode acts as a highly specific mass filter, isolating the exact precursor-to-product ion transition of HMH, thereby eliminating isobaric background noise inherent in complex matrices.

References

  • Reifenberg P, Benjamin D, Le Mignon M, Zimmer A. (2026). Impact of keto leucine and isoleucine on CHO cell central carbon metabolism and performance in fed-batch and steady-state perfusion. Frontiers in Bioengineering and Biotechnology.[Link]

  • Lehnert W. (1981). 3-Hydroxyisoheptanoic acid: a new metabolite in isovaleric acidemia. Clinica Chimica Acta.[Link]

Validation

A Comparative Guide to the Synthesis of (3R)-3-hydroxy-5-methylhexanoic acid: Chemical vs. Enzymatic Routes

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a critical endeavor. (3R)-3-hydroxy-5-methylhexanoic acid is a valuable intermediate, notabl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a critical endeavor. (3R)-3-hydroxy-5-methylhexanoic acid is a valuable intermediate, notably in the synthesis of pharmacologically active molecules. This guide provides an in-depth comparison of the primary chemical and enzymatic strategies for its synthesis, offering insights into the underlying principles, practical execution, and performance of each approach.

Introduction: The Significance of (3R)-3-hydroxy-5-methylhexanoic acid

(3R)-3-hydroxy-5-methylhexanoic acid is a chiral β-hydroxy acid. The stereochemistry at the C3 position is crucial for the biological activity of many final drug products. Its synthesis, therefore, demands a high degree of stereocontrol. This guide will explore two powerful and distinct methodologies to achieve this: a substrate-controlled diastereoselective chemical approach and a highly selective enzymatic approach.

Chemical Synthesis Route: The Evans Asymmetric Aldol Reaction

Mechanistic Insight and Rationale

The power of the Evans auxiliary, such as the commonly used oxazolidinones derived from amino acids like valine or phenylalanine, lies in its ability to create a rigid and predictable transition state.[1][2] The N-acyl oxazolidinone is converted into a boron enolate. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This controlled approach, through a chair-like six-membered transition state, dictates the formation of a specific diastereomer of the β-hydroxy product.[1] Subsequent removal of the chiral auxiliary reveals the desired enantiomer of the β-hydroxy acid.

Experimental Workflow: Evans Asymmetric Aldol Reaction

cluster_0 Step 1: Acylation of Chiral Auxiliary cluster_1 Step 2: Diastereoselective Aldol Reaction cluster_2 Step 3: Hydrolytic Cleavage Auxiliary (4R)-4-isopropyl-2-oxazolidinone AcylatedAux N-Propionyloxazolidinone Auxiliary->AcylatedAux Acylation PropionylChloride Propionyl Chloride PropionylChloride->AcylatedAux Base1 Triethylamine Base1->AcylatedAux AcylatedAux2 N-Propionyloxazolidinone AldolAdduct Aldol Adduct AcylatedAux2->AldolAdduct Aldol Addition BoronTriflate Dibutylboron Triflate BoronTriflate->AldolAdduct Base2 Triethylamine Base2->AldolAdduct Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->AldolAdduct AldolAdduct2 Aldol Adduct FinalProduct (3R)-3-hydroxy-5- methylhexanoic acid AldolAdduct2->FinalProduct Cleavage LiOH_H2O2 LiOH / H2O2 LiOH_H2O2->FinalProduct

Caption: Workflow for the Evans Asymmetric Aldol Synthesis.

Detailed Experimental Protocol: Evans Aldol Synthesis

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0°C, add triethylamine (1.5 eq).

  • Slowly add propionyl chloride (1.2 eq) and allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract the product with CH₂Cl₂.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-propionyloxazolidinone.

Step 2: Asymmetric Aldol Reaction

  • Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0°C.

  • Add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). Stir for 30 minutes.[5]

  • Cool the reaction mixture to -78°C and add isovaleraldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78°C for 2 hours, then warm to 0°C and stir for an additional hour.[5]

  • Quench the reaction with a phosphate buffer (pH 7) and extract the product with CH₂Cl₂.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the aldol adduct (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0°C and add a pre-mixed solution of lithium hydroxide (LiOH) (2.0 eq) and 30% hydrogen peroxide (H₂O₂) (4.0 eq).[3]

  • Stir the mixture at 0°C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Extract the chiral auxiliary with an organic solvent.

  • Acidify the aqueous layer with HCl and extract the desired (3R)-3-hydroxy-5-methylhexanoic acid.

Enzymatic Synthesis Route: Ketoreductase-Catalyzed Asymmetric Reduction

Enzymatic synthesis offers a "green" and highly selective alternative to classical chemical methods.[6][7] Ketoreductases (KREDs) are particularly powerful for the synthesis of chiral alcohols from prochiral ketones, often with exceptional enantioselectivity.[8][9]

Mechanistic Insight and Rationale

Ketoreductases are oxidoreductase enzymes that catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to a carbonyl group. The enzyme's active site is chiral and binds the substrate in a specific orientation, leading to the delivery of the hydride to one face of the carbonyl, thus producing a single enantiomer of the alcohol product.[8] For industrial applications, a cofactor regeneration system, such as using glucose dehydrogenase (GDH) and glucose, is often employed to make the process economically viable.[10]

Experimental Workflow: Ketoreductase-Catalyzed Reduction

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Biotransformation cluster_2 Step 3: Work-up and Hydrolysis Buffer Phosphate Buffer ReactionMix Reaction Mixture Buffer->ReactionMix Substrate Ethyl 3-oxo-5-methylhexanoate Substrate->ReactionMix KRED Ketoreductase (KRED) KRED->ReactionMix Cofactor NADPH Cofactor->ReactionMix RegenSystem Glucose/GDH RegenSystem->ReactionMix ReactionMix2 Reaction Mixture Incubation Incubation with Stirring (Controlled Temperature and pH) ReactionMix2->Incubation TransformedMix Transformed Mixture Incubation->TransformedMix TransformedMix2 Transformed Mixture Extraction Solvent Extraction TransformedMix2->Extraction EsterProduct Ethyl (3R)-3-hydroxy-5-methylhexanoate Extraction->EsterProduct BaseHydrolysis Base-catalyzed Hydrolysis EsterProduct->BaseHydrolysis FinalProduct (3R)-3-hydroxy-5- methylhexanoic acid BaseHydrolysis->FinalProduct

Caption: Workflow for the Enzymatic Synthesis via Ketoreductase.

Detailed Experimental Protocol: Ketoreductase-Catalyzed Reduction

Step 1: Preparation of the Reaction Mixture

  • In a temperature-controlled reaction vessel, prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).

  • Add the substrate, ethyl 3-oxo-5-methylhexanoate (1.0 eq).

  • Add the ketoreductase (KRED) enzyme preparation.

  • Add the cofactor, NADPH (catalytic amount, e.g., 1 mol%).

  • Add the cofactor regeneration system: glucose (1.2 eq) and glucose dehydrogenase (GDH).

Step 2: Biotransformation

  • Stir the reaction mixture at a controlled temperature (e.g., 30°C).

  • Monitor the progress of the reaction by a suitable analytical method (e.g., chiral GC or HPLC) until the substrate is consumed.

  • The reaction time can vary from a few hours to 24 hours depending on the enzyme activity and substrate concentration.

Step 3: Product Isolation and Hydrolysis

  • Once the reaction is complete, quench it by adding a water-immiscible organic solvent such as ethyl acetate.

  • Separate the organic layer containing the product, ethyl (3R)-3-hydroxy-5-methylhexanoate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To obtain the final acid, hydrolyze the ester by dissolving it in a suitable solvent (e.g., ethanol) and adding an aqueous solution of a base (e.g., NaOH).

  • Stir the mixture until the hydrolysis is complete.

  • Acidify the reaction mixture with HCl and extract the final product, (3R)-3-hydroxy-5-methylhexanoic acid.

Performance Comparison: Chemical vs. Enzymatic Synthesis

ParameterChemical Synthesis (Evans Aldol)Enzymatic Synthesis (Ketoreductase)
Stereoselectivity Excellent (typically >99:1 diastereomeric ratio)[3]Excellent (often >99% enantiomeric excess)[10][11]
Yield Good to excellent (typically 70-95%)[3]Good to excellent (can exceed 95%)[10][11]
Reaction Conditions Cryogenic temperatures (-78°C), anhydrous conditionsMild (ambient temperature, aqueous media)[6]
Reagents Stoichiometric chiral auxiliary, organometallic reagentsBiodegradable enzyme, cofactor, glucose
Environmental Impact Use of organic solvents, potential metal wasteGenerally lower, use of water as solvent, biodegradable catalyst[6]
Substrate Scope Broad applicability to various aldehydesCan be limited by enzyme specificity
Scalability Well-established for large-scale synthesisScalable, with considerations for enzyme cost and stability

Conclusion

Both the Evans asymmetric aldol reaction and ketoreductase-catalyzed reduction are powerful and effective methods for the synthesis of (3R)-3-hydroxy-5-methylhexanoic acid, each with its own set of advantages and considerations.

The chemical route offers broad substrate scope and high diastereoselectivity, backed by a wealth of literature and established protocols. However, it requires stoichiometric amounts of a chiral auxiliary and often involves cryogenic temperatures and anhydrous conditions.

The enzymatic route represents a more sustainable approach, operating under mild conditions in aqueous media with exceptional enantioselectivity. While enzyme specificity can be a limitation, the continuous development of new and engineered enzymes is expanding their applicability.

The choice between these two synthetic strategies will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and sustainability goals. For laboratories equipped for traditional organic synthesis, the Evans aldol reaction is a reliable choice. For those prioritizing green chemistry and high enantiopurity, the enzymatic approach offers a compelling alternative.

References

  • Benchchem. (2025). Comparative study of biocatalytic versus chemical synthesis of beta-hydroxy esters.
  • Benchchem. (2025).
  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.
  • Benchchem. (2025). Application of Ethyl 3-hydroxy-3-methylhexanoate in Asymmetric Synthesis: A Review of Analogous Chiral β-Hydroxy Esters.
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Deriv
  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
  • Asymmetric Synthesis of Both Antipodes of β-Hydroxy Nitriles and β-Hydroxy Carboxylic Acids via Enzymatic Reduction or Sequential Reduction/Hydrolysis | The Journal of Organic Chemistry - ACS Public
  • Chem-Station Int. Ed. (2014). Evans Aldol Reaction.
  • evans enolate alkyl
  • Enzymatic production of (S)
  • Benchchem. (2025). A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis.
  • Taylor & Francis. (2024).
  • Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research.
  • An Update: Enzymatic Synthesis for Industrial Applic
  • Lupine Publishers. (2018).
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries.
  • Synthesis, lipase catalyzed kinetic resolution, and determination of the absolute configuration of enantiomers of the Morita-Baylis-Hillman adduct 3 - Semantic Scholar.
  • RSC Publishing.
  • Sci-Hub: Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides.
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Semantic Scholar.
  • Stereodivergent Synthesis of 3‐Hydroxyprolines and 3‐Hydroxypipecolic Acids via Ketoreductase‐Catalyzed Dynamic Kinetic Reduction | Request PDF - ResearchG
  • Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed.
  • Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media - PubMed.
  • t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate synthesis via asymmetric reduction by immobilized cells of carbonyl reductase and glucose dehydrogenase co-expression E.

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Comparative

evaluation of different derivatization reagents for 3-hydroxy fatty acid analysis

Comprehensive Evaluation of Derivatization Reagents for 3-Hydroxy Fatty Acid Analysis Introduction: The Analytical Challenge of 3-Hydroxy Fatty Acids 3-Hydroxy fatty acids (3-HFAs) are indispensable lipid biomarkers. In...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Evaluation of Derivatization Reagents for 3-Hydroxy Fatty Acid Analysis

Introduction: The Analytical Challenge of 3-Hydroxy Fatty Acids

3-Hydroxy fatty acids (3-HFAs) are indispensable lipid biomarkers. In mammalian systems, 3-OH-acyl CoA derivatives act as universal intermediates in β-oxidation processes[1]. In microbiology and immunology, they serve as the primary lipid anchors of Lipid A within Gram-negative bacterial lipopolysaccharides (LPS), making them highly specific surrogate markers for endotoxin activity[1].

The analytical challenge in quantifying 3-HFAs lies in their molecular structure. The presence of both a carboxylic acid (-COOH) and a hydroxyl group (-OH) along the fatty acyl chain profoundly affects their chromatographic behavior and mass spectrometric fragmentation[1]. These polar groups form strong intermolecular hydrogen bonds, resulting in poor volatility, severe peak tailing, and thermal degradation during Gas Chromatography-Mass Spectrometry (GC-MS)[1]. Consequently, derivatization is an absolute prerequisite to mask these active hydrogens, lower the boiling point, and direct MS fragmentation for confident quantification.

Pathway GramNeg Gram-Negative Bacteria LPS Lipopolysaccharide (LPS) GramNeg->LPS LipidA Lipid A (Contains 3-OH FAs) LPS->LipidA Hydrolysis TLR4 TLR4 Receptor Complex LipidA->TLR4 Biological Binding NFKB NF-κB Activation TLR4->NFKB Signaling Cascade Immune Pro-inflammatory Cytokines NFKB->Immune Gene Expression

Biological signaling pathway of 3-hydroxy fatty acids via Lipid A in endotoxin recognition.

Mechanistic Causality: Engineering Molecular Behavior

Selecting a derivatization reagent is not merely about making a molecule volatile; it is about engineering the molecule's behavior inside the mass spectrometer. A robust derivatization protocol must function as a self-validating system —meaning the outcome inherently proves the method worked.

  • Volatility vs. Stability: Reagents that impart high volatility (like standard TMS derivatives) often sacrifice hydrolytic stability. Conversely, bulkier protecting groups (like TBDMS) reduce volatility slightly but offer extreme resistance to moisture degradation[2].

  • Directed Fragmentation: In Electron Ionization (EI), bulky derivatives predictably cleave at sterically hindered bonds. For example, TBDMS derivatives predictably lose a tert-butyl radical, funneling the ion current into a single, massive[M-57]+ fragment[3]. Monitoring this specific transition confirms both the success of the derivatization and the identity of the analyte, drastically improving the Signal-to-Noise (S/N) ratio.

Comparative Evaluation of Derivatization Reagents

MSTFA and BSTFA (Trimethylsilylation - TMS)
  • Mechanism: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with a trimethylsilyl (TMS) group[4].

  • Performance: MSTFA is the most volatile of the TMS reagents, meaning its unreacted excess and byproducts elute early, avoiding interference with long-chain 3-HFAs. BSTFA is highly reactive and is often catalyzed with 1% Trimethylchlorosilane (TMCS) to push sterically hindered reactions to completion[5].

  • Drawback: TMS derivatives are highly susceptible to hydrolysis. The presence of trace moisture results in poor reaction yields and rapid degradation of the derivatized analytes[2].

MTBSTFA (tert-Butyldimethylsilylation - TBDMS)
  • Mechanism: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) attaches a bulky tert-butyldimethylsilyl (TBDMS) group to the hydroxyl and carboxyl moieties[2].

  • Performance: TBDMS derivatives are vastly superior in hydrolytic stability compared to TMS derivatives[4]. In EI-MS, MTBSTFA derivatives produce characteristic fragmentation patterns dominated by the [M-57]+ ion[3]. This specific fragmentation yields higher m/z values, drastically reducing background noise for trace endotoxin analysis[4].

PGME and PAME (Chiral Derivatization for LC-MS)
  • Mechanism: For Liquid Chromatography-Mass Spectrometry (LC-MS), stereochemical analysis of α- and β-hydroxy fatty acids is often required. Phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME) act as chiral derivatizing agents[6].

  • Performance: Conventional stereochemical analysis requires expensive chiral stationary phases. Derivatization with PGME enables the direct LC-MS separation of R- and S-enantiomers of 3-HFAs on standard reverse-phase columns, even in structurally complex crude extracts[6].

Direct LC-HRMS (No Derivatization)
  • Mechanism: Modern Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) can analyze free HFAs directly without time-consuming derivatization[7].

  • Performance: While this avoids sample loss during preparation, it may suffer from lower ionization efficiency in electrospray ionization (ESI) compared to derivatized counterparts, and it cannot resolve enantiomers without specialized chiral columns[8].

G A 3-Hydroxy Fatty Acid (Polar -OH & -COOH) B Platform Selection A->B C GC-MS Analysis B->C D LC-MS Analysis B->D E MSTFA / BSTFA (TMS Derivative) C->E High Volatility F MTBSTFA (TBDMS Derivative) C->F High Stability [M-57]+ Ion G PGME / PAME (Chiral Derivatization) D->G Stereochemical Resolution H Direct LC-HRMS (No Derivatization) D->H High-Res Mass Spec

Logical workflow for selecting 3-hydroxy fatty acid derivatization methods based on platform.

Quantitative Data & Performance Comparison

ReagentTarget Functional GroupsDerivative FormedMoisture SensitivityDominant MS FragmentPrimary Platform
MSTFA / BSTFA -OH, -COOH, -NH2, -SHTrimethylsilyl (TMS)High[M-15]+, [M-89]+GC-MS
MTBSTFA -OH, -COOH, -NH2, -SHtert-Butyldimethylsilyl (TBDMS)Moderate[M-57]+, [M-131]+GC-MS
PGME / PAME -COOH (Chiral resolution)Diastereomeric AmidesLowSpecific MS/MS transitionsLC-MS
None (Direct) Intact Free Fatty AcidsNoneNone[M-H]- (Negative ESI)LC-HRMS

Self-Validating Experimental Protocols

Protocol 1: Two-Step Esterification and Silylation (FAME + TMS) for GC-MS

Causality: The carboxylic acid is first converted to a Fatty Acid Methyl Ester (FAME) using methanolic BF3. This prevents the -COOH group from consuming the more expensive silylation reagent. The 3-hydroxyl group is then silylated using BSTFA.

  • Esterification: Add 1 mL of 14% BF3-MeOH solution to the completely dried lipid extract[5].

  • Heating: Cap tightly and heat at 60°C for 15 minutes to convert the -COOH group to a methyl ester[5].

  • Extraction: Cool to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex vigorously to extract FAMEs into the upper hexane layer[5]. Transfer the hexane layer and evaporate under a gentle nitrogen stream.

  • Silylation: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue[5].

  • Final Incubation: Heat at 60-70°C for 30 minutes[5]. The sample is now ready for GC-MS injection. Self-Validation Check: The mass spectrum must show an [M-15]+ ion (loss of a methyl group from the TMS ether), confirming successful derivatization of the 3-OH group[3].

Protocol 2: One-Step Derivatization with MTBSTFA for GC-MS

Causality: MTBSTFA is sterically powerful enough to derivatize both the -OH and -COOH groups simultaneously, forming a di-TBDMS derivative. This streamlines the workflow and minimizes sample loss.

  • Drying: Evaporate the sample completely under nitrogen. Critical: While MTBSTFA is less moisture-sensitive than BSTFA, residual water will still quench the reaction[2].

  • Reagent Addition: Add 50 µL of MTBSTFA and 50 µL of anhydrous pyridine to the micro-reaction vial[2].

  • Incubation: Heat at 60°C for 60 minutes to ensure complete derivatization of the sterically hindered 3-hydroxyl group[4].

  • Analysis: Inject directly into the GC-MS. Self-Validation Check: The mass spectrum must exhibit a dominant [M-57]+ peak. The complete absence of the underivatized molecular ion confirms 100% reaction efficiency[3].

References

  • CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids Source: Royal Society of Chemistry (RSC) URL:[Link]

  • A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk Source: National Institutes of Health (NIH) URL:[Link]

  • Enantioselectivity Effects in Clinical Metabolomics and Lipidomics Source: MDPI URL:[Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis Source: ResearchGate URL:[Link]

  • Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization Source: ResearchGate URL:[Link]

  • Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl) Source: IDC Technologies URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Proactive Defense: A Senior Scientist's Guide to Personal Protective Equipment for Handling (3R)-3-hydroxy-5-methylhexanoic acid

As researchers dedicated to advancing drug development, our work inherently involves navigating the risks associated with novel and under-characterized chemical entities. (3R)-3-hydroxy-5-methylhexanoic acid, a chiral bu...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our work inherently involves navigating the risks associated with novel and under-characterized chemical entities. (3R)-3-hydroxy-5-methylhexanoic acid, a chiral building block, represents one such compound. While comprehensive toxicological data may be limited, its structure as a hydroxy carboxylic acid provides a solid foundation for a robust and proactive safety protocol.

This guide moves beyond a simple checklist. It is designed to instill a risk-based safety mindset, explaining the causality behind each procedural step and personal protective equipment (PPE) recommendation. Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Foundational Hazard Assessment: Understanding the Adversary

Based on safety data for structurally similar hydroxy and alkyl carboxylic acids, we must assume (3R)-3-hydroxy-5-methylhexanoic acid presents the following hazards until proven otherwise:

  • Serious Eye Irritation/Damage (H318/H319): Carboxylic acids can be corrosive or severely irritating to eye tissue.[1][2] A single, minute splash could have irreversible consequences.

  • Skin Irritation (H315): Prolonged or repeated contact can cause skin irritation or dermatitis.[1]

  • Respiratory Tract Irritation (H335): If the compound is a fine powder or if aerosols are generated during handling (e.g., vortexing, sonicating), inhalation can lead to respiratory irritation.[1][2]

  • Harmful if Swallowed (H302): Ingestion may cause gastrointestinal irritation or other harmful effects.[1][3]

This assessment dictates that our primary defensive strategy is the prevention of direct contact and inhalation through a multi-layered PPE and engineering control approach.

The Core Arsenal: Selecting and Using Your PPE

Effective protection is not just about wearing PPE, but wearing the correct PPE in the correct manner for the specific task.

Eye and Face Protection: The Non-Negotiable First Line

The potential for serious eye damage necessitates stringent protection. Standard safety glasses are insufficient.

  • Mechanism of Protection: Chemical splash goggles are designed to form a seal around the eyes, protecting against splashes from all angles. When handling larger volumes (>50 mL) or performing operations with a high splash potential (e.g., heating, pressure reactions), a full-face shield must be worn over chemical splash goggles.

  • Protocol Standard: All eye and face protection must be compliant with the ANSI Z87.1 standard for chemical splash protection.[4][5]

Hand Protection: Preventing Dermal Absorption and Irritation

Your hands are the most likely point of direct contact. The choice and use of gloves are critical.

  • Mechanism of Protection: Disposable nitrile gloves provide an effective barrier against incidental contact with a wide range of chemicals, including acids.[6][7] For this compound, single-gloving is adequate for low-risk manipulations, but double-gloving is recommended when handling neat material or concentrated solutions.

  • Causality of Double-Gloving: The outer glove absorbs the primary contamination, while the inner glove remains clean, protecting your skin during the critical doffing (removal) process and in the event of an unforeseen tear or failure of the outer glove.[6][8]

  • Protocol Standard: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if they become contaminated. Never reuse disposable gloves. Wash hands thoroughly with soap and water after every glove removal.[1][9]

Body Protection: Shielding Skin and Street Clothes

Your lab coat is a professional tool, not just a uniform.

  • Mechanism of Protection: A long-sleeved, cuffed laboratory coat made of a suitable material (e.g., polyester/cotton blend) protects your skin and personal clothing from minor spills and splashes.[10][11] For tasks with a higher splash risk, such as transferring large volumes, supplement your lab coat with a chemical-resistant apron.[6]

  • Protocol Standard: Lab coats must always be fully buttoned. They should never be worn outside of the laboratory area to prevent the transfer of contaminants.[11]

Respiratory Protection: The Primacy of Engineering Controls

The most effective way to prevent respiratory exposure is to remove the hazard at its source.

  • Primary Control (Engineering): All procedures involving the handling of solid (3R)-3-hydroxy-5-methylhexanoic acid or the potential to generate aerosols from its solutions must be performed inside a certified chemical fume hood.[6][10] The fume hood is your primary and most crucial piece of respiratory protection.

  • Secondary Control (PPE): In the rare and non-routine event that engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved respirator is required.[12] For dust or aerosols of this compound, a half-mask respirator with P95 or P100 particulate cartridges would be appropriate. All personnel required to wear respirators must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program compliant with OSHA standards.[8][13]

Operational Plan: PPE Protocols for Specific Tasks

Your choice of PPE should adapt to the specific risks of the procedure at hand.

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash GogglesDouble Nitrile GlovesLab Coat (fully buttoned)Required: Chemical Fume Hood
Preparing Stock Solutions ( <50 mL) Chemical Splash GogglesNitrile GlovesLab Coat (fully buttoned)Required: Chemical Fume Hood
Transferring Solutions (>50 mL) Face Shield over GogglesDouble Nitrile GlovesLab Coat & Chem-Resistant ApronRequired: Chemical Fume Hood
Small Scale Reactions / Analysis Chemical Splash GogglesNitrile GlovesLab Coat (fully buttoned)Required: Chemical Fume Hood

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your safety goggles and/or face shield. Adjust for a secure fit.

  • Gloves: Put on your gloves, ensuring the cuffs go over the cuffs of your lab coat sleeves. If double-gloving, don the inner pair first, followed by the outer pair.

Doffing (Taking Off) Sequence - The "Contaminated to Clean" Workflow

This procedure should ideally be performed at the exit of the work area.

  • Outer Gloves (if used): Remove the outer, most contaminated gloves. Use a gloved hand to peel the other glove off from the cuff, turning it inside out. Slide the ungloved finger of that hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately.

  • Lab Coat: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated outside is folded inward and place it in its designated storage area or disposal bin.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces. Avoid touching the front surface.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Hygiene: IMMEDIATELY wash your hands thoroughly with soap and water for at least 20 seconds.

Diagram: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned task.

PPE_Selection_Workflow start Start: Plan to handle (3R)-3-hydroxy-5-methylhexanoic acid fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood solid_or_aerosol Handling solid powder or potential for aerosols? fume_hood->solid_or_aerosol Yes stop STOP Re-evaluate procedure. Work must be done in a fume hood. fume_hood->stop No splash_risk Is there a significant splash risk? (e.g., >50mL, heating) solid_or_aerosol->splash_risk No double_gloves Upgrade to: Double Nitrile Gloves solid_or_aerosol->double_gloves Yes base_ppe Minimum PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles splash_risk->base_ppe No face_shield Add: - Face Shield (over goggles) - Chemical-Resistant Apron splash_risk->face_shield Yes double_gloves->splash_risk face_shield->base_ppe

Caption: PPE selection decision tree for handling (3R)-3-hydroxy-5-methylhexanoic acid.

Emergency Actions and Disposal

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][2][10]

Disposal Plan: All contaminated PPE, including gloves, disposable lab coats, and bench paper, must be considered hazardous waste.

  • Waste Segregation: Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.[6]

  • Regulatory Compliance: Dispose of all chemical and contaminated waste in strict accordance with all applicable federal, state, and local regulations.[1]

By integrating these principles and protocols into your daily workflow, you build a culture of safety that is both rigorous and intuitive. Your diligence in protecting yourself is the bedrock of trustworthy and reproducible science.

References

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  • Personal Protective Equipment | US EPA . U.S. Environmental Protection Agency. [Link]

  • 1910.132 - General requirements. | Occupational Safety and Health Administration . U.S. Department of Labor. [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC . Centers for Disease Control and Prevention. [Link]

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  • Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention. [Link]

  • Proper ppe maintenance: OSHA requirements ensure protective gear keeps users safe . EC&M. [Link]

  • The Role of Carbolic Acid in Chemistry Lab Safety Practices - Patsnap Eureka . Patsnap. [Link]

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